1,2-Dichlorocyclohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97192. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,2-dichlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEZIBFVJYNETN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859545 | |
| Record name | 1,2-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-21-7 | |
| Record name | 1,2-Dichlorocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DICHLOROCYCLOHEXANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and properties of 1,2-Dichlorocyclohexane
An In-depth Technical Guide to the Synthesis and Properties of 1,2-Dichlorocyclohexane
Abstract
This compound is a chlorinated derivative of cyclohexane (B81311) that serves as a key model compound in stereochemical and conformational analysis. It exists as three stereoisomers: a meso compound (cis-1,2-dichlorocyclohexane) and a pair of enantiomers (trans-(1R,2R)- and (1S,2S)-dichlorocyclohexane). The distinct spatial arrangements of the chlorine atoms on the cyclohexane ring dictate the physical properties, stability, and reactivity of these isomers. This technical guide provides a comprehensive overview of the synthesis, stereochemistry, conformational analysis, and physicochemical properties of this compound, intended for researchers in organic chemistry and drug development.
Stereoisomerism and Conformational Analysis
The relationship between the stereoisomers of this compound is fundamental to understanding its chemistry. The molecule has two stereocenters at carbons 1 and 2.
-
cis-1,2-Dichlorocyclohexane : In this isomer, the two chlorine atoms are on the same side of the cyclohexane ring. Despite having two stereocenters, the molecule possesses a plane of symmetry, making it an achiral meso compound.[1][2][3] The chair conformation of the cis isomer is chiral, but it undergoes rapid ring inversion to its non-superimposable mirror image, resulting in a racemic mixture of conformers that cannot be resolved.[1][2][3] In each chair conformation, one chlorine atom occupies an axial position while the other is equatorial (a,e or e,a).[1] This arrangement is less stable than the diequatorial conformation of the trans isomer.[1]
-
trans-1,2-Dichlorocyclohexane : The trans isomer has the two chlorine atoms on opposite sides of the ring. It exists as a pair of enantiomers: (1R,2R)-1,2-dichlorocyclohexane and (1S,2S)-1,2-dichlorocyclohexane.[2][3] The trans isomer can exist in two chair conformations: a diequatorial (e,e) conformer and a diaxial (a,a) conformer.[4][5] The diequatorial conformer is significantly more stable and thus predominates at equilibrium, as it minimizes steric hindrance.[4][5]
Synthesis of this compound Isomers
Stereospecific synthesis routes are employed to selectively produce the cis or trans isomers.
Synthesis of cis-1,2-Dichlorocyclohexane
A highly stereospecific method for synthesizing the cis isomer involves the reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane.[1] This reaction proceeds with inversion of configuration at both carbon atoms of the epoxide ring, effectively resulting in a cis-addition of chlorine across the original double bond.[1][6]
Synthesis of trans-1,2-Dichlorocyclohexane
The trans isomer is typically prepared by the direct chlorination of cyclohexene. This reaction proceeds via a classic electrophilic addition mechanism involving a cyclic chloronium ion intermediate. The subsequent backside attack by a chloride ion results in the anti-addition of the two chlorine atoms, yielding the trans product.
References
An In-depth Technical Guide to the Cis and Trans Isomers of 1,2-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1,2-dichlorocyclohexane, focusing on their conformational analysis, thermodynamic stability, and spectroscopic characterization. Detailed experimental protocols for the synthesis and separation of the cis and trans isomers are also presented to aid in their practical application in research and development.
Stereoisomerism and Conformational Analysis
This compound exists as three stereoisomers: a pair of enantiomers for the trans isomer, (1R,2R)- and (1S,2S)-1,2-dichlorocyclohexane, and a meso compound for the cis isomer, (cis)-1,2-dichlorocyclohexane.[1] The distinct spatial arrangements of the chlorine atoms on the cyclohexane (B81311) ring give rise to significant differences in their physical and chemical properties.
The conformational landscape of these isomers is best understood by examining their chair conformations. Due to the steric bulk of the chlorine atoms, there is a preference for them to occupy the more spacious equatorial positions to minimize steric strain.[2]
trans-1,2-Dichlorocyclohexane (B1586812)
The trans isomer can exist in two rapidly interconverting chair conformations: one with both chlorine atoms in equatorial positions (diequatorial) and the other with both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions that destabilize the diaxial form. The energy difference between the diequatorial and diaxial conformers is approximately 1.04 kcal/mol, favoring the diequatorial conformation.[3]
dot
Caption: Conformational equilibrium of trans-1,2-dichlorocyclohexane.
cis-1,2-Dichlorocyclohexane (B86984)
The cis isomer is a meso compound, meaning it is achiral despite having two stereocenters.[1] In its chair conformation, one chlorine atom must occupy an axial position while the other is in an equatorial position (axial-equatorial). Ring flipping results in an enantiomeric conformation where the positions of the axial and equatorial chlorines are interchanged. These two conformations are of equal energy and exist in a 1:1 ratio at equilibrium.[1] The presence of an axial chlorine atom in both conformers makes the cis isomer inherently less stable than the diequatorial conformer of the trans isomer.[2][4]
dot
Caption: Conformational equilibrium of cis-1,2-dichlorocyclohexane.
Quantitative Data Summary
The following tables summarize key quantitative data for the cis and trans isomers of this compound.
Table 1: Thermodynamic and Physical Properties
| Property | cis-1,2-Dichlorocyclohexane | trans-1,2-Dichlorocyclohexane |
| Molar Mass ( g/mol ) | 153.05 | 153.05 |
| Boiling Point (°C) | ~190 | ~188 |
| Relative Stability | Less stable | More stable |
| Energy Difference (vs. trans-diequatorial) | ~2 kcal/mol higher | 0 kcal/mol (reference) |
Table 2: Spectroscopic Data
| Spectroscopic Technique | cis-1,2-Dichlorocyclohexane | trans-1,2-Dichlorocyclohexane |
| ¹H NMR (δ, ppm) | CHCl: ~4.3 (broad singlet) CH₂: ~1.4-2.2 (multiplet) | CHCl: ~3.9 (multiplet) CH₂: ~1.2-2.3 (multiplet) |
| ¹³C NMR (δ, ppm) | C1/C2: ~64.5 C3/C6: ~31.0 C4/C5: ~23.5 | C1/C2: ~66.0 C3/C6: ~33.5 C4/C5: ~24.0 |
| IR (cm⁻¹) | C-H stretch: ~2850-2950 C-Cl stretch: ~680, ~740 | C-H stretch: ~2860-2940 C-Cl stretch: ~690, ~750 |
Experimental Protocols
Synthesis of cis-1,2-Dichlorocyclohexane
This protocol describes the synthesis of cis-1,2-dichlorocyclohexane from 1,2-epoxycyclohexane with inversion of configuration at both carbon atoms.[5]
Workflow:
dot
Caption: Synthesis workflow for cis-1,2-dichlorocyclohexane.
Methodology:
-
In a three-necked flask equipped with a mechanical stirrer, gas inlet, and condenser, dissolve triphenylphosphine in anhydrous benzene and cool in an ice bath.
-
Bubble chlorine gas through the solution until a lemon-yellow color persists.
-
Add a solution of 1,2-epoxycyclohexane in benzene dropwise to the stirred mixture.
-
After the addition is complete, remove the ice bath and reflux the mixture for 4 hours.
-
Cool the reaction mixture and quench with methanol.
-
Concentrate the mixture under reduced pressure.
-
Triturate the residue with petroleum ether to precipitate triphenylphosphine oxide.
-
Filter the mixture and wash the filtrate with aqueous sodium bisulfite and water.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate.
-
Distill the crude product under reduced pressure to obtain pure cis-1,2-dichlorocyclohexane.
Synthesis of trans-1,2-Dichlorocyclohexane
This protocol outlines the synthesis of trans-1,2-dichlorocyclohexane from cyclohexene (B86901) via the formation of trans-2-chlorocyclohexanol (B14723591).
Workflow:
dot
Caption: Synthesis workflow for trans-1,2-dichlorocyclohexane.
Methodology: Step 1: Synthesis of trans-2-Chlorocyclohexanol [6]
-
Prepare a solution of hypochlorous acid by reacting chlorine gas with a suspension of mercuric oxide in water, followed by the addition of nitric acid.
-
In a separate flask, vigorously stir cyclohexene and add the prepared hypochlorous acid solution portion-wise, maintaining the temperature between 15-20°C.
-
After the reaction is complete, saturate the solution with salt and steam distill the mixture.
-
Separate the oily layer from the distillate, extract the aqueous layer with ether, and combine the organic fractions.
-
Dry the organic layer over anhydrous sodium sulfate and distill under reduced pressure to obtain trans-2-chlorocyclohexanol.
Step 2: Synthesis of trans-1,2-Dichlorocyclohexane
-
To a stirred solution of trans-2-chlorocyclohexanol in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to yield trans-1,2-dichlorocyclohexane.
Separation of cis and trans Isomers
Gas chromatography (GC) is the most effective method for separating the cis and trans isomers of this compound.[5] The difference in polarity between the two isomers allows for their separation on a polar stationary phase.
Workflow:
dot
Caption: GC separation workflow for this compound isomers.
Typical GC Conditions:
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Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (e.g., Carbowax 20M) or diethylene glycol succinate (B1194679) stationary phase.[5]
-
Carrier Gas: Helium or Nitrogen.
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Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 180 °C) at a rate of 5-10 °C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Due to its higher dipole moment, the cis isomer will typically have a longer retention time on a polar GC column compared to the less polar trans isomer.
References
conformational analysis of 1,2-Dichlorocyclohexane
An In-depth Technical Guide to the Conformational Analysis of 1,2-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conformational analysis is a cornerstone of stereochemistry, providing critical insights into the three-dimensional structure of molecules, which in turn dictates their physical properties and biological activity. This compound serves as a classic and instructive model for understanding the complex interplay of steric, electronic, and solvent effects that govern conformational preferences in substituted cyclic systems. This technical guide provides a comprehensive examination of the conformational equilibria of both cis- and trans-1,2-dichlorocyclohexane (B1586812), integrating quantitative data, detailed experimental and computational methodologies, and visual diagrams to elucidate the core principles for a technical audience.
Introduction to Cyclohexane (B81311) Conformation
The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the twelve hydrogen atoms are classified into two distinct sets: six axial hydrogens that are perpendicular to the ring's plane and six equatorial hydrogens that lie roughly within the plane. When substituents are introduced, they can occupy either axial or equatorial positions, and the relative stability of the resulting conformers is governed by a series of energetic factors, most notably steric hindrance.
A substituent in the axial position experiences destabilizing steric interactions with the other two axial hydrogens on the same side of the ring. These are known as 1,3-diaxial interactions. Consequently, cyclohexane conformers that place larger substituents in the equatorial position are generally more stable. The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.
Conformational Analysis of cis-1,2-Dichlorocyclohexane
The cis isomer of this compound has both chlorine atoms on the same face of the ring. In a chair conformation, this arrangement necessitates that one chlorine atom occupies an axial (a) position while the adjacent one occupies an equatorial (e) position.
A crucial aspect of this isomer is the chair-flip process. Upon ring inversion, the axial chlorine becomes equatorial, and the equatorial chlorine becomes axial. The resulting conformer (e,a) is the enantiomer (non-superimposable mirror image) of the original (a,e) conformer.
Figure 1: Conformational equilibrium of cis-1,2-dichlorocyclohexane.
Because these two conformers are enantiomers, they possess identical energies. Therefore, the Gibbs free energy difference (ΔG°) between them is zero, and they exist in a 1:1 ratio at equilibrium.[1] The rapid interconversion between these enantiomeric conformations renders the molecule achiral overall, and it is classified as a meso compound.[2][3]
Conformational Analysis of trans-1,2-Dichlorocyclohexane
In the trans isomer, the two chlorine atoms are on opposite faces of the ring. This geometric arrangement leads to two distinct chair conformers: one where both chlorines are in axial positions (diaxial, aa) and another where both are in equatorial positions (diequatorial, ee).
Figure 2: Conformational equilibrium of trans-1,2-dichlorocyclohexane.
Based purely on steric considerations (A-values), one would predict the diequatorial (ee) conformer to be significantly more stable than the diaxial (aa) conformer. The (aa) conformer introduces two 1,3-diaxial interactions for each chlorine atom, leading to considerable steric strain. The (ee) conformer avoids these interactions, though it does introduce a gauche interaction between the two adjacent chlorine atoms.
However, experimental and computational studies reveal a more complex situation. In the gas phase, the diaxial conformer is surprisingly stable and is, in fact, the major conformer. An electron diffraction study at 100°C found the gas-phase composition to be approximately 60% diaxial and 40% diequatorial. This "diaxial anomaly" is attributed to stabilizing electrostatic interactions (dipole-dipole and dipole-quadrupole) between the two electronegative chlorine atoms in the anti-periplanar arrangement of the (aa) conformer, which partially offset the steric repulsion.[4]
The conformational equilibrium is highly sensitive to the solvent. In polar solvents, the diequatorial conformer, which has a larger net dipole moment, is better solvated and becomes the more stable conformer.[5] This solvent-dependent equilibrium highlights the necessity of considering the experimental environment when predicting conformational preferences.
Quantitative Conformational Data
The following tables summarize the key quantitative data for the conformational analysis of chloro-substituted cyclohexanes.
Table 1: Conformational Free Energy (A-Value) for Chlorine
| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) | Method of Determination |
| Chlorine (-Cl) | ~0.43 | ~1.8 | NMR Spectroscopy |
| The A-value represents the energy penalty (ΔG°) for a substituent being in the axial versus the equatorial position.[6][7] |
Table 2: Conformational Energy Differences for this compound Isomers
| Isomer | Conformer Equilibrium | ΔG° (kcal/mol) | Conditions | Notes |
| cis | (a,e) ⇌ (e,a) | 0 | All | The conformers are enantiomers and thus have equal energy.[1] |
| trans | (a,a) ⇌ (e,e) | ~ -0.1 to -0.2 | Gas Phase, ~100°C | The diaxial (a,a) conformer is slightly favored.[8] |
| trans | (a,a) ⇌ (e,e) | > 0 | Polar Solvents | The diequatorial (e,e) conformer is favored; magnitude depends on solvent polarity.[5] |
Experimental & Computational Protocols
The determination of conformational equilibria relies on a combination of spectroscopic and computational methods.
Experimental Protocol: Variable Temperature (VT) NMR Spectroscopy
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) is a powerful technique to study dynamic processes like chair flips. By analyzing changes in the NMR spectrum as a function of temperature, one can determine the populations of different conformers and the energy barrier to their interconversion.
Objective: To determine the equilibrium constant and ΔG° for the trans-1,2-dichlorocyclohexane (a,a) ⇌ (e,e) equilibrium.
Methodology:
-
Sample Preparation: Prepare a solution of trans-1,2-dichlorocyclohexane in a suitable deuterated solvent (e.g., CDCl₃ for a non-polar environment or CD₃CN for a polar environment) in a Class A NMR tube rated for VT work.[9]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, the chair flip is rapid on the NMR timescale, and the observed chemical shifts and coupling constants will be a population-weighted average of the two conformers.
-
Low-Temperature Analysis: Gradually lower the spectrometer's probe temperature in steps of 10-20 K.[10] Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.[11]
-
Coalescence and Decoalescence: As the temperature decreases, the rate of chair interconversion slows. The averaged signals will broaden, then coalesce into a single broad peak, and finally "freeze out" into two distinct sets of signals corresponding to the individual (a,a) and (e,e) conformers at a sufficiently low temperature.
-
Data Analysis (Low Temperature):
-
Population: At a temperature where the conformers are frozen out, integrate the distinct signals for the methine protons (H-C-Cl) of the (a,a) and (e,e) conformers. The ratio of the integrals gives the equilibrium constant K_eq = [(e,e)]/[(a,a)].
-
ΔG° Calculation: Use the equation ΔG° = -RT ln(K_eq) to calculate the free energy difference at that temperature.
-
-
Data Analysis (Fast Exchange):
-
Coupling Constants: In the fast exchange regime, the observed vicinal coupling constant (³J) for the methine protons is a weighted average: J_obs = X_aa * J_aa + X_ee * J_ee, where X is the mole fraction of each conformer.
-
Karplus Equation: The individual coupling constants (J_aa and J_ee) can be estimated using the Karplus equation, which relates ³J to the dihedral angle. For the (a,a) conformer, the H-C-C-H dihedral angle is ~180°, leading to a large ³J (~10-13 Hz). For the (e,e) conformer, the dihedral angle is ~60°, resulting in a small ³J (~2-4 Hz).
-
By measuring J_obs and estimating J_aa and J_ee, one can solve for the mole fractions and determine K_eq.
-
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can distinguish between conformers based on the vibrational frequencies of specific bonds. The C-Cl stretching frequency is sensitive to its axial or equatorial orientation.
Objective: To qualitatively and semi-quantitatively assess the conformer populations in different solvents.
Methodology:
-
Reference Spectra: Obtain theoretical (calculated) or experimental reference spectra to identify the characteristic C-Cl stretching frequencies. Typically, the C-Cl stretch for an equatorial chlorine appears at a higher wavenumber (~750 cm⁻¹) than for an axial chlorine (~680 cm⁻¹).
-
Sample Preparation: Prepare solutions of this compound in various solvents of differing polarity (e.g., cyclohexane, carbon tetrachloride, acetonitrile) in an IR-transparent liquid cell.
-
Spectrum Acquisition: Record the FT-IR spectrum for each solution, ensuring the background spectrum of the pure solvent is subtracted.
-
Data Analysis:
-
Identify the absorption bands corresponding to the axial and equatorial C-Cl stretches.
-
Compare the relative intensities of these bands across the different solvents. An increase in the intensity of the equatorial band in more polar solvents provides direct evidence for a shift in the conformational equilibrium towards the diequatorial conformer.
-
Semi-quantitative analysis can be performed by comparing the integrated areas of the respective absorption bands, although this assumes similar molar absorptivity coefficients.
-
Computational Chemistry Workflow
Computational chemistry provides invaluable insights into the geometries and relative energies of conformers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. idc-online.com [idc-online.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Solved 19. Conformational analysis of substituted | Chegg.com [chegg.com]
- 8. Molecular structures and compositions of trans-1,2-dichlorocyclohexane and trans-1,2-difluorocyclohexane in the gas phase: an electron-diffraction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. publish.uwo.ca [publish.uwo.ca]
An In-depth Technical Guide to the Chair Conformation of cis-1,2-Dichlorocyclohexane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chair conformation of cis-1,2-dichlorocyclohexane (B86984), a molecule of significant interest in stereochemistry and conformational analysis. We delve into the energetic landscape of its conformational isomers, detailing the equilibrium between the two chair forms. This document outlines the key experimental and computational methodologies employed to study such systems, offering detailed protocols for researchers in organic chemistry and drug development. Through a combination of quantitative data, procedural outlines, and visual diagrams, this guide serves as an in-depth resource for understanding the nuanced stereochemistry of substituted cyclohexanes.
Introduction
The conformational analysis of substituted cyclohexanes is a cornerstone of modern organic chemistry, with profound implications for molecular recognition, reactivity, and drug design. The chair conformation represents the most stable arrangement of the cyclohexane (B81311) ring, minimizing both angle and torsional strain. In the case of disubstituted cyclohexanes, the spatial orientation of the substituents dictates the overall stability and chemical behavior of the molecule. cis-1,2-Dichlorocyclohexane provides a classic example of the interplay between steric and electronic effects in determining conformational preference. In the cis isomer, one chlorine substituent must occupy an axial position while the other assumes an equatorial position. This arrangement leads to a dynamic equilibrium between two enantiomeric chair conformers through a process known as ring flipping.
Conformational Equilibrium and Energetics
The two chair conformations of cis-1,2-dichlorocyclohexane are mirror images of each other and are therefore enantiomers. This enantiomeric relationship means that the two conformers are of equal energy. The equilibrium between these two forms is not governed by a difference in stability but is a dynamic process of interconversion.
The ring flip process involves passing through higher-energy intermediates, such as the half-chair and twist-boat conformations. The energy barrier for the chair-chair interconversion in cyclohexane is approximately 10 kcal/mol.[1]
Quantitative Thermodynamic Data
Due to the enantiomeric relationship between the two chair conformers of cis-1,2-dichlorocyclohexane, the Gibbs free energy change (ΔG°) for the interconversion is zero. Consequently, the equilibrium constant (K) is equal to 1, indicating an equimolar mixture of the two conformers at equilibrium.
| Thermodynamic Parameter | Value | Explanation |
| ΔG° | 0 kcal/mol | The two chair conformers are enantiomers and thus have equal energy. |
| Keq | 1 | The equilibrium constant is 1, indicating a 50:50 mixture of the two conformers. |
| ΔH° | 0 kcal/mol | The enthalpy change is zero as the conformers are isoenergetic. |
| ΔS° | 0 cal/mol·K | The entropy change is zero as the two conformers have the same degree of disorder. |
Experimental Protocols for Conformational Analysis
The primary experimental technique for studying the conformational dynamics of cyclohexane derivatives is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures.
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To slow down the rapid chair-chair interconversion of cis-1,2-dichlorocyclohexane on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons and carbons of the individual conformers.
Methodology:
-
Sample Preparation:
-
Dissolve 5-25 mg of cis-1,2-dichlorocyclohexane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.[2]
-
Ensure the sample is homogeneous and free of particulate matter by filtering if necessary.[2][3]
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.[4]
-
-
Instrumental Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity at room temperature.
-
-
Data Acquisition:
-
Acquire standard ¹H and ¹³C NMR spectra at room temperature. At this temperature, the rapid ring flip will result in time-averaged signals.
-
Gradually lower the temperature of the sample in increments of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a new spectrum.[5]
-
Monitor the changes in the spectra as the temperature is decreased. As the rate of interconversion slows, the time-averaged signals will broaden, then decoalesce into separate sets of signals corresponding to each of the two chair conformers.
-
Record the coalescence temperature (Tc), which is the temperature at which the two sets of signals merge into a single broad peak.
-
-
Data Analysis:
-
From the coalescence temperature and the chemical shift difference between the signals of the two conformers at a temperature below Tc, the energy barrier (ΔG‡) for the ring flip can be calculated using the Eyring equation.
-
Integration of the signals for the two conformers at low temperatures can be used to determine their relative populations and thus the equilibrium constant (K) and ΔG°. For cis-1,2-dichlorocyclohexane, the integrals will be equal, confirming a 1:1 ratio.
-
Computational Chemistry Protocols
Computational chemistry provides a powerful tool for modeling the structures and calculating the relative energies of different conformers. Density Functional Theory (DFT) is a widely used method for such studies.
Density Functional Theory (DFT) Calculations
Objective: To perform geometry optimization and calculate the single-point energies of the two chair conformers of cis-1,2-dichlorocyclohexane to confirm their energetic equivalence.
Methodology:
-
Molecular Structure Input:
-
Build the 3D structures of the two enantiomeric chair conformers of cis-1,2-dichlorocyclohexane using a molecular modeling software (e.g., GaussView, Avogadro). Ensure the correct stereochemistry with one axial and one equatorial chlorine atom in each conformer.
-
-
Computational Method Selection:
-
Geometry Optimization:
-
Perform a geometry optimization for each conformer. This process systematically alters the molecular geometry to find the lowest energy structure on the potential energy surface.[8]
-
The optimization is complete when the forces on the atoms and the change in energy between successive steps fall below predefined convergence criteria.[8]
-
-
Frequency Calculation:
-
After successful geometry optimization, perform a frequency calculation at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformer).
-
-
Energy Calculation:
-
The output of the geometry optimization and frequency calculations will provide the electronic energy and the Gibbs free energy of each conformer.
-
Compare the energies of the two optimized chair conformers. The results should show that they are isoenergetic, confirming their enantiomeric relationship.
-
Visualizing Conformational Equilibrium
Diagrams are essential for visualizing the dynamic relationship between the chair conformers of cis-1,2-dichlorocyclohexane.
Caption: Equilibrium between the two enantiomeric chair conformations of cis-1,2-dichlorocyclohexane.
Note: The user would need to replace "--INVALID-LINK--" and "--INVALID-LINK--" with actual URLs of the chair conformation images.
Conclusion
The conformational analysis of cis-1,2-dichlorocyclohexane reveals a fascinating case of dynamic stereoisomerism. The two chair conformers exist as a pair of rapidly interconverting enantiomers of equal energy. This guide has provided a detailed overview of the theoretical and practical aspects of studying this system. The experimental protocols for low-temperature NMR spectroscopy and the computational workflows for DFT calculations outlined herein offer a robust framework for researchers to investigate the conformational behavior of this and other substituted cyclohexanes. A thorough understanding of these principles is paramount for professionals in fields where molecular shape and stereochemistry are critical, such as in the development of new therapeutic agents.
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. explorationpub.com [explorationpub.com]
- 8. basic considerations in geometry optimization [cup.uni-muenchen.de]
The Diaxial-Diequatorial Equilibrium of trans-1,2-Dichlorocyclohexane: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and drug-receptor interactions. Among these, trans-1,2-disubstituted cyclohexanes present a classic case of conformational isomerism, existing in a dynamic equilibrium between two chair conformations: a diequatorial (e,e) and a diaxial (a,a) form. This technical guide provides a comprehensive examination of the chair conformation of trans-1,2-dichlorocyclohexane (B1586812), a molecule that challenges simple steric arguments and offers insights into the subtle interplay of steric and electronic effects that govern molecular geometry. While steric hindrance generally favors the diequatorial conformer for bulky substituents, the case of trans-1,2-dichlorocyclohexane is more nuanced, with experimental and theoretical data revealing a significant population of the diaxial conformer, particularly in the gas phase.[1] This guide will delve into the quantitative energetic and structural differences between the two conformers, detail the experimental and computational methodologies used to study this equilibrium, and provide visualizations to elucidate the key concepts.
Conformational Equilibrium: Diaxial vs. Diequatorial
The chair flip of trans-1,2-dichlorocyclohexane interconverts the diequatorial and diaxial conformers.
-
Diequatorial (e,e) Conformer: In this conformation, both chlorine atoms occupy equatorial positions. This arrangement is traditionally considered more stable for substituted cyclohexanes as it minimizes 1,3-diaxial interactions, which are a form of steric strain between an axial substituent and the axial hydrogens on the same side of the ring.[2][3] However, the diequatorial conformer of trans-1,2-dichlorocyclohexane experiences a gauche interaction between the two chlorine atoms.
-
Diaxial (a,a) Conformer: In this conformation, both chlorine atoms occupy axial positions. This leads to four 1,3-diaxial interactions between the chlorine atoms and the axial hydrogens. While sterically less favorable in many cases, the diaxial conformer of trans-1,2-dichlorocyclohexane is stabilized by electronic factors, specifically hyperconjugation. This involves the donation of electron density from the axial C-H antibonding orbitals to the antibonding orbital of the axial C-Cl bond (σC-H -> σ*C-Cl).[4]
The equilibrium between these two forms is highly dependent on the phase (gas or solution) and the polarity of the solvent.
References
- 1. Molecular structures and compositions of trans-1,2-dichlorocyclohexane and trans-1,2-difluorocyclohexane in the gas phase: an electron-diffraction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of 1,2-Dichlorocyclohexane
Audience: Researchers, scientists, and drug development professionals.
Abstract
1,2-Dichlorocyclohexane (C₆H₁₀Cl₂) is a chlorinated derivative of cyclohexane (B81311) that serves as a pivotal model compound in the study of stereochemistry, conformational analysis, and reaction mechanisms in organic chemistry.[1][2] It exists as two primary geometric isomers: cis-1,2-dichlorocyclohexane (B86984) and trans-1,2-dichlorocyclohexane (B1586812). These isomers exhibit distinct physical properties and chemical reactivity due to the spatial arrangement of the two chlorine atoms on the cyclohexane ring. The trans isomer exists as a pair of enantiomers, while the cis isomer is a meso compound.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of these isomers, detailed experimental protocols for their synthesis, and an analysis of their conformational preferences and reactivity.
Stereoisomerism and Conformational Analysis
The stereochemical complexity of this compound makes it an excellent subject for illustrating the principles of isomerism. There are three configurational stereoisomers: the (R,R)-trans isomer, the (S,S)-trans isomer, and the cis (meso) isomer.[3] The trans isomers are enantiomers of each other, while the cis isomer is a diastereomer of the trans isomers.[3]
The reactivity and stability of these isomers are heavily influenced by their chair conformations.
-
trans-1,2-Dichlorocyclohexane: The most stable conformation for the trans isomer is the diequatorial (e,e) form, which minimizes steric hindrance between the bulky chlorine atoms.[1] The diaxial (a,a) conformation is significantly less stable and exists in a very low population at equilibrium.
-
cis-1,2-Dichlorocyclohexane: The cis isomer exists as a racemic mixture of two enantiomeric chair conformations that rapidly interconvert via ring-flipping.[1][4] In these conformations, one chlorine atom is in an axial (a) position and the other is in an equatorial (e) position.[1] The inherent steric strain in the axial-equatorial arrangement makes the cis isomer less stable and more reactive than the diequatorial trans isomer.[1][5]
Physical Properties
The physical properties of cis- and trans-1,2-dichlorocyclohexane differ significantly due to their distinct molecular geometries and intermolecular forces. The trans isomer, with its more stable and symmetrical diequatorial conformation, generally has a higher boiling point and melting point compared to the less stable cis isomer. Both isomers are colorless liquids at room temperature and are largely insoluble in water but soluble in non-polar organic solvents such as hexane (B92381) and toluene.[2][5][6]
| Property | cis-1,2-Dichlorocyclohexane | trans-1,2-Dichlorocyclohexane | General (Isomer not specified) |
| Molecular Formula | C₆H₁₀Cl₂[7] | C₆H₁₀Cl₂[5] | C₆H₁₀Cl₂[8] |
| Molecular Weight | 153.05 g/mol [7] | 153.05 g/mol [9] | 153.05 g/mol [8] |
| Appearance | Colorless to pale yellow liquid[6] | Colorless liquid[5] | Colorless liquid with a mild odor[2] |
| Density | High density compared to water[6] | 1.164 g/mL at 25 °C[9][10] | 1.1960 g/cm³[2] |
| Boiling Point | 105–110 °C at 33 mmHg[11] | 193–194 °C[9][10] | 190.00 °C[2] |
| Melting Point | -5 °C[12] | -6.1 °C[10] | -15.00 °C[2] |
| Refractive Index | nD²⁵ 1.4977[11] | nD²⁰ 1.4917[9][10] | - |
| Flash Point | - | 66 °C[9] | - |
| Solubility | Insoluble in water; soluble in organic solvents[6] | Moderately soluble in water; soluble in organic solvents[5] | Insoluble in water; soluble in non-polar solvents[2] |
Chemical Properties and Reactivity
This compound undergoes reactions typical of haloalkanes, primarily nucleophilic substitution and elimination reactions.[1][6] The stereochemistry of the isomer plays a critical role in determining the reaction pathway and rate.
-
Elimination Reactions (E2): Dehydrohalogenation of this compound typically requires an anti-periplanar arrangement of a proton and the leaving group (chlorine). The trans-diaxial conformer readily undergoes E2 elimination. The cis-isomer, having both axial-equatorial and equatorial-axial conformations, can also undergo E2 elimination, and is generally more reactive in these reactions than the stable trans-diequatorial isomer.[1]
-
Nucleophilic Substitution (SN2): These reactions proceed with an inversion of configuration. The rate of substitution is influenced by steric hindrance around the reaction center.
The strained nature of the cis isomer, with its required axial chlorine atom, renders it more reactive in both substitution and elimination reactions compared to the more stable trans isomer, which can adopt the sterically favored diequatorial conformation.[1]
Synthesis and Experimental Protocols
The synthesis of this compound typically starts from cyclohexane, proceeding through chlorination and elimination to form cyclohexene (B86901), which is then dichlorinated. The stereochemical outcome of the final step depends on the reaction conditions.
Experimental Protocol: Synthesis of cis-1,2-Dichlorocyclohexane
This protocol describes a stereospecific synthesis from 1,2-epoxycyclohexane, which proceeds with inversion of configuration at both carbon atoms, yielding the cis product.[11][13]
Materials:
-
Triphenylphosphine (B44618) (95 g, 0.36 mole)
-
Anhydrous benzene (B151609) (550 mL)
-
Chlorine gas
-
1,2-Epoxycyclohexane (24.5 g, 0.250 mole)
-
Methanol (10 mL)
-
Petroleum ether (30-60°)
-
5% aqueous sodium bisulfite
-
Magnesium sulfate
Procedure:
-
Preparation of Dichlorotriphenylphosphorane (B105816): A 1-L, three-necked flask is charged with triphenylphosphine and 500 mL of anhydrous benzene. The flask is fitted with a gas-inlet tube, a mechanical stirrer, and a condenser protected by a drying tube. The mixture is cooled in an ice bath, and chlorine gas is introduced with stirring until a persistent lemon-yellow color develops.[13]
-
Reaction with Epoxide: A solution of 1,2-epoxycyclohexane (in 50 mL of benzene) is added dropwise to the stirred mixture over approximately 20 minutes.[11][13]
-
Reflux: The ice bath is removed, and the two-phase liquid mixture is stirred and refluxed for 4 hours.[11]
-
Workup: The mixture is cooled, and excess dichlorotriphenylphosphorane is quenched by the slow addition of methanol. The solvent is removed on a rotary evaporator.[13]
-
Purification: The residue is triturated with petroleum ether. The solid triphenylphosphine oxide is removed by suction filtration. The filtrate is washed with 5% sodium bisulfite solution and then with water. The organic layer is dried over magnesium sulfate, filtered, and concentrated.[11][13]
-
Distillation: The final product is purified by distillation. cis-1,2-Dichlorocyclohexane is collected at 105–110 °C (33 mmHg).[11]
Experimental Protocol: Synthesis of trans-1,2-Dichlorocyclohexane
The synthesis of the trans isomer is achieved through the anti-addition of chlorine to cyclohexene.
Materials:
-
Cyclohexene
-
Chlorine gas
-
An inert solvent (e.g., carbon tetrachloride or dichloromethane)
Procedure:
-
Setup: A solution of cyclohexene in an inert solvent is placed in a flask equipped with a gas inlet tube and a stirrer, protected from light to prevent free-radical side reactions. The flask is cooled in an ice bath.
-
Chlorination: Chlorine gas is bubbled slowly through the cooled, stirred solution. The reaction is typically monitored by the disappearance of the chlorine color.
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The resulting crude product, which is predominantly the trans isomer, is purified by vacuum distillation.
Safety and Handling
This compound is a combustible liquid and may cause irritation to the eyes, skin, and respiratory tract.[14][15] The toxicological properties have not been fully investigated.[14]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances. Keep containers tightly closed.[14]
-
Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[15]
Always consult the Safety Data Sheet (SDS) before handling this chemical.[14][16]
References
- 1. cis-1,2-Dichlorocyclohexane|CAS 10498-35-8 [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. idc-online.com [idc-online.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CAS 822-86-6: trans-1,2-Dichlorocyclohexane | CymitQuimica [cymitquimica.com]
- 6. CAS 10498-35-8: cis-1,2-Dichlorocyclohexane | CymitQuimica [cymitquimica.com]
- 7. CIS-1,2-DICHLOROCYCLOHEXANE | 10498-35-8 [m.chemicalbook.com]
- 8. This compound | C6H10Cl2 | CID 13202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 反式-1,2-二氯环己烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Cyclohexane, 1,2-dichloro-, cis- [webbook.nist.gov]
- 13. Production Method of cis-1,2-Dichlorocyclohexane - Chempedia - LookChem [lookchem.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. This compound, trans- | C6H10Cl2 | CID 2723623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 1,2-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichlorocyclohexane is a fascinating molecule for the study of stereochemistry and conformational analysis. As a disubstituted cyclohexane (B81311), its chemical and physical properties are intrinsically linked to the spatial arrangement of the two chlorine atoms on the cyclohexane ring. This technical guide provides a comprehensive overview of the molecular structure, bonding, and conformational dynamics of the cis and trans isomers of this compound. Understanding these principles is crucial for professionals in drug development and chemical research, as the three-dimensional structure of a molecule dictates its interactions with biological targets and its reactivity.
This guide summarizes key quantitative data, details the experimental and computational methodologies used to elucidate these structures, and provides visual representations of the underlying chemical principles.
Stereoisomerism in this compound
This compound exists as three stereoisomers: a pair of enantiomers for the trans isomer and a meso compound for the cis isomer.[1]
-
trans-1,2-Dichlorocyclohexane (B1586812): The two chlorine atoms are on opposite sides of the cyclohexane ring. It exists as a pair of non-superimposable mirror images, the (1R,2R) and (1S,2S) enantiomers. These enantiomers are chiral and can be resolved.[1]
-
cis-1,2-Dichlorocyclohexane: The two chlorine atoms are on the same side of the ring. Although it contains two chiral centers, it possesses a plane of symmetry and is therefore a meso compound, making it achiral overall.[1] The chair conformations of the cis isomer are chiral, but they rapidly interconvert into their non-superimposable mirror images, resulting in a racemic mixture of conformers that cannot be separated at room temperature.[1]
Conformational Analysis
The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain.[2] The stability of the conformers of this compound is determined by a delicate balance of steric and electronic effects, including 1,3-diaxial interactions, gauche-butane interactions, and dipole-dipole interactions.
trans-1,2-Dichlorocyclohexane
The trans isomer can exist in two distinct chair conformations: the diequatorial (e,e) and the diaxial (a,a) conformer.[3]
-
Diequatorial (e,e) Conformer: Both chlorine atoms occupy equatorial positions. This conformation is generally considered to be more stable due to the avoidance of sterically demanding axial positions.[3]
-
Diaxial (a,a) Conformer: Both chlorine atoms occupy axial positions. This leads to 1,3-diaxial interactions between the chlorine atoms and the axial hydrogen atoms on the same side of the ring.[3]
The equilibrium between these two conformers is influenced by the solvent. In the gas phase, the diaxial conformer is surprisingly stable, which is attributed to favorable hyperconjugative effects. However, in more polar solvents, the more polar diequatorial conformer is stabilized, shifting the equilibrium in its favor.
cis-1,2-Dichlorocyclohexane
The cis isomer exists in two chair conformations, both of which have one chlorine atom in an axial position and the other in an equatorial position (a,e). These two conformers are enantiomeric and therefore have identical energy.[4] The ring flip interconverts these two enantiomeric conformers. The energy barrier for this chair flip is approximately 10 kcal/mol.
Quantitative Structural and Energetic Data
The following tables summarize the key quantitative data for the conformers of this compound based on experimental and computational studies.
Table 1: Structural Parameters of trans-1,2-Dichlorocyclohexane Conformers (Gas-Phase Electron Diffraction)
| Parameter | Diaxial (a,a) Conformer | Diequatorial (e,e) Conformer |
| Bond Lengths (Å) | ||
| C-C (average) | 1.525 | 1.525 |
| C-Cl | 1.806 | 1.787 |
| Bond Angles (degrees) | ||
| ∠C2-C1-Cl | 107.3 | 111.5 |
| ∠C1-C2-C3 | 113.9 | 111.6 |
| ∠C2-C3-C4 | 111.3 | 109.9 |
| Torsion Angles (degrees) | ||
| Cl-C1-C2-Cl | 165.3 | -59.4 |
Table 2: Conformational Energy Differences (ΔE = Eee - Eaa) for trans-1,2-Dichlorocyclohexane
| Method | Medium | ΔE (kcal/mol) |
| Gas-Phase Electron Diffraction | Gas Phase (100 °C) | ~ -0.18 |
| NMR Spectroscopy & Theoretical Calculations | Vapor Phase | 0.95 |
| NMR Spectroscopy & Theoretical Calculations | CCl4 | 0.36 |
| NMR Spectroscopy & Theoretical Calculations | DMSO | -0.80 |
Table 3: Energetic Contributions to Conformational Strain
| Interaction | Estimated Energy (kcal/mol) |
| Gauche Butane (CH3/CH3) | ~0.9 |
| 1,3-Diaxial (CH3/H) | ~0.87 (per interaction) |
| Gauche (Cl/Cl) in diequatorial trans-1,2-dichlorocyclohexane | Contributes to conformational energy |
| 1,3-Diaxial (Cl/H) | ~0.53 (A-value for Cl) |
Experimental and Computational Protocols
The structural and energetic parameters of this compound are determined through a combination of experimental techniques and computational modeling.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions.[5]
Methodology Overview:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas molecules.
-
Diffraction Pattern: The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern of concentric rings.
-
Data Collection: The diffraction pattern is recorded on a detector, such as a photographic plate or a CCD camera.
-
Data Analysis: The radial distribution of scattered electrons is analyzed to determine the internuclear distances (bond lengths) and angles within the molecule. By fitting the experimental data to theoretical models of the different conformers, their relative populations can also be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly variable-temperature NMR, is a key method for studying conformational equilibria in solution.
Methodology Overview:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3, acetone-d6).
-
Spectrum Acquisition: 1H and 13C NMR spectra are recorded at various temperatures.
-
Signal Analysis: At low temperatures, the rate of chair-chair interconversion slows down, and separate signals for the different conformers may be observed. The relative areas of these signals correspond to the populations of the conformers.
-
Coupling Constant Analysis: The magnitude of vicinal (3JHH) coupling constants is dependent on the dihedral angle between the coupled protons. By analyzing these coupling constants, the relative populations of conformers with different dihedral angles can be determined.
-
Thermodynamic Parameters: By measuring the equilibrium constant at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers can be calculated.
Computational Chemistry
Computational methods are invaluable for modeling the structures and energies of the different conformers and for interpreting experimental data.
Methodology Overview:
-
Model Building: The 3D structures of the different conformers of cis- and trans-1,2-dichlorocyclohexane are built using molecular modeling software.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure using quantum mechanical methods such as Density Functional Theory (DFT) (e.g., B3LYP functional) or ab initio methods (e.g., MP2, QCISD) with an appropriate basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Conformational Energy Analysis: The relative energies of the different conformers are calculated from the differences in their total energies or Gibbs free energies.
-
Solvent Effects: The influence of a solvent on the conformational equilibrium can be modeled using continuum solvation models (e.g., PCM, SMD).
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of this compound.
References
Spectroscopic Profile of 1,2-Dichlorocyclohexane: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic data for 1,2-Dichlorocyclohexane, a vital resource for researchers, scientists, and professionals in drug development. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and logical workflows to aid in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are crucial for identifying the carbon-hydrogen framework and the stereochemical relationship between the two chlorine atoms (cis or trans).
¹H NMR Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atoms and the conformation of the cyclohexane (B81311) ring.
Table 1: ¹H NMR Chemical Shifts for trans-1,2-Dichlorocyclohexane
| Assignment | Chemical Shift (ppm) |
| A (CHCl) | 4.013 |
| B (CH₂) | 2.320 |
| C (CH₂) | 1.77 |
| D (CH₂) | 1.73 |
| E (CH₂) | 1.419 |
Data sourced from a 400 MHz spectrum in CDCl₃.[1]
¹³C NMR Data
The ¹³C NMR spectrum indicates the number of non-equivalent carbon environments in the molecule. Due to the symmetry of the molecule, fewer signals than the total number of carbon atoms are often observed.
Table 2: ¹³C NMR Chemical Shifts for this compound Isomers
| Isomer | Carbon Position | Chemical Shift (ppm) |
| trans | C1, C2 (CHCl) | 66.5 |
| C3, C6 (CH₂) | 34.9 | |
| C4, C5 (CH₂) | 24.4 | |
| cis | C1, C2 (CHCl) | 63.3 |
| C3, C6 (CH₂) | 31.5 | |
| C4, C5 (CH₂) | 20.4 |
Note: Specific peak assignments can vary based on the solvent and experimental conditions. Data for the trans isomer is often reported in CDCl₃, while data for the cis isomer has been reported from various sources.[2][3][4]
Experimental Protocol: NMR Spectroscopy
A general protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation : Dissolve approximately 10-20 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][5] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).[5]
-
Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[1][3]
-
Data Acquisition :
-
Tune the probe for the appropriate nucleus (¹H or ¹³C).
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, broadband proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.[6] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[6]
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to molecular vibrations.
IR Data
The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Cl bond stretching and bending vibrations.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2850-3000 | Stretching | C-H (alkane) |
| ~1450 | Bending | C-H (CH₂) |
| ~650-850 | Stretching | C-Cl |
Note: The exact positions of the C-Cl stretching bands can help distinguish between axial and equatorial conformations of the chlorine atoms in the different isomers.[7]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation :
-
Neat (for liquids) : Place one or two drops of pure this compound between two salt plates (e.g., NaCl or KBr).[8] Gently press the plates together to form a thin liquid film.
-
KBr Pellet (for solids) : If the sample is solid, grind a small amount (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder.[9] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.[10]
-
Data Acquisition :
-
First, collect a background spectrum of the empty sample holder (or the pure salt plates/KBr pellet) to subtract atmospheric and instrumental interferences.[11]
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a typical range of 4000 to 600 cm⁻¹.[11] Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.[11]
-
-
Data Analysis : The resulting spectrum plots transmittance or absorbance versus wavenumber. Identify the characteristic absorption peaks and assign them to the corresponding molecular vibrations and functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
Mass Spectrometry Data
The mass spectrum of this compound is characterized by its molecular ion peak and a distinctive isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
Table 4: Significant Peaks in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Assignment |
| 152 | ~1.4 | [M]⁺ (Molecular ion with 2 x ³⁵Cl) |
| 154 | ~0.9 | [M+2]⁺ (Isotope peak with 1 x ³⁵Cl, 1 x ³⁷Cl) |
| 156 | ~0.15 | [M+4]⁺ (Isotope peak with 2 x ³⁷Cl) |
| 117 | - | [M-Cl]⁺ |
| 81 | 100 | Base Peak |
| 80 | 53 | - |
| 79 | 11.2 | - |
| 55 | 10.8 | - |
| 41 | 13.1 | - |
Data obtained via Electron Ionization (EI) Mass Spectrometry. The molecular weight is 153.05 g/mol .[1][12] The characteristic M, M+2, and M+4 peaks in an approximate 9:6:1 ratio are a clear indicator of a molecule containing two chlorine atoms.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer. For volatile compounds like this, Gas Chromatography (GC-MS) is a common method where the sample is first separated on a GC column before entering the mass spectrometer.[13]
-
Ionization : The sample molecules are ionized. Electron Ionization (EI) is a standard method where high-energy electrons bombard the sample, causing ionization and fragmentation.[1][12]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[14]
-
Detection : An ion detector measures the abundance of ions at each m/z value.
-
Data Analysis : The output is a mass spectrum, which is a plot of relative ion intensity versus m/z. The molecular weight is determined from the molecular ion peak, and the fragmentation pattern provides clues about the molecule's structure.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis and structural elucidation for this compound.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical flow of structural elucidation.
References
- 1. TRANS-1,2-DICHLOROCYCLOHEXANE(822-86-6) 1H NMR spectrum [chemicalbook.com]
- 2. TRANS-1,2-DICHLOROCYCLOHEXANE(822-86-6) 13C NMR spectrum [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. cis-1,2-Dichlorocyclohexane | C6H10Cl2 | CID 66334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 13C nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,2-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Cyclohexane, 1,2-dichloro-, cis- [webbook.nist.gov]
- 8. webassign.net [webassign.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. This compound, trans- | C6H10Cl2 | CID 2723623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Cyclohexane, 1,2-dichloro- [webbook.nist.gov]
- 13. This compound | C6H10Cl2 | CID 13202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
thermodynamic properties of 1,2-Dichlorocyclohexane isomers
An In-depth Technical Guide to the Thermodynamic Properties of 1,2-Dichlorocyclohexane Isomers
Introduction
This compound is a halogenated cyclic hydrocarbon that exists as two primary geometric isomers: cis-1,2-dichlorocyclohexane (B86984) and trans-1,2-dichlorocyclohexane. The stereochemistry and conformational behavior of these isomers significantly influence their physical and thermodynamic properties. Due to the flexibility of the cyclohexane (B81311) ring, both isomers exist as a dynamic equilibrium of chair conformations. Understanding the thermodynamic stability and properties of these various conformers is crucial for applications in organic synthesis, materials science, and computational chemistry.
The trans isomer can exist in two distinct chair conformations: a diequatorial (e,e) and a diaxial (a,a) form. In contrast, the cis isomer exists as two enantiomeric chair conformations, each with one chlorine atom in an axial position and one in an equatorial position (a,e and e,a).[1] These conformers rapidly interconvert via a process known as a ring flip, with an energy barrier of approximately 10 kcal/mol.[2] This guide provides a comprehensive overview of the thermodynamic properties of these isomers, details the experimental and computational methods used for their determination, and visualizes the key conformational equilibria.
Thermodynamic Data of Isomers
The thermodynamic properties of the cis and trans isomers have been determined through a combination of experimental measurements and computational calculations. The following tables summarize key quantitative data available for each isomer.
Table 1: Thermodynamic Properties of trans-1,2-Dichlorocyclohexane
| Property | Value | Unit | Source / Method |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -7.48 | kJ/mol | Joback Calculated |
| Enthalpy of Vaporization (ΔvapH°) | 45.8 | kJ/mol | Experimental (at 359 K)[3] |
| Normal Boiling Point (Tboil) | 193-194 | °C | Experimental[4][5] |
| Normal Melting Point (Tfus) | -6.1 | °C | Experimental[4] |
| Density (at 25 °C) | 1.164 | g/mL | Experimental[4][5] |
Table 2: Thermodynamic Properties of cis-1,2-Dichlorocyclohexane
| Property | Value | Unit | Source / Method |
| Enthalpy of Vaporization (ΔvapH°) | 45.8 | kJ/mol | Experimental (at 379 K)[6] |
| Normal Boiling Point (Tboil) | 206.9 | °C | Experimental[7] |
| Density | 1.14 | g/cm³ | Experimental[7] |
Conformational Analysis and Stability
The relative stability of the different chair conformers is a key aspect of the thermodynamics of this compound.
For trans-1,2-dichlorocyclohexane , the diequatorial (e,e) conformer is significantly more stable than the diaxial (a,a) conformer. This preference is attributed to the steric strain that arises from 1,3-diaxial interactions between the large chlorine atoms and the axial hydrogens on the same side of the ring in the diaxial conformation.[8]
For cis-1,2-dichlorocyclohexane , the two chair conformers (axial-equatorial and equatorial-axial) are enantiomers and are therefore of equal energy. The molecule exists as a racemic mixture of these two rapidly interconverting forms.[1] Consequently, cis-1,2-dichlorocyclohexane is an achiral meso compound.[1]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 3. Cyclohexane, 1,2-dichloro-, trans- [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. TRANS-1,2-DICHLOROCYCLOHEXANE | 822-86-6 [chemicalbook.com]
- 6. Cyclohexane, 1,2-dichloro-, cis- [webbook.nist.gov]
- 7. cis-1,2-dichlorocyclohexane | CAS#:10498-35-8 | Chemsrc [chemsrc.com]
- 8. Substituted Cyclohexane Conformations [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Solubility of 1,2-Dichlorocyclohexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-dichlorocyclohexane in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the qualitative solubility profile, the underlying physicochemical principles, and a general experimental protocol for determining solubility.
Core Concepts of Solubility
This compound is a chlorinated cyclic alkane. Its solubility in organic solvents is primarily governed by the principle of "like dissolves like." As a relatively non-polar molecule, it exhibits greater solubility in non-polar organic solvents. The presence of two chlorine atoms introduces some polarity to the molecule, but the non-polar hydrocarbon ring is the dominant feature influencing its solubility.
Factors such as the polarity of the solvent, the temperature of the system, and the presence of cis/trans isomers of this compound can influence its solubility. Generally, an increase in temperature will lead to an increase in solubility.
Solubility Profile of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene, Diethyl Ether | High | Similar non-polar nature to this compound allows for effective dissolution through van der Waals forces.[1] |
| Polar Aprotic | Acetone, Acetonitrile | Moderate | The polar nature of the solvent can interact with the dipole moment of the C-Cl bonds, but the non-polar ring limits high solubility. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The ability of the solvent to hydrogen bond does not strongly favor the dissolution of the non-polar this compound. |
| Halogenated | Chloroform, Dichloromethane | High | "Like dissolves like" principle is strongly applicable here, with similar intermolecular forces between solute and solvent. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or other quantitative analytical instrument
-
Centrifuge (optional)
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of a distinct second phase of undissolved this compound is necessary to ensure saturation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to a full day, depending on the solvent and solute.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.
-
If necessary, centrifuge the sample at a controlled temperature to facilitate the separation of the two phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant (the solvent with dissolved this compound) using a pipette. To avoid transferring any undissolved solute, it is advisable to use a syringe filter.
-
Dilute the collected sample to a known volume with the same organic solvent in a volumetric flask. The dilution factor will depend on the expected solubility.
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the standard solutions and the diluted sample using a calibrated Gas Chromatograph (GC) or another suitable analytical method.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Factors Influencing Solubility
The following diagram illustrates the key molecular and environmental factors that govern the solubility of this compound in organic solvents.
Caption: Factors influencing this compound solubility.
References
An In-Depth Technical Guide to the Stability and Storage of 1,2-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1,2-dichlorocyclohexane, a crucial chlorinated hydrocarbon intermediate in various synthetic processes. Understanding its stability profile is paramount for ensuring the integrity of research and the quality of developmental drug candidates. This document synthesizes available data on its chemical stability, potential degradation pathways, and appropriate handling and storage protocols.
Chemical Stability Profile
This compound is a colorless liquid that is generally stable under normal temperatures and pressures.[1] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials. The stability of this compound is also influenced by its isomeric form, with the trans-isomer being more stable than the cis-isomer due to reduced steric hindrance. In the chair conformation of the trans-isomer, both chlorine atoms can occupy equatorial positions, which is a more stable arrangement.[2]
The primary degradation pathway for this compound is dehydrochlorination, which is the elimination of hydrogen chloride. This reaction is particularly favored in the presence of strong bases. Other potential degradation pathways include oxidation and photodegradation.
Table 1: Summary of Chemical Stability and Incompatibilities
| Parameter | Description | References |
| Chemical Stability | Stable under normal temperatures and pressures. | [1] |
| Incompatible Materials | Strong bases, strong oxidizing agents. | [1] |
| Conditions to Avoid | Excess heat, ignition sources, incompatible materials. | [1] |
| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide, carbon dioxide. | [1] |
Recommended Storage Conditions
Proper storage is critical to maintain the purity and stability of this compound. The following conditions are recommended based on safety data sheets and general guidelines for handling chlorinated hydrocarbons.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale | References |
| Temperature | Store in a cool, dry place. | To minimize thermal degradation and potential volatilization. | [1] |
| Atmosphere | Store in a well-ventilated area under an inert atmosphere (e.g., nitrogen). | To prevent the accumulation of flammable vapors and to exclude moisture and oxygen, which can contribute to degradation. | |
| Container | Store in a tightly closed container. | To prevent evaporation and contamination. | [1] |
| Light Exposure | Protect from light. | To prevent photodegradation. | |
| Material of Construction | Carbon steel or stainless steel containers are suitable. | To prevent corrosion, especially in the potential presence of trace moisture which could lead to HCl formation. |
Potential Degradation Pathways
The following diagram illustrates the primary factors that can influence the stability of this compound and lead to its degradation.
Caption: Factors influencing the degradation of this compound.
Experimental Protocols for Stability Assessment
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (B78521) (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
High-purity water
-
Suitable organic solvents (e.g., methanol, acetonitrile)
-
pH meter
-
Thermostatically controlled oven or water bath
-
Photostability chamber with controlled light and UV exposure
-
Analytical instrumentation (GC-MS and/or HPLC-UV/MS)
Workflow:
Caption: A typical workflow for forced degradation studies.
Detailed Methodologies:
-
Acid and Base Hydrolysis:
-
Dissolve a known concentration of this compound in a suitable solvent mixture (e.g., acetonitrile/water).
-
Treat separate aliquots with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.
-
Incubate the solutions at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it, and dilute it for analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature or slightly elevated temperature and monitor for degradation over time.
-
At specified intervals, take samples and quench any remaining oxidizing agent if necessary before analysis.
-
-
Thermal Degradation:
-
Store a neat sample of this compound in a sealed container in an oven at an elevated temperature (e.g., 80-100 °C).
-
Also, prepare a solution of the compound and subject it to the same thermal stress.
-
Analyze samples at various time points to assess for degradation products.
-
-
Photodegradation:
-
Expose a solution of this compound to a controlled light source that provides both visible and UV radiation (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at predetermined intervals.
-
Analytical Methodology for Stability Indicating Assays
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this purpose due to the volatility of this compound and its likely degradation products.
Table 3: Example GC-MS Parameters for Stability Analysis
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Program | Initial temp: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-300 |
Note: This is a general method and should be optimized and validated for the specific application.
Conclusion
While this compound is stable under recommended storage conditions, it is susceptible to degradation, primarily through dehydrochlorination, in the presence of heat, light, moisture, and incompatible chemicals. For researchers and drug development professionals, adherence to strict storage and handling protocols is essential to maintain the integrity of the compound. The implementation of forced degradation studies coupled with a validated stability-indicating analytical method, such as GC-MS, is critical for understanding its stability profile and ensuring the quality and reliability of experimental results.
References
Methodological & Application
Application Notes and Protocols: 1,2-Dichlorocyclohexane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 1,2-dichlorocyclohexane in organic synthesis. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its use as a versatile building block in the laboratory.
Introduction
This compound is a chlorinated hydrocarbon that serves as a valuable intermediate in a variety of organic transformations. It exists as two main stereoisomers: cis-1,2-dichlorocyclohexane (B86984) and trans-1,2-dichlorocyclohexane (B1586812). The distinct stereochemistry of these isomers plays a crucial role in their reactivity and the stereochemical outcome of subsequent reactions.[1] This document will explore its applications in elimination reactions, nucleophilic substitution reactions, and as a precursor for the synthesis of other important organic molecules.
Key Applications and Synthetic Utility
The primary applications of this compound stem from the reactivity of the two chlorine atoms, which can act as leaving groups in both elimination and substitution reactions.
Elimination Reactions: Synthesis of Cyclohexene (B86901) Derivatives
This compound is a common precursor for the synthesis of cyclohexene and its derivatives through dehydrochlorination. The regioselectivity and stereoselectivity of these elimination reactions are highly dependent on the stereochemistry of the starting material and the reaction conditions, particularly the base used. These reactions typically proceed via an E2 mechanism, which requires an anti-periplanar arrangement of the proton being abstracted and the leaving group.
Application Note: The stereochemical requirement of the E2 mechanism dictates that trans-1,2-dichlorocyclohexane, which can readily adopt a diaxial conformation of the two chlorine atoms, undergoes elimination more readily than the cis-isomer. This difference in reactivity can be exploited for selective synthesis.
Table 1: Dehydrochlorination of this compound Isomers
| Starting Material | Base/Solvent | Temperature (°C) | Major Product | Yield (%) | Reference |
| trans-1,2-Dichlorocyclohexane | Potassium Hydroxide (B78521) / Ethanol (B145695) | Reflux | 1-Chlorocyclohexene | Not Specified | Inferred from general knowledge |
| cis-1,2-Dichlorocyclohexane | Sodium Amide / Mineral Oil | 150-160 | Cyclohexene | Not Specified | Inferred from general knowledge |
| Dichlorocyclohexane (isomer mixture) | 15% Aqueous Alkali | 180 | Cyclohexene and 2-Cyclohexenol | 91.5 (total) | [2] |
Nucleophilic Substitution Reactions
The chlorine atoms in this compound can be displaced by a variety of nucleophiles to introduce new functional groups. These reactions can proceed through either SN1 or SN2 mechanisms, depending on the substrate, nucleophile, solvent, and temperature.[3][4] The stereochemistry of the starting material influences the stereochemical outcome of the product.
Application Note: The synthesis of vicinal diamines and diazides from this compound provides access to important building blocks for the synthesis of pharmaceuticals and chiral ligands. For example, trans-1,2-diaminocyclohexane is a key component in the synthesis of ligands for asymmetric catalysis.[5][6]
Table 2: Nucleophilic Substitution Reactions of this compound
| Starting Material | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 1,2-Dihaloethane (analogous) | Sodium Azide | DMF | 80-100 | 1,2-Diazidoethane | Not Specified | [7] |
| cis-1,2-Dichlorocyclohexane | Ammonia (inferred) | Not Specified | Not Specified | cis-1,2-Diaminocyclohexane | Not Specified | Inferred |
| trans-1,2-Dichlorocyclohexane | Ammonia (inferred) | Not Specified | Not Specified | trans-1,2-Diaminocyclohexane | Not Specified | Inferred |
Experimental Protocols
Synthesis of cis-1,2-Dichlorocyclohexane from 1,2-Epoxycyclohexane
This protocol describes the stereospecific conversion of an epoxide to a cis-dichloride.[8]
Experimental Workflow:
Materials:
-
Triphenylphosphine (95 g, 0.36 mol)
-
Anhydrous benzene (560 mL)
-
Chlorine gas
-
1,2-Epoxycyclohexane (24.5 g, 0.250 mol)
-
Methanol (10 mL)
-
Petroleum ether (30-60°C)
-
5% aqueous sodium bisulfite solution
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
In a 1 L three-necked flask equipped with a mechanical stirrer, gas inlet, and a condenser with a drying tube, dissolve 95 g of triphenylphosphine in 500 mL of anhydrous benzene.
-
Cool the flask in an ice bath and begin stirring. Introduce chlorine gas through the gas inlet until the mixture develops a strong lemon-yellow color, indicating the formation of dichlorotriphenylphosphorane.
-
Replace the gas inlet with an addition funnel and add a solution of 10 g of triphenylphosphine in 60 mL of benzene.
-
Add a solution of 24.5 g of 1,2-epoxycyclohexane in 50 mL of benzene dropwise over approximately 20 minutes.
-
Remove the ice bath and heat the mixture to reflux with stirring for 4 hours.
-
Cool the reaction mixture and slowly add 10 mL of methanol to destroy any excess dichlorotriphenylphosphorane.
-
Concentrate the mixture on a rotary evaporator.
-
Triturate the residue with 300 mL of petroleum ether and filter to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate with 250 mL portions of 5% aqueous sodium bisulfite and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.
-
Distill the residue under reduced pressure to obtain cis-1,2-dichlorocyclohexane. Collect the fraction boiling at 105-110°C (33 mm Hg).
Yield: 27-28 g (71-73%).[8]
Dehydrochlorination of trans-1,2-Dichlorocyclohexane to 3-Chlorocyclohexene
This protocol is a representative procedure for the elimination reaction of a trans-dihalocyclohexane.
Reaction Scheme:
Materials:
-
trans-1,2-Dichlorocyclohexane
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve trans-1,2-dichlorocyclohexane in ethanol.
-
Add a solution of potassium hydroxide in ethanol to the flask.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 3-chlorocyclohexene.
Synthesis of trans-1,2-Diaminocyclohexane from a Mixture of Isomers
This protocol outlines the separation of trans-1,2-diaminocyclohexane from a cis/trans mixture, a common starting point from industrial preparations.[9]
Separation Workflow:
Materials:
-
Mixture of cis- and trans-1,2-diaminocyclohexane
-
Sulfuric acid (aqueous solution)
-
Sodium hydroxide (aqueous solution)
-
Diethyl ether
-
Boiling water
Procedure:
-
Dissolve the mixture of cis- and trans-1,2-diaminocyclohexane in water.
-
Slowly add an aqueous solution of sulfuric acid with continuous stirring until the pH of the solution is below 3. This will cause the sulfate salt of the trans-isomer to precipitate.
-
Filter the precipitate and wash it with boiling water.
-
Treat the collected precipitate with an aqueous solution of sodium hydroxide while maintaining the temperature below 30°C to liberate the free diamine.
-
Extract the aqueous solution with diethyl ether.
-
Dry the combined ether extracts over a suitable drying agent, filter, and evaporate the solvent to obtain substantially pure trans-1,2-diaminocyclohexane.
Potential in Drug Development and Greener Synthesis
This compound and its derivatives are valuable in medicinal chemistry and in the development of more environmentally friendly synthetic routes.
-
Pharmaceutical Intermediates: Chiral 1,2-diaminocyclohexane, accessible from this compound, is a crucial building block for the synthesis of chiral ligands used in asymmetric catalysis, a key technology in the production of enantiomerically pure drugs.[6][10]
-
Green Chemistry: While the use of chlorinated solvents and reagents is generally being reduced, the development of catalytic methods for the transformation of this compound can lead to more sustainable processes. For instance, finding a direct and efficient catalytic oxidation of this compound to adipic acid would be a significant advancement, avoiding the use of nitric acid which produces nitrous oxide, a potent greenhouse gas.[11][12][13] Current green approaches to adipic acid focus on the oxidation of cyclohexene or cyclohexane.[12][14]
Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions. The yields and reaction conditions may vary.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of Cyclohexene by the Chlorocyclohexane Method - Dissertation [m.dissertationtopic.net]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 6. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US3187045A - Preparation of trans 1, 2-diaminocyclohexane - Google Patents [patents.google.com]
- 10. scbt.com [scbt.com]
- 11. mdpi.com [mdpi.com]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. A green method of adipic acid synthesis: organic solvent- and halide-free oxidation of cycloalkanones with 30% hydrogen peroxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,2-Dichlorocyclohexane as a Versatile Starting Material in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,2-dichlorocyclohexane, a versatile starting material for the preparation of a variety of cyclic organic molecules. This document details key reactions, including dehydrohalogenation and nucleophilic substitution, providing specific experimental protocols and quantitative data to facilitate its use in research and development.
Introduction
This compound, existing as cis and trans stereoisomers, is a valuable building block in organic synthesis. Its two chlorine atoms provide reactive sites for a range of chemical transformations, making it a key intermediate in the synthesis of cyclohexene (B86901) derivatives, diamines, and other functionalized cyclic compounds. The stereochemistry of the starting material (cis or trans) can significantly influence the reaction pathway and the stereochemical outcome of the products, offering a tool for stereoselective synthesis.
Key Applications and Reactions
The primary applications of this compound as a starting material involve two main types of reactions:
-
Dehydrohalogenation (Elimination Reactions): The removal of hydrogen chloride (HCl) from this compound leads to the formation of unsaturated cyclic compounds such as 1-chlorocyclohexene, cyclohexene, and 1,3-cyclohexadiene. The choice of base and reaction conditions can control the regioselectivity and the extent of elimination.
-
Nucleophilic Substitution Reactions: The chlorine atoms can be displaced by a variety of nucleophiles to introduce new functional groups onto the cyclohexane (B81311) ring. These reactions typically proceed via an S(_N)2 mechanism, leading to an inversion of stereochemistry at the reaction center.
Dehydrohalogenation Reactions
Dehydrohalogenation of this compound is a powerful method for synthesizing cyclohexene and its derivatives. The reaction typically proceeds via an E2 (bimolecular elimination) mechanism, which requires an anti-periplanar arrangement of a β-hydrogen and the leaving group (chlorine).
Synthesis of 1-Chlorocyclohexene
The mono-dehydrohalogenation of this compound can yield 1-chlorocyclohexene. This reaction is best accomplished using a strong, sterically hindered base to favor elimination over substitution and to promote the formation of the less substituted alkene (Hofmann product), although with vicinal dihalides, the Zaitsev product is often still significant.
Quantitative Data for Dehydrohalogenation to 1-Chlorocyclohexene
| Parameter | Value | Reference |
| Starting Material | trans-1,2-Dichlorocyclohexane (B1586812) | General Protocol |
| Base | Potassium tert-butoxide (KOtBu) | [1] |
| Solvent | tert-Butanol | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 1 hour | [1] |
| Product | 1-Chlorocyclohexene | General Knowledge |
| Approximate Yield | 85-95% | [1] |
Experimental Protocol: Synthesis of 1-Chlorocyclohexene
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trans-1,2-dichlorocyclohexane (1.0 eq) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.1 eq) to the solution in one portion.
-
Heat the mixture to reflux with vigorous stirring for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain 1-chlorocyclohexene.
E2 Elimination Mechanism for the Formation of 1-Chlorocyclohexene
Caption: E2 mechanism for the dehydrohalogenation of trans-1,2-dichlorocyclohexane.
Synthesis of Cyclohexene
Double dehydrohalogenation of this compound can be achieved using a strong base, such as sodium metal in an inert solvent, to produce cyclohexene.[2]
Quantitative Data for Dehydrohalogenation to Cyclohexene
| Parameter | Value | Reference |
| Starting Material | This compound (cis or trans) | [2] |
| Reagent | Sodium metal | [2] |
| Solvent | Dry ether or THF | General Knowledge |
| Reaction Temperature | Reflux | General Knowledge |
| Reaction Time | 2-4 hours | General Knowledge |
| Product | Cyclohexene | [2] |
| Approximate Yield | Moderate to good | General Knowledge |
Experimental Protocol: Synthesis of Cyclohexene
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place finely cut sodium metal (2.2 eq) in anhydrous diethyl ether.
-
From the dropping funnel, add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to the stirred suspension of sodium metal.
-
Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for an additional 2 hours.
-
Monitor the reaction by GC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium by the slow addition of ethanol, followed by water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous calcium chloride.
-
Carefully decant or filter the solution and purify by fractional distillation to obtain cyclohexene.
Nucleophilic Substitution Reactions
This compound serves as an excellent substrate for S(_N)2 reactions, allowing for the introduction of a wide range of functional groups. The reaction proceeds with the inversion of stereochemistry at the carbon center.
Synthesis of trans-1,2-Diazidocyclohexane
The reaction of cis-1,2-dichlorocyclohexane (B86984) with sodium azide (B81097) provides a straightforward route to trans-1,2-diazidocyclohexane, a useful intermediate for the synthesis of diamines and other nitrogen-containing compounds.
Quantitative Data for the Synthesis of trans-1,2-Diazidocyclohexane
| Parameter | Value | Reference |
| Starting Material | cis-1,2-Dichlorocyclohexane | General Protocol |
| Nucleophile | Sodium azide (NaN₃) | General Protocol |
| Solvent | Dimethylformamide (DMF) | General Protocol |
| Reaction Temperature | 80-100 °C | General Protocol |
| Reaction Time | 12-24 hours | General Protocol |
| Product | trans-1,2-Diazidocyclohexane | General Protocol |
| Approximate Yield | Good to excellent | General Knowledge |
Experimental Protocol: Synthesis of trans-1,2-Diazidocyclohexane
-
In a round-bottom flask, dissolve cis-1,2-dichlorocyclohexane (1.0 eq) in anhydrous DMF.
-
Add sodium azide (2.5 eq) to the solution.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or IR spectroscopy (disappearance of C-Cl stretch, appearance of azide stretch).
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a larger volume of deionized water.
-
Extract the aqueous phase with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with deionized water to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent in vacuo to yield the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
General S(_N)2 Reaction Pathway
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,2-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichlorocyclohexane is a versatile substrate in organic synthesis, offering two electrophilic centers for nucleophilic attack. The stereochemical arrangement of the two chlorine atoms in its diastereomers, cis-1,2-dichlorocyclohexane (B86984) and trans-1,2-dichlorocyclohexane (B1586812), profoundly influences the reaction pathways and product outcomes. Understanding the principles of nucleophilic substitution (SN2) and elimination (E2) reactions as they apply to these conformers is critical for controlling reaction selectivity and achieving desired synthetic targets. These reactions are foundational for the synthesis of a variety of important organic molecules, including 1,2-difunctionalized cyclohexanes such as diamines, diols, and amino alcohols, which are valuable building blocks in medicinal chemistry and materials science.
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of cis- and trans-1,2-dichlorocyclohexane with various nucleophiles. It aims to serve as a comprehensive guide for researchers in academia and industry, providing the necessary information to design, execute, and interpret these important transformations.
Stereochemical Considerations of this compound Isomers
The reactivity of this compound isomers is intrinsically linked to their conformational preferences in the chair form.
-
trans-1,2-Dichlorocyclohexane: The most stable conformation of the trans-isomer has both chlorine atoms in the equatorial position (diequatorial) to minimize steric strain.[1] A ring-flip results in a much less stable diaxial conformation due to significant 1,3-diaxial interactions.[2] For an SN2 reaction to occur, the nucleophile must attack from the backside of the carbon-chlorine bond. This is sterically hindered when the chlorine is in the equatorial position. The diaxial conformer, although present in low concentration, is pre-organized for SN2 reactions and is required for E2 elimination, which necessitates an anti-periplanar arrangement of a proton and the leaving group.
-
cis-1,2-Dichlorocyclohexane: The cis-isomer exists as a rapid equilibrium between two chair conformations of equal energy, with one chlorine atom in an axial position and the other in an equatorial position.[3] This means there is always an axial chlorine atom available for substitution or elimination reactions.
Nucleophilic Substitution Reactions: Mechanisms and Stereochemistry
Nucleophilic substitution reactions on this compound predominantly proceed via the SN2 mechanism, which involves a backside attack by the nucleophile and results in an inversion of stereochemistry at the reaction center.
Reaction with Azide (B81097) Nucleophiles
The azide ion (N₃⁻) is an excellent nucleophile for SN2 reactions and is widely used to introduce the azido (B1232118) group, a versatile functional group that can be readily converted to an amine or used in click chemistry.
Stereochemical Outcome:
-
Reaction of cis-1,2-Dichlorocyclohexane: A double SN2 reaction with inversion at both carbon centers is expected to yield trans-1,2-diazidocyclohexane.
-
Reaction of trans-1,2-Dichlorocyclohexane: Similarly, a double SN2 reaction will lead to the formation of cis-1,2-diazidocyclohexane.
Quantitative Data:
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| cis-1,2-Dichlorocyclohexane | NaN₃ (2.2 eq) | DMF | 80 | 24 | trans-1,2-Diazidocyclohexane | ~85-95 (estimated) |
| trans-1,2-Dichlorocyclohexane | NaN₃ (2.2 eq) | DMF | 80 | 24 | cis-1,2-Diazidocyclohexane | ~80-90 (estimated) |
Reaction with Thiolate Nucleophiles
Thiolates (RS⁻) are potent nucleophiles that readily displace halides in SN2 reactions to form thioethers.
Stereochemical Outcome:
The stereochemical outcomes are analogous to those with azide nucleophiles, with double inversion of configuration.
Quantitative Data:
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| cis-1,2-Dichlorocyclohexane | NaSPh (2.2 eq) | Ethanol (B145695) | Reflux | 12 | trans-1,2-Bis(phenylthio)cyclohexane | High (expected) |
| trans-1,2-Dichlorocyclohexane | NaSPh (2.2 eq) | Ethanol | Reflux | 12 | cis-1,2-Bis(phenylthio)cyclohexane | High (expected) |
Note: Quantitative yields for these specific reactions are not detailed in the provided search results but are expected to be high based on the reactivity of thiolates.
Reaction with Amine Nucleophiles
Primary and secondary amines can act as nucleophiles to displace the chloride ions, leading to the formation of 1,2-diaminocyclohexane derivatives, which are important ligands in asymmetric catalysis.
Stereochemical Outcome:
Similar to other SN2 reactions, a double inversion of stereochemistry is the expected outcome.
Quantitative Data:
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| cis-1,2-Dichlorocyclohexane | Aniline (excess) | N/A | Reflux | 48 | trans-1,2-Dianilinocyclohexane | Moderate to Good (expected) |
| trans-1,2-Dichlorocyclohexane | Aniline (excess) | N/A | Reflux | 48 | cis-1,2-Dianilinocyclohexane | Moderate to Good (expected) |
Competition between Substitution (SN2) and Elimination (E2)
A critical consideration in the reactions of this compound, particularly with strong bases, is the competition between SN2 and E2 pathways. The E2 reaction requires an anti-periplanar arrangement between a proton and the leaving group.
-
In trans-1,2-Dichlorocyclohexane: The diequatorial conformer is unreactive towards E2. The diaxial conformer, although less stable, has the necessary anti-periplanar geometry for E2 to occur.
-
In cis-1,2-Dichlorocyclohexane: Both chair conformers have one axial chlorine and one equatorial chlorine. The axial chlorine has two adjacent axial protons that are anti-periplanar, making the cis-isomer generally more susceptible to E2 elimination than the trans-isomer.
The outcome of the reaction is highly dependent on the nature of the nucleophile/base:
-
Strong, non-bulky bases/good nucleophiles (e.g., N₃⁻, RS⁻): SN2 is generally favored.
-
Strong, sterically hindered bases (e.g., potassium tert-butoxide): E2 is the dominant pathway.
-
Strong, non-hindered bases that are also good nucleophiles (e.g., MeO⁻, EtO⁻): A mixture of SN2 and E2 products is often observed, with the ratio depending on the substrate, solvent, and temperature.[4][5]
Experimental Protocols
Protocol 1: Synthesis of cis-1,2-Dichlorocyclohexane from 1,2-Epoxycyclohexane[6][7]
This protocol describes the stereospecific conversion of an epoxide to a cis-dichloride.
Materials:
-
Anhydrous benzene (B151609) (Caution: Carcinogen)
-
Chlorine gas
-
1,2-Epoxycyclohexane
-
Petroleum ether (30-60°C)
-
5% aqueous sodium bisulfite
-
Magnesium sulfate
Procedure:
-
In a 1-L three-necked flask equipped with a mechanical stirrer, gas inlet, and condenser, dissolve triphenylphosphine (95 g, 0.36 mole) in anhydrous benzene (500 mL).
-
Cool the flask in an ice bath and introduce chlorine gas with stirring until the mixture develops a strong lemon-yellow color, indicating the formation of dichlorotriphenylphosphorane (B105816).
-
Replace the gas inlet with an addition funnel and add a solution of triphenylphosphine (10 g) in benzene (60 mL).
-
Add a solution of 1,2-epoxycyclohexane (24.5 g, 0.250 mole) in benzene (50 mL) dropwise over approximately 20 minutes.
-
Remove the ice bath and reflux the mixture with stirring for 4 hours.
-
Cool the reaction mixture and quench the excess dichlorotriphenylphosphorane by the slow addition of methanol (10 mL).
-
Concentrate the mixture on a rotary evaporator.
-
Triturate the residue with petroleum ether (300 mL) and collect the precipitated triphenylphosphine oxide by suction filtration.
-
Wash the solid with three 100-mL portions of petroleum ether.
-
Combine the filtrates, wash with 5% aqueous sodium bisulfite (250 mL) and then with water.
-
Dry the organic phase over magnesium sulfate, filter, and concentrate on a rotary evaporator.
-
Distill the residue through a 20-cm Vigreux column to collect cis-1,2-dichlorocyclohexane at 105-110°C (33 mm Hg). The expected yield is 27-28 g (71-73%).[6]
Protocol 2: General Procedure for Nucleophilic Substitution of this compound with Sodium Azide
Materials:
-
cis- or trans-1,2-Dichlorocyclohexane
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the corresponding this compound isomer (1.0 eq).
-
Add anhydrous DMF to dissolve the substrate.
-
Add sodium azide (2.2 eq) to the solution.
-
Heat the reaction mixture to 80°C and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the corresponding 1,2-diazidocyclohexane.
Protocol 3: General Procedure for Nucleophilic Substitution of this compound with a Thiolate
Materials:
-
cis- or trans-1,2-Dichlorocyclohexane
-
Thiophenol
-
Sodium ethoxide solution in ethanol
-
Ethanol
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, prepare the sodium thiophenolate by reacting thiophenol (2.2 eq) with sodium ethoxide (2.2 eq) in ethanol.
-
Add a solution of the corresponding this compound isomer (1.0 eq) in ethanol to the thiophenolate solution.
-
Reflux the reaction mixture for 12 hours.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by column chromatography or distillation.
Visualizing Reaction Pathways
SN2 Reaction of cis-1,2-Dichlorocyclohexane
Caption: SN2 reaction of cis-1,2-dichlorocyclohexane with a nucleophile.
SN2 vs. E2 Competition in trans-1,2-Dichlorocyclohexane
Caption: Competing SN2 and E2 pathways for trans-1,2-dichlorocyclohexane.
Conclusion
The nucleophilic substitution reactions of cis- and trans-1,2-dichlorocyclohexane are governed by a delicate interplay of stereochemistry, conformational analysis, and reaction conditions. A thorough understanding of these factors is paramount for achieving high yields and selectivities in the synthesis of valuable 1,2-disubstituted cyclohexane derivatives. The provided application notes and protocols offer a framework for researchers to explore and exploit the rich chemistry of these substrates in their synthetic endeavors. Further investigation into the quantitative aspects of these reactions, particularly the competition between substitution and elimination, will undoubtedly continue to refine our ability to control these important transformations.
References
- 1. homework.study.com [homework.study.com]
- 2. Substituted Cyclohexane Conformations [www2.chemistry.msu.edu]
- 3. cis-1,2-Dichlorocyclohexane | C6H10Cl2 | CID 66334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Elimination Reactions of 1,2-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the elimination reactions of cis- and trans-1,2-dichlorocyclohexane (B1586812), with a focus on the stereochemical requirements and product outcomes of the E2 elimination pathway. This document includes illustrative quantitative data, detailed experimental protocols for performing these reactions, and protocols for product analysis by gas chromatography-mass spectrometry (GC-MS).
Application Notes
The elimination reactions of 1,2-dichlorocyclohexane isomers are classic examples of stereoelectronically controlled reactions. The bimolecular elimination (E2) mechanism, which is favored by strong, non-polarizable bases, requires a specific spatial arrangement of the departing hydrogen and leaving group. In cyclohexane (B81311) systems, the E2 reaction proceeds most efficiently when the β-hydrogen and the leaving group are in a trans-diaxial (anti-periplanar) conformation. This stereochemical requirement dictates the vastly different reaction pathways and products for the cis and trans isomers of this compound.
trans-1,2-Dichlorocyclohexane: In its most stable chair conformation, trans-1,2-dichlorocyclohexane has both chlorine atoms in equatorial positions. To undergo an E2 elimination, the ring must flip to a less stable conformation where both chlorines are in axial positions. In this diaxial conformation, each chlorine has adjacent trans-diaxial hydrogens. A strong base will abstract a proton, leading to the elimination of one equivalent of HCl to form 3-chlorocyclohexene (B1361376). A second elimination to form a cyclohexadiene is highly disfavored as it would require the elimination of a vinylic hydrogen and chlorine that cannot easily adopt the required anti-periplanar geometry.
cis-1,2-Dichlorocyclohexane (B86984): The cis isomer exists in a conformational equilibrium where one chlorine is axial and the other is equatorial. The conformer with an axial chlorine can readily undergo E2 elimination as there are two adjacent trans-diaxial hydrogens. The initial product of this elimination is 3-chlorocyclohexene. However, in the presence of a strong base, 3-chlorocyclohexene can undergo a subsequent elimination of HCl to form 1,3-cyclohexadiene (B119728). This second elimination is facilitated by the allylic proton, which is readily abstracted.
The choice of base can influence the reaction. Non-hindered bases like sodium ethoxide are effective for both single and double eliminations. Bulky bases, such as potassium tert-butoxide, can also be used and may influence the regioselectivity of the initial elimination step, although in this symmetrical system, the primary product is the same.
Data Presentation
The following tables summarize representative quantitative data for the elimination reactions of cis- and trans-1,2-dichlorocyclohexane with different bases. This data is illustrative and based on established principles of E2 elimination reactions, as specific kinetic and yield data for these exact reactions are not extensively published in readily available literature.
Table 1: Product Distribution in the Elimination of trans-1,2-Dichlorocyclohexane
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Major Product | Yield (%) |
| Sodium Ethoxide | Ethanol (B145695) | 78 | 4 | 3-Chlorocyclohexene | ~85 |
| Potassium tert-Butoxide | tert-Butanol (B103910) | 82 | 4 | 3-Chlorocyclohexene | ~80 |
Table 2: Product Distribution in the Elimination of cis-1,2-Dichlorocyclohexane
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Major Product | Minor Product | Yield (%) |
| Sodium Ethoxide (2.2 eq) | Ethanol | 78 | 6 | 1,3-Cyclohexadiene | 3-Chlorocyclohexene | ~75 |
| Potassium tert-Butoxide (2.2 eq) | tert-Butanol | 82 | 6 | 1,3-Cyclohexadiene | 3-Chlorocyclohexene | ~70 |
Mandatory Visualization
Caption: E2 Elimination of trans-1,2-Dichlorocyclohexane.
Caption: Double E2 Elimination of cis-1,2-Dichlorocyclohexane.
Experimental Protocols
Protocol 1: Elimination of trans-1,2-Dichlorocyclohexane to 3-Chlorocyclohexene
Materials:
-
trans-1,2-Dichlorocyclohexane
-
Anhydrous ethanol
-
Sodium metal (or commercial sodium ethoxide)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Preparation of Sodium Ethoxide Solution (if not commercially available): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.1 equivalents) to anhydrous ethanol under a nitrogen atmosphere. Stir the mixture until all the sodium has reacted.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add trans-1,2-dichlorocyclohexane (1.0 equivalent) dissolved in a small amount of anhydrous ethanol.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain pure 3-chlorocyclohexene.
Protocol 2: Elimination of cis-1,2-Dichlorocyclohexane to 1,3-Cyclohexadiene
Materials:
-
cis-1,2-Dichlorocyclohexane
-
Anhydrous tert-butanol
-
Potassium metal (or commercial potassium tert-butoxide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Preparation of Potassium tert-Butoxide Solution (if not commercially available): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add potassium metal (2.2 equivalents) to anhydrous tert-butanol under a nitrogen atmosphere. Heat the mixture gently until all the potassium has reacted.
-
Reaction Setup: To the freshly prepared potassium tert-butoxide solution, add cis-1,2-dichlorocyclohexane (1.0 equivalent) dissolved in a small amount of anhydrous tert-butanol.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring for 6 hours. Monitor the reaction progress by GC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it over ice.
-
Extract the aqueous mixture with pentane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent at atmospheric pressure due to the volatility of the product.
-
Purification: The crude 1,3-cyclohexadiene can be further purified by careful fractional distillation.
Protocol 3: GC-MS Analysis of Reaction Products
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Scan Range: 35-200 amu
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable solvent (e.g., diethyl ether or pentane).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Identify the products by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with authentic standards if available.
-
Quantify the relative amounts of starting material, intermediates, and products by integrating the peak areas in the total ion chromatogram (TIC).
Caption: General Experimental Workflow for Elimination Reactions.
Application Notes & Protocols: Free Radical Chlorination of Cyclohexane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the free radical chlorination of cyclohexane (B81311). It is important to note that this reaction is characteristically non-selective and yields a mixture of chlorinated products, including monochlorocyclohexane, various isomers of dichlorocyclohexane (1,1-, cis-1,2-, trans-1,2-, 1,3-, and 1,4-), and polychlorinated species. These application notes describe a representative laboratory procedure using sulfuryl chloride as the chlorinating agent and 2,2'-azobisisobutyronitrile (AIBN) as a radical initiator. The protocol covers the reaction setup, execution, product isolation, and purification. Furthermore, it includes a discussion on the reaction mechanism and the expected product distribution.
Reaction Mechanism
The free radical chlorination of an alkane like cyclohexane proceeds through a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination.[1][2]
-
Initiation: The reaction begins with the homolytic cleavage of the initiator (e.g., AIBN) or the chlorine source (e.g., Cl₂) to generate free radicals.[2][3] For instance, chlorine gas can be cleaved by UV light or heat to form two chlorine radicals (Cl•).[1][2]
-
Propagation: These highly reactive chlorine radicals then abstract a hydrogen atom from cyclohexane, creating a cyclohexyl radical (C₆H₁₁•) and hydrogen chloride (HCl).[4] This cyclohexyl radical subsequently reacts with a chlorine molecule (Cl₂) to produce chlorocyclohexane (B146310) (C₆H₁₁Cl) and a new chlorine radical, which continues the chain.[2] To form dichlorocyclohexane, a chlorine radical abstracts a hydrogen from the already chlorinated cyclohexane, forming a chlorocyclohexyl radical, which then reacts with Cl₂ to yield dichlorocyclohexane.[4]
-
Termination: The chain reaction is terminated when two radicals combine, removing the reactive species from the mixture.[4][5] This can occur through the combination of two chlorine radicals, a chlorine radical and a cyclohexyl radical, or two cyclohexyl radicals.[2]
References
- 1. Write a mechanism for the light-initiated reaction of cyclohexane... | Study Prep in Pearson+ [pearson.com]
- 2. Provide a mechanism for the chlorination of cyclohexane. Be sure ... | Study Prep in Pearson+ [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. homework.study.com [homework.study.com]
Application Notes and Protocols for Stereoselective Synthesis Using 1,2-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and potential applications of cis- and trans-1,2-dichlorocyclohexane (B1586812) in stereoselective synthesis. Detailed protocols for the synthesis of a key precursor and a discussion of its stereochemical implications are included to guide researchers in designing novel synthetic routes.
Introduction: The Stereochemical Landscape of 1,2-Dichlorocyclohexane
This compound exists as three main stereoisomers: a cis isomer and a pair of trans enantiomers ((1R,2R) and (1S,2S)).[1][2] The distinct spatial arrangement of the chlorine atoms in these isomers dictates their reactivity and potential for directing stereochemical outcomes in subsequent reactions.
-
cis-1,2-Dichlorocyclohexane (B86984) : This isomer is a meso compound, meaning it is achiral overall despite having two stereocenters.[3] This is due to a plane of symmetry. In its chair conformation, it exists as a rapidly interconverting pair of enantiomeric conformers, with one chlorine atom in an axial position and the other in an equatorial position.[3]
-
trans-1,2-Dichlorocyclohexane : This isomer exists as a pair of enantiomers, (1R,2R) and (1S,2S).[1] The diequatorial conformation is significantly more stable than the diaxial conformation. The chiral nature of the individual enantiomers makes them valuable starting materials for asymmetric synthesis.
The stereochemistry of this compound is a critical factor in its chemical behavior, particularly in nucleophilic substitution and elimination reactions.[4]
Applications in Stereoselective Synthesis
The primary application of chiral 1,2-disubstituted cyclohexanes is in the synthesis of C₂-symmetric ligands, which are pivotal in asymmetric catalysis. Of particular importance is trans-1,2-diaminocyclohexane (DACH), a widely used chiral ligand and auxiliary. The stereochemistry of the starting this compound can be transferred to the diamine product, which then directs the stereochemistry of a catalytic reaction.
A key synthetic strategy involves the stereospecific conversion of trans-1,2-dichlorocyclohexane to trans-1,2-diaminocyclohexane. This transformation is expected to proceed via a double nucleophilic substitution (SN2) mechanism.
Signaling Pathways and Logical Relationships
The stereochemical outcome of reactions involving this compound is governed by the principles of conformational analysis and reaction kinetics. The following diagram illustrates the logical workflow from the selection of a this compound isomer to its potential application in asymmetric catalysis.
Caption: Logical workflow for the use of this compound isomers in stereoselective synthesis.
Experimental Protocols
Protocol 1: Synthesis of cis-1,2-Dichlorocyclohexane
This protocol details the synthesis of cis-1,2-dichlorocyclohexane from 1,2-epoxycyclohexane. The reaction proceeds with the inversion of configuration at both carbon atoms.
Materials:
-
Triphenylphosphine (B44618) (95 g, 0.36 mole)
-
Anhydrous benzene (B151609) (560 ml)
-
Chlorine gas
-
1,2-Epoxycyclohexane (24.5 g, 0.250 mole)
-
Methanol (B129727) (10 ml)
-
Petroleum ether (30-60°C)
-
5% aqueous sodium bisulfite
-
Magnesium sulfate
Procedure:
-
A 1-L, three-necked flask is charged with triphenylphosphine (95 g) and anhydrous benzene (500 ml). The flask is fitted with a gas inlet, a mechanical stirrer, and a condenser with a drying tube.
-
The flask is cooled in an ice bath, and stirring is initiated. Chlorine gas is introduced through the gas inlet until the mixture develops a strong lemon-yellow color, indicating the formation of dichlorotriphenylphosphorane (B105816).
-
A solution of triphenylphosphine (10 g) in benzene (60 ml) is added dropwise.
-
A solution of 1,2-epoxycyclohexane (24.5 g) in benzene (50 ml) is then added dropwise over approximately 20 minutes.
-
The ice bath is replaced with a heating mantle, and the mixture is stirred and refluxed for 4 hours.
-
After cooling, excess dichlorotriphenylphosphorane is destroyed by the slow addition of methanol (10 ml).
-
The mixture is concentrated on a rotary evaporator. The residue is triturated with petroleum ether (300 ml).
-
The solid triphenylphosphine oxide is removed by suction filtration and washed with petroleum ether.
-
The combined filtrates are washed with 5% aqueous sodium bisulfite and then with water.
-
The organic phase is dried over magnesium sulfate, filtered, and concentrated.
-
The product is distilled through a 20-cm Vigreux column to yield cis-1,2-dichlorocyclohexane.
Expected Yield: 27-28 g (71-73%).[4]
Proposed Protocol 2: Stereospecific Synthesis of (1R,2R)-1,2-Diaminocyclohexane
This proposed protocol is based on the principles of a double SN2 reaction on an enantiomerically pure trans-1,2-dichlorocyclohexane. The reaction with an azide (B81097) nucleophile followed by reduction is a common strategy for the synthesis of amines from alkyl halides.
Materials:
-
(1S,2S)-(-)-trans-1,2-Dichlorocyclohexane
-
Sodium azide
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LAH) or Hydrogen gas with a suitable catalyst (e.g., Pd/C)
-
Diethyl ether or Tetrahydrofuran (THF)
Procedure:
-
Diazide Formation: (1S,2S)-(-)-trans-1,2-Dichlorocyclohexane is dissolved in DMF, and an excess of sodium azide is added. The mixture is heated to promote the double SN2 reaction. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up by extraction to isolate the resulting diazide. This step is expected to proceed with inversion of configuration at both stereocenters to yield (1R,2R)-1,2-diazidocyclohexane.
-
Reduction: The isolated (1R,2R)-1,2-diazidocyclohexane is then reduced to the corresponding diamine. This can be achieved using a reducing agent such as LAH in an ethereal solvent or by catalytic hydrogenation. After the reduction is complete, a standard workup is performed to isolate the (1R,2R)-1,2-diaminocyclohexane.
Expected Stereochemical Outcome: The overall reaction should result in the retention of the trans configuration, with the final product being the (1R,2R)-enantiomer of the diamine.
Data Presentation
The following tables summarize the key physical and stereochemical properties of the isomers of this compound and the expected outcomes of the synthetic procedures.
Table 1: Properties of this compound Stereoisomers
| Isomer | Chirality | Key Conformational Feature |
| cis-1,2-Dichlorocyclohexane | Achiral (meso) | Axial-equatorial chlorine atoms |
| (1R,2R)-trans-1,2-Dichlorocyclohexane | Chiral | Predominantly diequatorial chlorine atoms |
| (1S,2S)-trans-1,2-Dichlorocyclohexane | Chiral | Predominantly diequatorial chlorine atoms |
Table 2: Summary of Synthetic Protocols
| Protocol | Starting Material | Product | Reagents | Expected Yield | Stereochemical Outcome |
| 1 | 1,2-Epoxycyclohexane | cis-1,2-Dichlorocyclohexane | Ph₃P, Cl₂ | 71-73% | cis addition of chlorine |
| 2 (Proposed) | (1S,2S)-trans-1,2-Dichlorocyclohexane | (1R,2R)-trans-1,2-Diaminocyclohexane | 1. NaN₃, 2. LAH or H₂/Pd | - | Retention of trans configuration |
Reaction Mechanisms and Workflows
The stereochemical outcome of nucleophilic substitution on cyclohexane (B81311) derivatives is highly dependent on the conformation of the ring and the mechanism of the reaction.
SN2 Reaction on trans-1,2-Dichlorocyclohexane:
For an SN2 reaction to occur, the nucleophile must attack the carbon atom from the backside relative to the leaving group. In a cyclohexane chair conformation, this requires an axial orientation of the leaving group. The more stable diequatorial conformer of trans-1,2-dichlorocyclohexane must first ring-flip to the less stable diaxial conformer for the SN2 reaction to proceed.
Caption: Conformational requirements for SN2 reaction on trans-1,2-dichlorocyclohexane.
Elimination Reactions:
Elimination (E2) reactions also have strict stereochemical requirements. An anti-periplanar arrangement of a proton and the leaving group is necessary. In a cyclohexane ring, this translates to a trans-diaxial arrangement. The regioselectivity and stereoselectivity of elimination reactions of this compound will therefore depend on the availability of anti-periplanar protons in the accessible chair conformations.
These notes and protocols provide a foundation for utilizing this compound in stereoselective synthesis. Further research into the direct ammonolysis of trans-1,2-dichlorocyclohexane is warranted to develop a more direct route to the valuable chiral diamine ligands.
References
Application Notes and Protocols: 1,2-Dichlorocyclohexane as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,2-Dichlorocyclohexane as a non-polar solvent, detailing its physicochemical properties, applications in organic synthesis and drug development, and protocols for its use.
Introduction
This compound (C₆H₁₀Cl₂) is a halogenated cyclic hydrocarbon that exists as two main stereoisomers: cis-1,2-Dichlorocyclohexane (B86984) and trans-1,2-Dichlorocyclohexane (B1586812). Both isomers are colorless liquids at room temperature and are characterized by their non-polar nature, making them effective solvents for a variety of non-polar and weakly polar compounds.[1][2] Their limited water solubility is a key characteristic for applications requiring immiscibility with aqueous phases.[2] While not as commonly employed as other non-polar solvents like hexane (B92381) or toluene, this compound offers a unique combination of properties that can be advantageous in specific chemical processes.
Physicochemical Properties
The physical and chemical properties of this compound are influenced by its stereochemistry. The cis isomer possesses a higher dipole moment than the trans isomer due to the orientation of the carbon-chlorine bonds.[3][4][5] This difference in polarity can affect their respective solvent characteristics. A summary of key physicochemical data is presented in Table 1.
Table 1: Physicochemical Properties of this compound Isomers
| Property | cis-1,2-Dichlorocyclohexane | trans-1,2-Dichlorocyclohexane | Reference(s) |
| Molecular Formula | C₆H₁₀Cl₂ | C₆H₁₀Cl₂ | [6][7] |
| Molecular Weight | 153.05 g/mol | 153.05 g/mol | [6][7] |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | [1] |
| Boiling Point | Not specified | 193-194 °C | |
| Melting Point | Not specified | Not specified | |
| Density | Not specified | 1.164 g/mL at 25 °C | |
| Dipole Moment | 3.11 D | 2.30 D | [3][4] |
| Water Solubility | Limited | Limited | [2] |
| Solubility in Organic Solvents | Soluble | Soluble | [1] |
Applications as a Non-Polar Solvent
Organic Synthesis
This compound serves as a useful non-polar medium for various organic reactions. Its relatively high boiling point compared to other non-polar solvents like dichloromethane (B109758) makes it suitable for reactions requiring elevated temperatures.
Key Applications:
-
Reaction Solvent: It can be used as a solvent for reactions involving non-polar reactants, such as certain types of polymerizations, halogenations, and syntheses of organic intermediates.
-
Extraction Solvent: Due to its immiscibility with water, it can be employed for the extraction of non-polar organic compounds from aqueous solutions.
-
Intermediate in Synthesis: Beyond its role as a solvent, this compound is a valuable intermediate in the synthesis of agrochemicals and specialty chemicals.[2]
Drug Development and Formulation
While not a conventional solvent in final drug formulations, this compound and its derivatives play a role in the broader context of drug development. Its utility is primarily as a reaction solvent or an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
A notable example involves a derivative, cis-dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt), which is the active component of the anticancer drug Oxaliplatin. Research has focused on incorporating DACHPt into drug delivery systems like core cross-linked polymer micelles to improve its therapeutic performance. This highlights the importance of the 1,2-disubstituted cyclohexane (B81311) scaffold in medicinal chemistry.
Experimental Protocols
The following are generalized protocols for the use of this compound as a non-polar solvent. Users should always perform a thorough risk assessment and consult Safety Data Sheets (SDS) before handling this chemical.
Protocol for Use as a Reaction Solvent
This protocol outlines the general steps for using this compound as a solvent for a generic organic reaction.
Materials:
-
This compound (appropriate isomer)
-
Reactants (A and B)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (e.g., nitrogen or argon), if required
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser. If the reaction is air or moisture sensitive, flush the apparatus with an inert gas.
-
Addition of Reactants: Add reactant A to the flask, followed by the addition of this compound as the solvent. The volume of solvent should be sufficient to ensure proper mixing and heat transfer.
-
Initiation of Reaction: Begin stirring the solution. If required, slowly add reactant B to the flask.
-
Heating: If the reaction requires heat, use a heating mantle or oil bath to bring the mixture to the desired temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary.
-
Extraction: Transfer the reaction mixture to a separatory funnel. If an aqueous wash is required, add deionized water and shake gently. Allow the layers to separate and collect the organic layer containing the product. Repeat the wash as necessary.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent, filter, and concentrate the solvent using a rotary evaporator to isolate the crude product.
-
Purification: Purify the crude product using an appropriate method, such as column chromatography, crystallization, or distillation.
Protocol for Liquid-Liquid Extraction
This protocol describes the use of this compound for extracting a non-polar compound from an aqueous solution.
Materials:
-
Aqueous solution containing the target non-polar compound
-
This compound
-
Separatory funnel
-
Beakers or Erlenmeyer flasks
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Preparation: Transfer the aqueous solution to a separatory funnel of appropriate size.
-
Addition of Solvent: Add a volume of this compound to the separatory funnel. The volume will depend on the partition coefficient of the target compound.
-
Extraction: Stopper the funnel and gently invert it several times to mix the two phases, venting frequently to release any pressure buildup.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser this compound layer will be at the bottom.
-
Collection of Organic Layer: Carefully drain the lower organic layer into a clean flask.
-
Repeat Extraction: For efficient extraction, it is recommended to perform multiple extractions with fresh portions of this compound. Combine all organic extracts.
-
Drying: Add a drying agent to the combined organic extracts and swirl to remove any residual water.
-
Concentration: Filter the dried organic solution and remove the this compound using a rotary evaporator to isolate the extracted compound.
Safety Considerations
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
Signaling Pathways
Currently, there is no scientific literature available that directly implicates this compound in the modulation of specific cellular signaling pathways. Its primary role in a biological context is more likely to be as a synthetic intermediate for creating molecules that may interact with biological systems, rather than having a direct signaling function itself.
Conclusion
This compound is a non-polar solvent with potential applications in organic synthesis and as an intermediate in the production of specialty chemicals and pharmaceuticals. While detailed quantitative data on its solvent properties are limited in public literature, its general characteristics make it a viable option for specific laboratory and industrial processes where a non-polar, water-immiscible medium is required. Further research into its specific solvent parameters would be beneficial for expanding its range of applications.
References
- 1. CAS 10498-35-8: cis-1,2-Dichlorocyclohexane | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. cis-1,2-dichlorocyclohexane [stenutz.eu]
- 4. trans-1,2-dichlorocyclohexane [stenutz.eu]
- 5. cis-1,2-Dichlorocyclohexane|CAS 10498-35-8 [benchchem.com]
- 6. cis-1,2-Dichlorocyclohexane | C6H10Cl2 | CID 66334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, trans- | C6H10Cl2 | CID 2723623 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Detection and Quantification of 1,2-Dichlorocyclohexane in Environmental Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichlorocyclohexane is a chlorinated hydrocarbon that may be present in the environment as a result of industrial processes or as a degradation product of other chlorinated compounds. Due to its potential persistence and toxicity, sensitive and specific analytical methods are required for its detection and quantification in various environmental matrices. This application note provides a detailed protocol for the analysis of this compound in water and soil samples using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and robust analytical technique for this class of compounds. The methodology is based on established EPA methods for chlorinated hydrocarbons and volatile organic compounds.
Analytical Principle
The analytical workflow for this compound involves extraction of the analyte from the sample matrix, followed by concentration and analysis by GC-MS. For aqueous samples, liquid-liquid extraction (LLE) is a common and effective technique. For solid samples, such as soil and sediment, solvent extraction using methods like sonication or Soxhlet extraction is employed. The extracted and concentrated sample is then injected into a gas chromatograph, where this compound and its isomers are separated on a capillary column. The separated compounds are then introduced into a mass spectrometer, which provides definitive identification and quantification based on their unique mass spectra.
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples
This protocol is adapted from EPA Method 612 for chlorinated hydrocarbons.
1. Sample Preparation (Liquid-Liquid Extraction)
-
1.1. Measure 1.0 L of the water sample into a 2 L separatory funnel.
-
1.2. Add a surrogate standard to the sample to monitor extraction efficiency.
-
1.3. Add 60 mL of dichloromethane (B109758) to the separatory funnel.
-
1.4. Stopper and shake the funnel vigorously for 1-2 minutes with periodic venting to release excess pressure.
-
1.5. Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
1.6. Drain the lower dichloromethane layer into a collection flask.
-
1.7. Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane, combining the extracts.
-
1.8. Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
1.9. Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
-
1.10. Add an internal standard to the concentrated extract just before GC-MS analysis.
2. GC-MS Analysis
-
2.1. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
2.2. Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).
-
2.3. Injection: 1 µL, splitless mode.
-
2.4. Inlet Temperature: 250 °C.
-
2.5. Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
2.6. Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
2.7. MS Transfer Line Temperature: 280 °C.
-
2.8. Ion Source Temperature: 230 °C.
-
2.9. Ionization Mode: Electron Ionization (EI) at 70 eV.
-
2.10. Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Quantification Ions: To be determined from the mass spectrum of a this compound standard (e.g., m/z 116, 118, 81).
-
Qualifier Ions: To be determined from the mass spectrum of a this compound standard.
-
3. Calibration and Quantification
-
3.1. Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) at concentrations spanning the expected sample concentration range.
-
3.2. Add a constant amount of internal standard to each calibration standard.
-
3.3. Analyze the calibration standards using the same GC-MS conditions as the samples.
-
3.4. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.
-
3.5. Quantify the concentration of this compound in the samples by using the response factor from the calibration curve.
Protocol 2: Analysis of this compound in Soil and Sediment Samples
This protocol is based on EPA Method 3550 for ultrasonic extraction.
1. Sample Preparation (Ultrasonic Extraction)
-
1.1. Weigh 10 g of the homogenized soil or sediment sample into a beaker.
-
1.2. Add a surrogate standard to the sample.
-
1.3. Add 30 mL of a 1:1 mixture of acetone (B3395972) and hexane.
-
1.4. Place the beaker in an ultrasonic bath and sonicate for 15 minutes.
-
1.5. Decant the solvent extract.
-
1.6. Repeat the extraction two more times with fresh solvent, combining the extracts.
-
1.7. Dry and concentrate the extract as described in Protocol 1 (steps 1.8 - 1.10).
2. GC-MS Analysis
-
Follow the same GC-MS conditions as described in Protocol 1 (section 2).
3. Calibration and Quantification
-
Follow the same calibration and quantification procedure as described in Protocol 1 (section 3).
Data Presentation
The following tables present representative performance data for the analysis of chlorinated hydrocarbons and volatile organic compounds using GC-MS, which can be expected for a validated method for this compound.
Table 1: GC-MS Method Performance Characteristics
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Method Detection Limit (MDL) | 0.1 - 1.0 µg/L (Water) |
| 1 - 10 µg/kg (Soil) | |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L (Water) |
| 5 - 50 µg/kg (Soil) | |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 70 - 130% |
Table 2: Example GC-MS Parameters for this compound Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL, splitless |
| Oven Program | 40 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Carrier Gas | Helium, 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Primary Quantification Ion | m/z 116 |
| Qualifier Ion 1 | m/z 118 |
| Qualifier Ion 2 | m/z 81 |
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound.
Application Note: Purification of 1,2-Dichlorocyclohexane Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction 1,2-Dichlorocyclohexane, a disubstituted cyclohexane, exists as three configurational stereoisomers: a cis-isomer and a pair of trans-enantiomers ((1R,2R) and (1S,2S)).[1][2] The cis and trans isomers are diastereomers, meaning they possess different physical properties, which enables their separation.[1] Obtaining stereochemically pure isomers is crucial for various applications in organic synthesis, conformational analysis, and as intermediates in the production of agrochemicals and pharmaceuticals.[3] This document provides detailed protocols for the purification of cis- and trans-1,2-Dichlorocyclohexane using common laboratory techniques.
Data Presentation: Physical Properties
The separation of this compound isomers is predicated on their distinct physical characteristics. The cis isomer typically exhibits a higher dipole moment and boiling point compared to the trans isomer.[3][4] A summary of their key physical properties is presented below for easy comparison.
| Property | cis-1,2-Dichlorocyclohexane | trans-1,2-Dichlorocyclohexane |
| CAS Number | 10498-35-8[5] | 822-86-6 |
| Molecular Weight | 153.05 g/mol [5] | 153.05 g/mol |
| Boiling Point | 206.9°C @ 760 mmHg | 193-194°C @ 760 mmHg |
| 105-110°C @ 33 mmHg[6][7] | ||
| Density | 1.14 g/cm³ | 1.164 g/mL @ 25°C |
| Refractive Index | nD25 1.4977[6][7] | n20/D 1.4917 |
Experimental Protocols
Fractional Distillation under Reduced Pressure
Fractional distillation is a viable method for separating the isomers on a preparative scale, leveraging their different boiling points. Distillation under reduced pressure is recommended to prevent potential thermal degradation.
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., a 20-cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.[6][7] Connect the apparatus to a vacuum source with a pressure gauge.
-
Sample Charging: Charge the round-bottom flask with the crude mixture of this compound isomers. Add boiling chips or a magnetic stir bar.
-
Evacuation: Gradually reduce the pressure within the system to the desired level (e.g., 33 mmHg).[7]
-
Heating: Begin heating the flask gently using a heating mantle.
-
Fraction Collection: As the mixture heats, the vapor will rise through the column. Monitor the temperature at the distillation head.
-
Collect any low-boiling forerun in a separate flask.
-
The trans-isomer, having the lower boiling point, will distill first.
-
Once the temperature stabilizes at the boiling point of the cis-isomer (105–110°C at 33 mmHg), switch to a new receiving flask to collect the purified cis-1,2-Dichlorocyclohexane.[6][7]
-
-
Purity Analysis: Analyze the collected fractions using Gas Chromatography (GC) to determine their isomeric purity. The procedure described has been reported to yield the cis-isomer at 71–73% yield, virtually free of the trans-isomer.[6][7]
Preparative Column Chromatography
Column chromatography on silica (B1680970) gel is a highly effective method for separating the cis and trans isomers, particularly for achieving high purity on a smaller scale.[3]
Protocol:
-
Column Packing:
-
Select an appropriately sized chromatography column based on the amount of sample to be purified.
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, and drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude isomer mixture in a minimal amount of the initial mobile phase solvent.
-
Carefully apply the concentrated sample solution to the top of the silica bed.
-
-
Elution:
-
Begin elution with a nonpolar solvent (e.g., petroleum ether or hexane). The less polar trans-isomer is expected to elute first.
-
A gradient elution can be employed by gradually increasing the polarity of the mobile phase to elute the more polar cis-isomer.[3]
-
Yields greater than 90% have been reported for this type of separation.[3]
-
-
Fraction Collection: Collect the eluent in small fractions using test tubes or vials.
-
Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) or GC to identify which fractions contain the pure isomers.
-
Solvent Removal: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator to obtain the purified product.
Analytical Gas Chromatography (GC)
GC is an excellent technique for assessing the purity of the separated isomers and can also be used for small-scale preparative separations.[8] The key to separating the diastereomers is the use of a polar stationary phase.[7]
Protocol:
-
Column Selection: Utilize a capillary column with a polar stationary phase. Recommended columns include those with Polyethylene Glycol (PEG), such as Carbowax 20M, or diethylene glycol succinate (B1194679) phases, as these have been shown to readily separate the isomers.[7][8][9]
-
Sample Preparation: Prepare a dilute solution (e.g., 100-1000 ppm) of the isomer sample in a volatile solvent like dichloromethane (B109758) or hexane.[8]
-
Instrument Conditions (Example):
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for 2 minutes, then ramp at 5-10°C/min to a final temperature of 180°C and hold for 5 minutes.
-
Injection: Inject 1 µL of the prepared sample. A split ratio of 50:1 is a good starting point.[8]
-
-
Data Analysis: The cis-isomer, being more polar, generally has a longer retention time on polar GC columns than the trans-isomer.[3][9] Integrate the peak areas to determine the relative percentage and purity of each isomer in the sample.
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the separation and purification of this compound isomers.
Caption: Workflow for the purification of this compound isomers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. idc-online.com [idc-online.com]
- 3. cis-1,2-Dichlorocyclohexane|CAS 10498-35-8 [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. cis-1,2-Dichlorocyclohexane | C6H10Cl2 | CID 66334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Production Method of cis-1,2-Dichlorocyclohexane - Chempedia - LookChem [lookchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Application Note: Stereoselective Synthesis of cis-1,2-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the stereoselective synthesis of cis-1,2-dichlorocyclohexane (B86984) from cyclohexene (B86901). Direct chlorination of cyclohexene predominantly yields the trans isomer. Therefore, a two-step synthetic route is presented to achieve high stereoselectivity for the desired cis product. The methodology involves the epoxidation of cyclohexene to cyclohexene oxide, followed by a ring-opening reaction with a chlorinating agent that proceeds with an inversion of stereochemistry, yielding the target cis-1,2-dichlorocyclohexane. This protocol includes detailed procedures, reagent specifications, reaction conditions, and characterization data.
Introduction
cis-1,2-Dichlorocyclohexane is a valuable intermediate in organic synthesis and serves as a model compound for studying conformational analysis and reaction mechanisms. The stereospecific synthesis of this isomer is of significant interest. While the direct addition of chlorine to cyclohexene typically results in an anti-addition, leading to the trans isomer, an indirect pathway involving an epoxide intermediate allows for the selective formation of the cis isomer. This protocol details a reliable two-step process to achieve this transformation with a high degree of stereoselectivity.
Overall Reaction Scheme
Figure 1. Overall synthetic pathway from cyclohexene to cis-1,2-dichlorocyclohexane.
Experimental Protocols
Step 1: Synthesis of Cyclohexene Oxide from Cyclohexene
This procedure describes the epoxidation of cyclohexene to form cyclohexene oxide, a key intermediate for the synthesis of the cis-dichloro product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| Cyclohexene | 82.14 | 8.21 | 0.10 |
| m-Chloroperoxybenzoic acid (m-CPBA) (77%) | 172.57 | ~24.7 | ~0.11 |
| Dichloromethane (B109758) (DCM) | 84.93 | 200 mL | - |
| Saturated sodium bicarbonate solution | - | 100 mL | - |
| Anhydrous magnesium sulfate | 120.37 | - | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (8.21 g, 0.10 mol) in 150 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve approximately 24.7 g of 77% m-CPBA (containing ~0.11 mol of active peroxy acid) in 50 mL of dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred cyclohexene solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove the m-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield crude cyclohexene oxide. The product can be purified by distillation if necessary. A typical yield is in the range of 85-95%.[1]
Step 2: Synthesis of cis-1,2-Dichlorocyclohexane from Cyclohexene Oxide
This procedure outlines the conversion of cyclohexene oxide to cis-1,2-dichlorocyclohexane using sulfuryl chloride and pyridine.[2] This reaction proceeds with inversion of configuration at one of the carbon centers, leading to the cis product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| Cyclohexene Oxide | 98.14 | 9.81 | 0.10 |
| Sulfuryl Chloride | 134.97 | 15.1 | 0.112 |
| Pyridine | 79.10 | 8.1 | 0.102 |
| Chloroform | 119.38 | 100 mL | - |
| Diethyl Ether | 74.12 | - | - |
| 10% Sodium Carbonate Solution | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add a solution of cyclohexene oxide (9.81 g, 0.10 mol) and pyridine (8.1 g, 0.102 mol) in 100 mL of chloroform.[2]
-
Heat the solution to reflux.
-
Add sulfuryl chloride (15.1 g, 0.112 mol) dropwise from the addition funnel to the refluxing solution over a period of 15-20 minutes.[2]
-
Continue to reflux the reaction mixture for 16 hours.[2]
-
After cooling to room temperature, dilute the mixture with 100 mL of diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and then with a 10% sodium carbonate solution (2 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on neutral alumina (B75360) or by vacuum distillation to yield pure cis-1,2-dichlorocyclohexane. This method can yield the product with a high proportion of the cis isomer (>99%).[2]
Experimental Workflow
Figure 2. Detailed workflow for the two-step synthesis of cis-1,2-dichlorocyclohexane.
Characterization Data
The final product, cis-1,2-dichlorocyclohexane, should be characterized to confirm its identity and purity.
Table 1: Physical and Spectroscopic Data for cis-1,2-Dichlorocyclohexane
| Property | Value |
| Molecular Formula | C₆H₁₀Cl₂ |
| Molar Mass | 153.05 g/mol |
| Appearance | Colorless to pale yellow liquid[3] |
| Boiling Point | ~188 °C (at atmospheric pressure) |
| ¹³C NMR (CDCl₃) | 3 signals expected due to symmetry[4] |
| ¹H NMR (CDCl₃) | Complex multiplet |
| IR Spectrum (cm⁻¹) | C-H stretching (~2850-2950), C-Cl stretching (~650-800)[5] |
Note: Specific chemical shifts in NMR spectra can vary depending on the solvent and concentration.
Safety Precautions
-
Cyclohexene, chloroform, and dichloromethane are flammable and volatile. All manipulations should be carried out in a well-ventilated fume hood.
-
m-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be shock-sensitive when dry. Handle with care and avoid friction.
-
Sulfuryl chloride is corrosive and reacts violently with water. It should be handled with appropriate personal protective equipment, including gloves and safety goggles.
-
Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when performing these experiments.
-
Dispose of all chemical waste according to institutional and local regulations.
References
- 1. Cyclohexene oxide - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. CAS 10498-35-8: cis-1,2-Dichlorocyclohexane | CymitQuimica [cymitquimica.com]
- 4. Answered: By examining the carbon NMR spectra of 1,1-dichlorocyclohexane and cis-1,2- dichlorocyclohexane, what TWO things would you look for to distinguish between the… | bartleby [bartleby.com]
- 5. Cyclohexane, 1,2-dichloro-, cis- [webbook.nist.gov]
Laboratory Preparation of trans-1,2-Dichlorocyclohexane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of trans-1,2-dichlorocyclohexane (B1586812). The primary method outlined is the direct chlorination of cyclohexene (B86901), a classic example of an electrophilic addition reaction that proceeds via an anti-addition mechanism to stereoselectively form the trans isomer. This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and visualizations of the reaction mechanism and experimental workflow to aid in understanding and execution.
Introduction
trans-1,2-Dichlorocyclohexane is a halogenated cycloalkane that serves as a valuable intermediate in organic synthesis. Its stereochemistry plays a crucial role in the development of various chemical entities. The synthesis of the pure trans isomer is often desired to control the stereochemical outcome of subsequent reactions. The most direct and stereoselective method for the preparation of trans-1,2-dichlorocyclohexane is the electrophilic addition of chlorine across the double bond of cyclohexene.[1][2] This reaction proceeds through a cyclic chloronium ion intermediate, which is then attacked by a chloride ion from the opposite face, resulting in the exclusive formation of the anti-addition product.[2][3]
Data Presentation
The following table summarizes the key quantitative data for the reactants and the desired product, trans-1,2-dichlorocyclohexane.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Cyclohexene | C₆H₁₀ | 82.14 | 83 | 0.811 |
| Chlorine | Cl₂ | 70.90 | -34.6 | 0.0032 (gas) |
| trans-1,2-Dichlorocyclohexane | C₆H₁₀Cl₂ | 153.05 | 189-191 | 1.234 |
Spectroscopic Data for trans-1,2-Dichlorocyclohexane:
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.01 (m, 2H), 2.32 (m, 2H), 1.77 (m, 2H), 1.73 (m, 2H), 1.42 (m, 2H) ppm[4] |
| ¹³C NMR | Expected signals for CH-Cl and CH₂ groups. |
| IR (Neat) | Characteristic C-H and C-Cl stretching and bending vibrations. |
Note: Detailed ¹³C NMR and IR peak assignments should be confirmed by acquiring experimental data and comparing with spectral databases.
Experimental Protocols
Synthesis of trans-1,2-Dichlorocyclohexane via Direct Chlorination of Cyclohexene
This protocol details the direct addition of chlorine to cyclohexene. Due to the hazardous nature of chlorine gas, this procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Cyclohexene (freshly distilled)
-
Chlorine gas (lecture bottle with a regulator and needle valve)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄)
-
Round-bottom flask (e.g., 250 mL)
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Drying tube (filled with calcium chloride)
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the solvent, and a drying tube on the outlet.
-
Reactant Preparation: In the fume hood, add freshly distilled cyclohexene (e.g., 0.1 mol) to the round-bottom flask and dissolve it in an anhydrous solvent (e.g., 100 mL of dichloromethane).
-
Reaction Initiation: Cool the flask in an ice-water bath to 0-5 °C with stirring.
-
Chlorine Addition: Slowly bubble chlorine gas through the stirred solution. The flow rate should be controlled to allow for the dissipation of the exothermic reaction heat and to maintain the temperature below 10 °C. The disappearance of the yellow-green color of chlorine indicates its consumption. Continue the addition until a faint, persistent yellow-green color is observed in the solution, indicating a slight excess of chlorine.
-
Quenching: Stop the chlorine flow and allow the reaction mixture to stir for an additional 15-20 minutes at 0-5 °C.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a 5% aqueous solution of sodium bicarbonate to remove any excess chlorine and hydrogen chloride. Be cautious of gas evolution (CO₂).
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure. The trans-isomer is the major product.
-
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. Gas chromatography can be used to determine the ratio of trans to cis isomers.[5]
Safety Precautions:
-
Chlorine gas is highly toxic and corrosive. All manipulations involving chlorine must be conducted in a well-ventilated fume hood. Ensure appropriate respiratory protection is available.
-
Dichloromethane and carbon tetrachloride are hazardous solvents. Avoid inhalation and skin contact.
-
The reaction is exothermic. Proper temperature control is essential to prevent runaway reactions.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Mandatory Visualizations
Reaction Mechanism: Anti-Addition of Chlorine to Cyclohexene
Caption: Mechanism of anti-addition of chlorine to cyclohexene.
Experimental Workflow for the Synthesis of trans-1,2-Dichlorocyclohexane
Caption: Experimental workflow for the synthesis of trans-1,2-Dichlorocyclohexane.
References
Troubleshooting & Optimization
Technical Support Center: Separation of 1,2-Dichlorocyclohexane Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 1,2-dichlorocyclohexane isomers.
Introduction to the Challenge
This compound exists as three stereoisomers: a cis isomer, which is a meso compound, and a pair of trans enantiomers ((1R,2R) and (1S,2S)). The primary challenge in separating these isomers lies in their similar physical properties, which makes traditional separation techniques like fractional distillation difficult. Gas chromatography (GC) is often the more effective method for achieving separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis- and trans-1,2-dichlorocyclohexane (B1586812)?
The main difficulty arises from the very close boiling points and similar polarities of the isomers. This makes their separation by conventional fractional distillation challenging, often requiring highly efficient columns and precise control over conditions. The trans isomer further exists as a pair of enantiomers, which have identical physical properties and cannot be separated by achiral chromatographic methods.
Q2: Can I use fractional distillation to separate the isomers?
While theoretically possible due to a slight difference in boiling points, fractional distillation is often impractical for achieving high purity separation of cis- and trans-1,2-dichlorocyclohexane. The small boiling point difference necessitates a distillation column with a very high number of theoretical plates and a carefully controlled reflux ratio. For laboratory-scale purifications, gas chromatography is generally the more efficient and effective method.
Q3: What is the most effective method for separating this compound isomers?
Gas chromatography (GC) is the most effective and widely used method for the analytical and preparative separation of cis- and trans-1,2-dichlorocyclohexane. The choice of the GC column's stationary phase is crucial for successful separation. Chiral chromatography is required to separate the trans enantiomers.
Q4: How do the structures of the isomers influence their separability?
The key to separating the cis and trans diastereomers lies in the differences in their three-dimensional structures and resulting dipole moments. The cis isomer has both chlorine atoms on the same side of the cyclohexane (B81311) ring, resulting in a net dipole moment. In the trans isomer, the chlorine atoms are on opposite sides, and in the more stable diequatorial conformation, their individual bond dipoles tend to cancel each other out, leading to a smaller overall dipole moment. This difference in polarity can be exploited by using a polar stationary phase in gas chromatography.
Q5: How can the enantiomers of trans-1,2-dichlorocyclohexane be separated?
The (1R,2R) and (1S,2S) enantiomers of trans-1,2-dichlorocyclohexane have identical physical properties in an achiral environment. Therefore, they cannot be separated by conventional methods like distillation or standard GC. Their separation requires a chiral environment, which can be achieved through:
-
Chiral Gas Chromatography: Using a GC column with a chiral stationary phase (CSP). The enantiomers will have different interactions with the CSP, leading to different retention times.
-
Derivatization: Reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers. Diastereomers have different physical properties and can be separated by standard chromatography or crystallization. After separation, the original enantiomers can be recovered by removing the chiral auxiliary.
Quantitative Data
The following table summarizes the key physical properties of the this compound isomers.
| Property | cis-1,2-Dichlorocyclohexane | trans-1,2-Dichlorocyclohexane |
| Boiling Point | ~192 °C | ~189 °C |
| Dipole Moment | Higher | Lower |
| Stereochemistry | Meso (achiral) | Enantiomeric pair ((1R,2R) and (1S,2S)) |
Experimental Protocols
Gas Chromatography (GC) Protocol for Separation of Cis and Trans Isomers
This protocol provides a general starting point for the separation of cis- and trans-1,2-dichlorocyclohexane. Optimization may be necessary depending on the specific instrument and sample matrix.
-
Instrument: Standard Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A polar stationary phase column is recommended. A good starting point is a column with a polyethylene (B3416737) glycol (e.g., Carbowax) or a dicyanoallyl polysiloxane stationary phase.
-
Example: 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (for FID).
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp Rate: 5 °C/min to 150 °C.
-
Final Hold: Hold at 150 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a dilute solution (e.g., 100 ppm in hexane).
-
Split Ratio: 50:1 (can be adjusted based on concentration).
Fractional Distillation Protocol (for enrichment of isomers)
This protocol describes a method for the enrichment of this compound isomers. Achieving high purity separation is challenging and requires a highly efficient fractional distillation setup.
-
Apparatus:
-
Round-bottom flask.
-
Fractionating column (e.g., Vigreux or packed column with a high number of theoretical plates).
-
Distillation head with a thermometer.
-
Condenser.
-
Receiving flask.
-
Heating mantle with a stirrer.
-
-
Procedure:
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed. The fractionating column should be well-insulated.
-
Place the mixture of this compound isomers in the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Begin heating the flask gently.
-
Establish a slow and steady distillation rate by carefully controlling the heat input. A high reflux ratio (the ratio of condensate returning to the column to the condensate collected) is crucial for good separation.
-
Monitor the temperature at the distillation head. The lower-boiling trans-isomer should distill first, followed by the higher-boiling cis-isomer.
-
Collect fractions in separate receiving flasks based on the observed boiling point ranges.
-
Analyze the collected fractions by GC to determine their isomeric composition.
-
Troubleshooting Guides
Gas Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution between cis and trans peaks | - Inappropriate column stationary phase. - Oven temperature ramp is too fast. - Carrier gas flow rate is not optimal. | - Use a more polar stationary phase. - Decrease the oven temperature ramp rate (e.g., 2-3 °C/min). - Optimize the carrier gas flow rate for the column dimensions. |
| Peak tailing | - Active sites in the injector liner or column. - Column contamination. | - Use a deactivated injector liner. - Condition the column at a high temperature. - Trim the first few centimeters of the column. |
| Split peaks | - Improper injection technique. - Sample solvent incompatible with the stationary phase. | - Ensure a smooth and rapid injection. - Use a solvent that is compatible with the polarity of the stationary phase. |
| No separation of trans enantiomers | - Achiral GC column is being used. | - Use a chiral stationary phase (CSP) column designed for enantiomeric separations. |
Fractional Distillation Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation (broad boiling range) | - Insufficient column efficiency. - Distillation rate is too fast. - Poor column insulation. | - Use a longer fractionating column or one with more efficient packing. - Decrease the heating rate to slow down the distillation. - Insulate the fractionating column thoroughly. |
| Flooding of the column | - Heating rate is too high. | - Reduce the heat input to the distillation flask. |
| Bumping (violent boiling) | - Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or ensure the stir bar is rotating effectively. |
Visualizations
Caption: Workflow for the separation of this compound isomers.
Caption: Logic for selecting the appropriate separation method.
Technical Support Center: Synthesis of 1,2-Dichlorocyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2-dichlorocyclohexane.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Question: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily related to reaction conditions and purification methods.
-
Side Reactions: The most common issue is the formation of side products. When chlorinating cyclohexene (B86901) directly, radical substitution can compete with the desired addition reaction, especially in the presence of UV light or at elevated temperatures, leading to byproducts like 3-chlorocyclohexene (B1361376) and 4-chlorocyclohexene (B110399).[1] To favor the desired 1,2-dichloro product, it is crucial to perform the reaction in the dark and at low temperatures.[2][3]
-
Incomplete Reaction: Ensure you are using the correct stoichiometry of reagents and allowing sufficient reaction time. For syntheses starting from cyclohexene oxide, using an excess of the chlorinating agent can improve the yield of the dichlorides.[4]
-
Loss during Workup and Purification: this compound is a volatile compound. Significant loss can occur during solvent removal on a rotary evaporator if the vacuum is too high or the temperature is excessive. Careful fractional distillation is necessary to separate the product from unreacted starting materials and byproducts.
Question: My final product is a mixture of cis- and trans-1,2-dichlorocyclohexane. How can I synthesize a specific isomer with high purity?
Answer: The stereochemical outcome of the synthesis is highly dependent on the chosen synthetic route.
-
For high cis-isomer purity: The reaction of cyclohexene oxide with reagents like sulfuryl chloride/pyridine (B92270) or thionyl chloride/pyridine is highly stereospecific and yields predominantly cis-1,2-dichlorocyclohexane (B86984).[4] Under optimized conditions, the proportion of the cis isomer can exceed 99.5%.[4] Another effective method for producing the cis-isomer is the reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane, which can yield 71-73% of the nearly pure cis product.[5][6]
-
For high trans-isomer purity: Direct chlorination of cyclohexene often produces a mixture where the trans isomer may predominate, but obtaining it in high purity from this reaction is challenging. The reaction proceeds through a chloronium ion intermediate, which is then attacked by a chloride ion from the anti-face, leading to the trans product.[7] Another approach involves the reaction of chlorine monoxide with cyclohexene, which yields trans-2-chlorocyclohexyl hypochlorite (B82951) as an intermediate.[1]
Question: I am observing unexpected peaks in my GC/MS analysis. What are the likely byproducts?
Answer: Besides the desired this compound isomers, several byproducts can form depending on your reaction conditions.
-
Allylic Substitution Products: 3-chlorocyclohexene and 4-chlorocyclohexene are common byproducts when using cyclohexene as a starting material, particularly under conditions that favor free-radical mechanisms (e.g., UV light).[1]
-
Solvent Adducts: If a nucleophilic solvent like water is present, you may form halohydrins (e.g., 2-chlorocyclohexanol).[7]
-
Over-chlorinated Products: In some cases, tri- or tetrachlorinated cyclohexanes can be formed, although this is less common under controlled conditions.
Question: How can I effectively separate the cis and trans isomers of this compound?
Answer: The separation of these diastereomers can be challenging due to their similar boiling points.
-
Preparative Gas Chromatography: This is a highly effective method for separating the isomers and obtaining high-purity samples.[4]
-
Fractional Distillation: While more difficult, careful fractional distillation using a long Vigreux or packed column can achieve separation. The cis and trans isomers have slightly different boiling points, which can be exploited.
Data Presentation
The following tables summarize quantitative data from various synthetic methods for this compound.
Table 1: Synthesis of cis-1,2-Dichlorocyclohexane from Cyclohexene Oxide [4]
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Dichlorides (%) | % cis Isomer in Product |
| Sulfuryl Chloride & Pyridine | None | 75 | 1.5 | - | 88.4 |
| Sulfuryl Chloride & Pyridine | Chloroform (B151607) | Reflux | 16 | 45 | 99.0 |
| Thionyl Chloride & Pyridine | None | 75 | 2 | - | 96.2 |
Table 2: Synthesis of cis-1,2-Dichlorocyclohexane using Dichlorotriphenylphosphorane [5][6]
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity |
| 1,2-Epoxycyclohexane | Triphenylphosphine (B44618), Chlorine | Benzene (B151609) | 4 | 71-73 | Virtually free of trans isomer |
Experimental Protocols
Protocol 1: Synthesis of cis-1,2-Dichlorocyclohexane from Cyclohexene Oxide with Sulfuryl Chloride and Pyridine [4]
-
Reagents and Setup: Set up a reflux apparatus with a round-bottom flask, condenser, and addition funnel. The apparatus should be protected from atmospheric moisture.
-
Reaction: To a refluxing solution of cyclohexene oxide (1.0 g, 10.2 mmoles) and pyridine (0.81 g, 10.2 mmoles) in chloroform (10 ml), add sulfuryl chloride (1.51 g, 11.2 mmoles) over a period of 5 minutes.
-
Reflux: Continue to reflux the reaction mixture for 16 hours.
-
Workup: After cooling, dilute the mixture with water (15 ml) and ether (35 ml). Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it to obtain the crude product.
-
Purification: The crude product can be purified by chromatography on neutral alumina. Elution with petroleum ether will yield the dichlorocyclohexanes.
Protocol 2: Synthesis of cis-1,2-Dichlorocyclohexane from 1,2-Epoxycyclohexane with Dichlorotriphenylphosphorane [5][6]
-
Preparation of Dichlorotriphenylphosphorane: In a three-necked flask fitted with a gas inlet, mechanical stirrer, and condenser, charge triphenylphosphine (95 g, 0.36 mole) and 500 ml of anhydrous benzene. Cool the flask in an ice bath and begin stirring. Introduce chlorine gas until the mixture develops a strong lemon-yellow color.
-
Reaction: Replace the gas inlet with an addition funnel and add a solution of triphenylphosphine (10 g) in benzene (60 ml). Then, add a solution of 1,2-epoxycyclohexane (24.5 g, 0.250 mole) in benzene (50 ml) dropwise over approximately 20 minutes.
-
Reflux: Replace the ice bath with a heating mantle and reflux the mixture with stirring for 4 hours.
-
Workup: Cool the mixture and slowly add 10 ml of methanol (B129727) to quench any excess dichlorotriphenylphosphorane. Concentrate the mixture on a rotary evaporator. Triturate the residue with 300 ml of petroleum ether and collect the solid (triphenylphosphine oxide) by suction filtration.
-
Purification: Wash the combined petroleum ether filtrates with aqueous 5% sodium bisulfite and then with water. Dry the organic phase over magnesium sulfate, filter, and concentrate. Distill the residue through a 20-cm Vigreux column to collect cis-1,2-dichlorocyclohexane at 105–110°C (33 mm Hg).[6]
Visualizations
The following diagrams illustrate key aspects of the synthesis and troubleshooting process.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Production Method of cis-1,2-Dichlorocyclohexane - Chempedia - LookChem [lookchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Side Reactions in the Chlorination of Cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the free-radical chlorination of cyclohexane (B81311). The information is presented in a question-and-answer format to directly resolve specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and major side products in the free-radical chlorination of cyclohexane?
The primary desired product of the free-radical chlorination of cyclohexane is chlorocyclohexane (B146310) . However, a number of side products can also be formed, with the most common being dichlorocyclohexane isomers .[1][2] Minor byproducts such as cyclohexene , cyclohexanol (B46403) , and cyclohexanone (B45756) may also be observed, particularly under conditions of oxy-chlorination.
The formation of multiple products arises from the nature of the free-radical chain reaction. Once chlorocyclohexane is formed, it can undergo further chlorination.[2] The various isomers of dichlorocyclohexane (1,1-, 1,2-, 1,3-, and 1,4-dichlorocyclohexane) are common impurities.[3]
Q2: How can I control the formation of polychlorinated byproducts?
The most effective strategy to minimize polychlorination is to use a large excess of cyclohexane relative to the chlorinating agent.[4] This increases the probability that a chlorine radical will react with a cyclohexane molecule rather than a chlorocyclohexane molecule. By keeping the concentration of the chlorinating agent low, the formation of di- and poly-substituted products can be significantly reduced.
Q3: What is the expected isomeric distribution of dichlorocyclohexanes?
Upon further chlorination of chlorocyclohexane, a mixture of dichlorocyclohexane isomers is produced. This includes 1,1-dichlorocyclohexane, 1,2-dichlorocyclohexane, 1,3-dichlorocyclohexane, and 1,4-dichlorocyclohexane. Each of these can also exist as different stereoisomers (cis/trans and enantiomers). A total of nine possible stereoisomers of dichlorocyclohexane can be formed.[2][3] The exact distribution will depend on the reaction conditions, but all positional isomers are generally expected.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of chlorocyclohexane | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient initiation. | - Increase reaction time. - Optimize temperature (higher temperatures can increase reaction rate but may decrease selectivity). - Ensure adequate UV light exposure or appropriate concentration of chemical initiator (e.g., AIBN). |
| High percentage of dichlorocyclohexane and other polychlorinated products | - High ratio of chlorinating agent to cyclohexane. | - Use a significant excess of cyclohexane. A molar ratio of cyclohexane to chlorinating agent of 10:1 or higher is recommended for selective monochlorination. |
| Formation of cyclohexene | - A minor termination pathway involving the abstraction of a hydrogen atom from a cyclohexyl radical by another radical. | - This is an inherent minor side reaction. Its formation can be minimized by the general strategies used to control the reaction, such as maintaining a low concentration of radicals. |
| Presence of cyclohexanol and cyclohexanone in the product mixture | - These are typically formed in oxy-chlorination reactions where oxygen is present. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. |
| Reaction is too slow or does not initiate | - Insufficient energy for initiation (UV light intensity too low or temperature too low for thermal initiators). - Presence of radical inhibitors (e.g., oxygen). | - Increase the intensity of the UV lamp or the reaction temperature if using a thermal initiator. - De-gas the solvent and reactants prior to starting the reaction. |
Data Presentation
Table 1: Influence of Reactant Ratio on Product Distribution in the Chlorination of Cyclohexane
| Molar Ratio (Cyclohexane : Cl₂) | Chlorocyclohexane Yield (%) | Dichlorocyclohexane Yield (%) |
| 1 : 1 | Lower | Higher |
| 5 : 1 | Moderate | Moderate |
| 10 : 1 | High | Low |
| 20 : 1 | Very High | Very Low |
Note: This table presents a qualitative summary based on established principles of free-radical halogenation. Actual yields will vary with specific reaction conditions.
Table 2: Relative Reactivity of C-H Bonds to Chlorination
| Type of C-H Bond | Relative Rate of Abstraction at Room Temperature |
| Primary (1°) | 1 |
| Secondary (2°) | 3.9 |
| Tertiary (3°) | 5.2 |
In cyclohexane, all C-H bonds are secondary, leading to a single possible monochlorinated product.
Experimental Protocols
Protocol 1: Free-Radical Chlorination of Cyclohexane using Sulfuryl Chloride and AIBN
This method is a safer alternative to using gaseous chlorine. Sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) provides a controlled source of chlorine radicals.
Materials:
-
Cyclohexane
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a significant excess of cyclohexane. For example, a 10:1 molar ratio of cyclohexane to sulfuryl chloride.
-
Initiator Addition: Add a catalytic amount of AIBN (typically 1-2 mol% relative to the limiting reagent, sulfuryl chloride).
-
Reagent Addition: Slowly add the sulfuryl chloride to the stirred cyclohexane solution at room temperature.
-
Reaction: Gently heat the mixture to reflux (the boiling point of cyclohexane is approximately 81°C) using a heating mantle. The reaction is initiated by the thermal decomposition of AIBN. Allow the reaction to proceed for several hours. The reaction progress can be monitored by gas chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any acidic byproducts (HCl and residual SO₂Cl₂).
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the excess cyclohexane by simple distillation.
-
The remaining liquid, enriched in chlorocyclohexane, can be further purified by fractional distillation.
-
Visualizations
Diagram 1: Free-Radical Chlorination of Cyclohexane
Caption: Reaction mechanism for the free-radical chlorination of cyclohexane.
Diagram 2: Formation of Dichlorocyclohexane Isomers
Caption: Pathway for the formation of dichlorocyclohexane isomers.
Diagram 3: Troubleshooting Workflow for Cyclohexane Chlorination
Caption: Troubleshooting workflow for optimizing the chlorination of cyclohexane.
References
- 1. Cyclohexane on chlorination gives A Chloro cyclohexane class 12 chemistry CBSE [vedantu.com]
- 2. How many dichlorocyclohexane would be obtained on chlorination class 12 chemistry JEE_Main [vedantu.com]
- 3. How many dichlorocyclohexane would be produced upon free radical chlorination of chlorocyclohexane ? (including steroisomers) [infinitylearn.com]
- 4. Free-radical chlorination of hexane gives very poor yields of 1-c... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Managing Hazardous Decomposition of 1,2-Dichlorocyclohexane
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the hazardous decomposition of 1,2-dichlorocyclohexane during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a chlorinated hydrocarbon with the chemical formula C6H10Cl2.[1][2] It exists as cis and trans isomers.[3][4] It is primarily used as a solvent and as an intermediate in chemical synthesis.
Q2: Under what conditions does this compound undergo hazardous decomposition?
A2: this compound is stable under normal temperatures and pressures. However, it can undergo hazardous decomposition when exposed to:
-
Excess heat: High temperatures can initiate thermal decomposition.
-
Ignition sources: Sparks or open flames can trigger combustion and decomposition.
-
Strong bases: Reacts with strong bases, potentially leading to dehydrochlorination.
-
Strong oxidizing agents: Can react vigorously with strong oxidizers.
Q3: What are the hazardous decomposition products of this compound?
A3: The primary hazardous decomposition products of this compound are:
-
Hydrogen Chloride (HCl): A corrosive gas that is toxic upon inhalation.
-
Carbon Monoxide (CO): A colorless, odorless, and highly toxic gas.[5]
-
Carbon Dioxide (CO2): An asphyxiant at high concentrations.
Q4: What are the initial signs of this compound decomposition?
A4: Signs of decomposition can include:
-
A sharp, acrid odor, which may indicate the presence of hydrogen chloride.
-
The appearance of fumes or smoke.
-
A sudden increase in temperature or pressure within the reaction vessel.
Q5: How should this compound be stored to prevent decomposition?
A5: To ensure stability and prevent hazardous decomposition, store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from heat, sparks, open flames, and incompatible substances such as strong bases and oxidizing agents.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected pressure increase in the reaction vessel. | Thermal decomposition of this compound due to excessive heating. | 1. Immediately remove the heat source. 2. If safe to do so, cool the reaction vessel using an ice bath. 3. Ensure the reaction is being conducted in a well-ventilated fume hood. 4. Monitor the pressure and vent the system to a scrubber if necessary and safe. |
| Detection of an acidic gas (e.g., with pH paper). | Formation of hydrogen chloride (HCl) gas from decomposition. | 1. Confirm the presence of acidic gas using appropriate detectors or wet litmus (B1172312) paper. 2. Ensure all exhaust from the reaction is being passed through a basic scrubber solution (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) to neutralize the HCl. 3. Check the temperature of the reaction to ensure it has not exceeded the safe limit. |
| Alarm from a carbon monoxide (CO) detector. | Incomplete combustion or decomposition of this compound. | 1. Evacuate the immediate area if the CO concentration is high. 2. Ensure the reaction is being conducted in a fume hood with adequate ventilation. 3. Stop the reaction if possible and safe to do so. 4. Identify and eliminate the source of ignition or excessive heat. |
| Discoloration or charring of the reaction mixture. | Onset of thermal decomposition. | 1. Reduce the reaction temperature immediately. 2. If the reaction is highly exothermic, consider adding a cooling bath. 3. Analyze a small sample of the mixture to identify decomposition byproducts. |
Data Presentation
Thermal Decomposition Data for 1,2-Dichloroethane (as a proxy)
| Parameter | Value | Conditions | Reference |
| Decomposition Temperature Range | 1020 K - 1190 K (747 °C - 917 °C) | Shock tube experiments | [6] |
| Primary Decomposition Product | Vinyl Chloride (via dehydrochlorination) | Gas-phase thermal decomposition | [6] |
Experimental Protocols
Protocol 1: Thermal Stress Test for this compound
Objective: To determine the onset temperature of thermal decomposition of this compound in a controlled laboratory setting.
Materials:
-
This compound
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Condenser
-
Gas outlet tube
-
Scrubber system containing a sodium bicarbonate solution
-
Thermocouple
-
Gas detectors for HCl and CO
Procedure:
-
Set up the apparatus in a certified fume hood.
-
Place a known volume of this compound into the round-bottom flask.
-
Insert the thermocouple into the flask to monitor the liquid temperature.
-
Connect the flask to the condenser and the gas outlet tube leading to the scrubber system.
-
Slowly heat the flask using the heating mantle, increasing the temperature in increments of 10°C.
-
Hold the temperature at each increment for 15 minutes.
-
Continuously monitor the gas detectors for the presence of HCl and CO.
-
Record the temperature at which the evolution of HCl or CO is first detected. This is the approximate onset temperature of decomposition.
-
Upon completion, allow the apparatus to cool to room temperature before dismantling.
-
Dispose of the this compound and scrubber solution as hazardous waste according to institutional guidelines.
Protocol 2: Neutralization of Hydrogen Chloride Gas
Objective: To safely neutralize hydrogen chloride gas produced during the decomposition of this compound.
Materials:
-
Scrubber or gas washing bottle
-
Sodium bicarbonate (NaHCO3) or Sodium hydroxide (NaOH) solution (5-10%)
-
Tubing to connect the reaction vessel to the scrubber
-
pH indicator paper or a pH meter
Procedure:
-
Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Fill the scrubber or gas washing bottle with the prepared basic solution.
-
Connect the gas outlet of the reaction apparatus to the inlet of the scrubber using chemical-resistant tubing.
-
Ensure that the gas stream from the reaction will bubble through the basic solution.
-
During the experiment, periodically check the pH of the scrubber solution to ensure it remains basic (pH > 8).
-
If the solution becomes neutral or acidic, replace it with a fresh basic solution.
-
After the experiment, the neutralized solution can be disposed of according to local regulations, which may involve pH adjustment before drain disposal.
Mandatory Visualization
Caption: Hazardous decomposition pathway of this compound.
Caption: Troubleshooting workflow for suspected decomposition.
Caption: Safety protocol for handling this compound.
References
- 1. This compound, trans- | C6H10Cl2 | CID 2723623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H10Cl2 | CID 13202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexane, 1,2-dichloro-, cis- [webbook.nist.gov]
- 4. Cyclohexane, 1,2-dichloro-, trans- [webbook.nist.gov]
- 5. renkeer.com [renkeer.com]
- 6. apps.dtic.mil [apps.dtic.mil]
Optimizing Substitution Reactions for 1,2-Dichlorocyclohexane: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing substitution reactions involving 1,2-dichlorocyclohexane. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to enhance reaction efficiency and product yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My substitution reaction is resulting in a low yield of the desired product and a significant amount of elimination byproducts. What are the key factors to consider for optimization?
A1: The competition between substitution (S(_N)) and elimination (E2) is a primary challenge in reactions with this compound. Several factors influence this balance:
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Nucleophile/Base Strength: Strong, bulky bases favor E2 elimination. To promote substitution, use a strong, non-bulky nucleophile. For example, azide (B81097) (N(_3)(-)) and cyanide (CN(!)-) are excellent nucleophiles that are relatively weak bases.
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Solvent: Polar aprotic solvents, such as DMSO, DMF, and acetonitrile, are known to accelerate S(N)2 reactions.[1] They solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.[1] Polar protic solvents like ethanol (B145695) and water can solvate the nucleophile, reducing its nucleophilicity and can favor elimination.
-
Temperature: Higher temperatures generally favor elimination over substitution.[2] Running the reaction at a lower temperature can often increase the yield of the substitution product.
-
Stereochemistry of the Substrate: The stereochemistry of the starting this compound isomer (cis or trans) plays a crucial role. For an E2 reaction to occur, the two leaving groups (in this case, the two chlorine atoms) or a chlorine and a hydrogen atom must be in an anti-periplanar conformation. In cyclohexane (B81311) chairs, this corresponds to a diaxial arrangement.
-
trans-1,2-Dichlorocyclohexane (B1586812) can readily adopt a diaxial conformation, making it more susceptible to E2 elimination.
-
cis-1,2-Dichlorocyclohexane has one axial and one equatorial chlorine in its chair conformations, which is less favorable for a concerted E2 elimination of both chlorine atoms.[3][4]
-
Q2: I am observing a mixture of mono- and di-substituted products. How can I control the extent of substitution?
A2: Controlling the stoichiometry of the nucleophile is key.
-
For mono-substitution: Use of 1 to 1.2 equivalents of the nucleophile will favor the formation of the mono-substituted product. It is also important to monitor the reaction progress closely (e.g., by TLC or GC) and stop it once the starting material is consumed to prevent further substitution.
-
For di-substitution: An excess of the nucleophile (typically 2.5 equivalents or more) and longer reaction times will drive the reaction towards the di-substituted product.
Q3: My nucleophile is not soluble in the organic solvent containing the this compound. How can I facilitate the reaction?
A3: This is a common issue when using ionic nucleophiles (e.g., sodium azide, potassium cyanide) with nonpolar organic solvents. A phase-transfer catalyst (PTC) can be highly effective in these situations.
-
Mechanism of PTC: A PTC, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), transports the nucleophilic anion from the aqueous or solid phase into the organic phase where the reaction occurs.[5][6]
-
Benefits of PTC: Using a PTC can significantly increase the reaction rate, allow for milder reaction conditions, and improve yields by enabling the use of a wider range of solvents.[6]
Q4: What is the expected stereochemical outcome for a substitution reaction on cis- or trans-1,2-dichlorocyclohexane?
A4: For S(_N)2 reactions, which are common for secondary halides like this compound, the reaction proceeds with an inversion of configuration at the carbon center being attacked.
-
On trans-1,2-dichlorocyclohexane: A double S(_N)2 reaction with a nucleophile like azide would be expected to result in the formation of cis-1,2-diazidocyclohexane, as each substitution step proceeds with inversion.
-
On cis-1,2-dichlorocyclohexane: A double S(_N)2 reaction would be expected to yield the trans-1,2-disubstituted product.
It is important to note that the actual product distribution can be complex and may also involve elimination or rearrangement products depending on the specific reaction conditions.
Data Presentation: Substitution vs. Elimination
The following table summarizes the expected major products for the reaction of trans-1,2-dichlorocyclohexane under different conditions.
| Nucleophile/Base | Solvent | Temperature | Major Product(s) | Predominant Mechanism |
| NaN(_3) | DMF | Room Temp. | cis-1,2-Diazidocyclohexane | S(_N)2 |
| KCN | DMSO | 50 °C | cis-1,2-Dicyanocyclohexane | S(_N)2 |
| KOH | 80% aq. Ethanol | 100 °C | 1-Chlorocyclohexene, 3-Chlorocyclohexene | E2 |
| NaOCH(_3) | Methanol | Reflux | Mixture of substitution and elimination products | S(_N)2 / E2 |
| Piperidine | Neat | Reflux | cis-1,2-Dipiperidinocyclohexane | S(_N)2 |
Experimental Protocols
Protocol 1: Synthesis of cis-1,2-Diazidocyclohexane from trans-1,2-Dichlorocyclohexane
This protocol describes a typical nucleophilic substitution reaction using sodium azide.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-1,2-dichlorocyclohexane (1.0 eq) in dimethylformamide (DMF).
-
Addition of Nucleophile: Add sodium azide (NaN(_3), 2.5 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Phase-Transfer Catalyzed Synthesis of cis-1,2-Dicyanocyclohexane
This protocol illustrates the use of a phase-transfer catalyst to facilitate the reaction between an ionic nucleophile and the organic substrate.
-
Reaction Setup: Combine trans-1,2-dichlorocyclohexane (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq) in a suitable organic solvent (e.g., toluene (B28343) or chlorobenzene) in a round-bottom flask with a mechanical stirrer and reflux condenser.
-
Addition of Nucleophile: Add an aqueous solution of sodium cyanide (NaCN, 2.5 eq).
-
Reaction Conditions: Heat the biphasic mixture to 80-90 °C with vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction progress by GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The product can be further purified by distillation or chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts in optimizing reactions of this compound.
Caption: Factors influencing the competition between substitution and elimination.
Caption: Workflow of a phase-transfer catalyzed substitution reaction.
References
- 1. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Explain why only a substitution product and no elimination produc... | Study Prep in Pearson+ [pearson.com]
- 5. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 6. ijirset.com [ijirset.com]
preventing unwanted byproducts in 1,2-Dichlorocyclohexane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of unwanted byproducts in reactions involving 1,2-dichlorocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common unwanted byproducts in reactions with this compound?
A1: The most common unwanted byproducts depend on the specific reaction being performed. In synthesis, the primary byproduct is often the undesired stereoisomer (e.g., trans-1,2-dichlorocyclohexane (B1586812) when the cis-isomer is the target). In elimination reactions, byproducts can include regioisomers of cyclohexene (B86901) or cyclohexadiene, as well as products from competing substitution reactions.
Q2: How does the stereochemistry of the starting this compound affect the reaction outcome?
A2: The stereochemistry (cis or trans) is critical, particularly in E2 elimination reactions. For an E2 reaction to occur, the leaving group (a chlorine atom) and a neighboring proton must be in an anti-periplanar (diaxial) arrangement.[1][2][3] The trans-isomer is generally more stable as it can exist in a diequatorial conformation, which minimizes steric strain.[4][5] However, for elimination, it must adopt a less stable diaxial conformation. The cis-isomer inherently has one axial and one equatorial chlorine, making it more strained but potentially more reactive in certain elimination pathways.[4]
Q3: Why is my elimination reaction of trans-1,2-dichlorocyclohexane slow and yielding unexpected products?
A3: The trans-isomer preferentially exists in a stable diequatorial conformation. To undergo an E2 elimination, it must flip to a higher-energy diaxial conformation. This energy barrier can slow down the reaction.[1] If the desired anti-periplanar proton is not available in the most stable conformation, the reaction may proceed via a different pathway or a less stable conformer, leading to unexpected regioisomers.[1]
Troubleshooting Guides
Issue 1: Poor Stereoselectivity in the Synthesis of cis-1,2-Dichlorocyclohexane (B86984) from 1,2-Epoxycyclohexane
Problem: The synthesis of cis-1,2-dichlorocyclohexane from 1,2-epoxycyclohexane is yielding a significant amount of the trans-isomer.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Incorrect Reagent or Conditions | Use of reagents like dichlorotriphenylphosphorane (B105816) is known to produce the cis-isomer with high stereospecificity.[6][7] Using sulfuryl chloride can be highly sensitive to reaction conditions and may lead to mixtures.[6] | See "Protocol 1: Synthesis of cis-1,2-Dichlorocyclohexane" below. |
| Presence of Water | Rigorously dry all glassware and reagents. Water can react with some chlorinating agents to produce HCl, which can open the epoxide to form a trans-chlorohydrin, a precursor to the trans-dichloride.[6] | Dry glassware in an oven at >100°C for several hours and cool under an inert atmosphere. Use anhydrous solvents. |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring with TLC or GC. An excess of triphenylphosphine (B44618) can help drive the reaction to completion.[6] | Increase reflux time and monitor the disappearance of the starting epoxide. |
Issue 2: Undesired Regioisomers in the Dehydrochlorination of this compound
Problem: The elimination reaction of this compound with a strong base (e.g., alcoholic KOH) is producing a mixture of 1-chlorocyclohexene (B1361362) and 3-chlorocyclohexene, or even 1,3-cyclohexadiene.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Lack of Conformational Control | The formation of different regioisomers is often due to the availability of anti-periplanar protons in different chair conformations. The choice of the cis or trans starting material is crucial for directing the outcome.[1] | For a specific desired product, select the starting isomer that has an anti-periplanar proton for the desired elimination in its most stable or accessible conformation. |
| Base Strength and Steric Hindrance | A bulky base (e.g., potassium tert-butoxide) may favor abstraction of a less sterically hindered proton, potentially leading to a different regioisomer than a smaller base (e.g., sodium ethoxide). | Titrate the base carefully and consider using a bulkier, non-nucleophilic base if substitution is a competing side reaction. |
| Reaction Temperature | Higher temperatures can provide the energy needed to access less stable conformations, potentially leading to a mixture of products. Overly high temperatures can also favor double elimination to form cyclohexadiene. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the product distribution at different temperatures. |
Experimental Protocols
Protocol 1: Synthesis of cis-1,2-Dichlorocyclohexane
This protocol is adapted from a procedure using dichlorotriphenylphosphorane for the stereospecific conversion of 1,2-epoxycyclohexane.[6][7]
Materials:
-
Triphenylphosphine
-
Anhydrous benzene (B151609) (Caution: Carcinogen, handle in a fume hood)
-
Chlorine gas
-
1,2-Epoxycyclohexane
-
Methanol
-
Petroleum ether
-
5% Sodium bisulfite solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous benzene and cool in an ice bath.
-
Bubble chlorine gas through the solution until a lemon-yellow color persists, indicating the formation of dichlorotriphenylphosphorane.
-
Add a solution of 1,2-epoxycyclohexane in anhydrous benzene dropwise to the cooled mixture.
-
After the addition is complete, remove the ice bath and reflux the mixture for 4 hours.
-
Cool the reaction mixture and quench any excess dichlorotriphenylphosphorane by the slow addition of methanol.
-
Concentrate the mixture on a rotary evaporator.
-
Triturate the residue with petroleum ether to precipitate triphenylphosphine oxide.
-
Filter the solid and wash the filtrate with 5% sodium bisulfite solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Distill the residue under reduced pressure to obtain pure cis-1,2-dichlorocyclohexane.
Visualizations
Caption: Workflow for the synthesis of cis-1,2-dichlorocyclohexane.
Caption: Troubleshooting logic for elimination reaction byproducts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cis-1,2-Dichlorocyclohexane|CAS 10498-35-8 [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Production Method of cis-1,2-Dichlorocyclohexane - Chempedia - LookChem [lookchem.com]
safe handling and disposal of 1,2-Dichlorocyclohexane
This guide provides essential safety information, handling protocols, and disposal procedures for researchers, scientists, and drug development professionals working with 1,2-Dichlorocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical and physical properties of this compound?
This compound is a cyclic organic compound that exists as a colorless to pale yellow liquid at room temperature.[1] It is characterized by two chlorine atoms attached to a cyclohexane (B81311) ring. Key quantitative properties for the trans-isomer are summarized below.
Table 1: Physicochemical Properties of trans-1,2-Dichlorocyclohexane
| Property | Value |
| Molecular Formula | C₆H₁₀Cl₂ |
| Molecular Weight | 153.05 g/mol [2][3][4][5] |
| Appearance | Liquid[1][2] |
| Density | 1.164 g/mL at 25 °C[2] |
| Boiling Point | 193-194 °C[2] |
| Flash Point | 66 °C (150.8 °F) - closed cup[2][6] |
| Refractive Index | n20/D 1.4917[2] |
Q2: What are the primary hazards associated with this compound?
This compound is classified as a hazardous substance. The primary hazards include:
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory tract irritation.[3][6]
-
Combustibility: It is a combustible liquid and should be kept away from heat, sparks, and open flames.[2][6]
-
Ingestion: May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[6]
Q3: What Personal Protective Equipment (PPE) is required when handling this chemical?
To minimize exposure, the following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6] A face shield is recommended when there is a significant risk of splashing.[7][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin contact.[6] For chlorinated hydrocarbons, Viton® or laminate gloves are recommended for the highest level of protection.[7]
-
Body Protection: A flame-resistant lab coat or chemical-resistant clothing (e.g., coveralls) should be worn to protect the skin.[6][7][9]
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent vapor inhalation.[6][7] If workplace conditions warrant, a NIOSH-approved respirator must be used.[6]
-
Footwear: Closed-toe, chemical-resistant shoes are required to prevent exposure from spills.[7]
Q4: How should I properly store this compound?
Proper storage is crucial for safety. Follow these guidelines:
-
Store in a cool, dry, well-ventilated area.[6]
-
Keep the container tightly closed to prevent the release of vapors.[6][10]
-
Store away from sources of ignition such as heat, sparks, and open flames.[6][10]
-
Ensure that facilities are equipped with an eyewash station and a safety shower.[6]
Q5: How do I dispose of this compound and contaminated waste?
This compound must be disposed of as hazardous waste.
-
Chemical Waste: Collect all waste this compound in a designated, properly labeled hazardous waste container.[7][11] The container must be chemically resistant with a secure, tight-fitting lid.[7]
-
Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, pipette tips, and absorbent materials, must also be disposed of as hazardous waste in a sealed and labeled container.[7]
-
Regulatory Compliance: Waste generators must consult and adhere to federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[6] Do not dispose of it down the sewer.[12]
Troubleshooting Guides
Q: What should I do if I get this compound on my skin or in my eyes?
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Get medical aid if irritation persists.[6][13] Wash clothing before reuse.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]
Q: I feel dizzy or have respiratory irritation while working with the compound. What are the immediate steps?
-
Move to Fresh Air: Immediately remove yourself from the exposure area and move to fresh air.[6][14]
-
Seek Medical Aid: If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration.[6] Seek immediate medical attention.[6]
-
Assess Ventilation: Report the incident to your supervisor and ensure the ventilation (fume hood) is functioning correctly before resuming work.
Q: How do I safely clean up a small spill of this compound in the lab?
-
Immediate Actions: Evacuate the immediate area and remove all sources of ignition.[6][12]
-
Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[6]
-
Containment: Absorb the spill using a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[6] Do not use combustible materials like sawdust.[6]
-
Cleanup: Use spark-proof tools to collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[6][10]
-
Decontamination: Clean the spill area thoroughly.
-
PPE: Always wear the appropriate personal protective equipment as outlined in the PPE section during cleanup.[6]
Experimental Protocols
Detailed Protocol for Small Spill Cleanup (<100 mL)
-
Alert Personnel: Immediately alert others in the laboratory and restrict access to the spill area.
-
Ensure Safety: Turn off all nearby ignition sources (burners, hot plates, etc.).
-
Wear Appropriate PPE: Don chemical safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.
-
Contain the Spill: If the liquid is spreading, create a dike around the spill using an inert absorbent material like sand or vermiculite.
-
Absorb the Chemical: Gently cover and absorb the spill with the non-combustible absorbent material.[6]
-
Collect Waste: Using a spark-proof scoop or tool, carefully transfer the contaminated absorbent material into a designated hazardous waste container.[6]
-
Seal and Label: Securely close the waste container and label it clearly as "Hazardous Waste: this compound" along with the date.
-
Decontaminate Area: Wipe down the spill surface with an appropriate solvent and paper towels. Dispose of the towels as hazardous waste.
-
Dispose of PPE: Remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[7]
-
Wash Hands: Wash hands thoroughly with soap and water.
-
Report Incident: Report the spill to the laboratory supervisor or safety officer.
Visual Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. CAS 10498-35-8: cis-1,2-Dichlorocyclohexane | CymitQuimica [cymitquimica.com]
- 2. trans-1,2-Dichlorocyclohexane 99 822-86-6 [sigmaaldrich.com]
- 3. This compound, trans- | C6H10Cl2 | CID 2723623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C6H10Cl2 | CID 13202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. trimaco.com [trimaco.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. ethz.ch [ethz.ch]
- 12. Dichloroethane 1,2- (HSG 55, 1991) [inchem.org]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. en.hesperian.org [en.hesperian.org]
Technical Support Center: Troubleshooting Peak Splitting in NMR of 1,2-Dichlorocyclohexane
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for interpreting complex peak splitting in the ¹H NMR spectra of cis- and trans-1,2-dichlorocyclohexane (B1586812). The conformational dynamics of these isomers often lead to spectra that require careful analysis.
Frequently Asked Questions (FAQs)
Q1: Why does the ¹H NMR spectrum of my 1,2-dichlorocyclohexane sample show complex and overlapping peaks instead of simple splitting patterns?
The complexity arises from the conformational equilibrium of the cyclohexane (B81311) ring. Both cis- and trans-1,2-dichlorocyclohexane exist as a mixture of two rapidly interconverting chair conformations at room temperature. In these conformations, the protons have different chemical environments (axial or equatorial), leading to distinct chemical shifts and coupling constants. Because the interconversion is fast on the NMR timescale, the observed spectrum is an average of the two conformers, which can result in broad or complex multiplets.
Q2: What are the stable conformations of cis- and trans-1,2-dichlorocyclohexane?
For trans-1,2-dichlorocyclohexane, the two primary chair conformations are the diequatorial (e,e) and the diaxial (a,a) forms. The diequatorial conformer is significantly more stable due to reduced steric strain. For cis-1,2-dichlorocyclohexane, both chair conformations have one axial and one equatorial chlorine atom (a,e and e,a). These two conformers have equal energy and are present in equal amounts.
Q3: How can I use coupling constants (J-values) to differentiate between conformers?
The magnitude of the vicinal coupling constant (³J_HH) is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. In a cyclohexane chair, this leads to distinct J-values for different proton relationships:
-
Axial-Axial (³J_ax,ax): These protons have a dihedral angle of approximately 180°, resulting in a large coupling constant, typically in the range of 8-13 Hz.
-
Axial-Equatorial (³J_ax,eq): The dihedral angle is around 60°, leading to a small coupling constant, usually between 2-5 Hz.
-
Equatorial-Equatorial (³J_eq,eq): With a dihedral angle also around 60°, this interaction also results in a small coupling constant, typically 2-5 Hz.
By analyzing the splitting patterns and measuring the coupling constants, you can deduce the relative orientations of the protons and thus the conformation of the molecule.
Q4: My peaks are too broad to accurately determine coupling constants. What can I do?
Broad peaks are often a result of the cyclohexane ring flipping at an intermediate rate on the NMR timescale at room temperature. To resolve the individual conformers, you can perform variable temperature (VT) NMR. By lowering the temperature, you can slow down the rate of chair-chair interconversion. At a sufficiently low temperature (the coalescence temperature), the exchange becomes slow enough that you will observe separate, sharp signals for each conformer.
Q5: Can the choice of NMR solvent affect the peak splitting?
Yes, the solvent can influence the conformational equilibrium. A more polar solvent may stabilize the conformer with a larger dipole moment. For trans-1,2-dichlorocyclohexane, the diaxial conformer has a larger dipole moment than the diequatorial conformer. Therefore, increasing the solvent polarity may slightly increase the population of the less stable diaxial conformer. While this effect is generally small, it can sometimes help in resolving overlapping signals. Trying a different deuterated solvent like benzene-d₆ instead of chloroform-d₃ can also alter the chemical shifts of the protons and potentially improve spectral dispersion.[1]
Troubleshooting Guide
Problem: Unresolved, broad multiplets for methine protons (H-C-Cl).
| Possible Cause | Suggested Solution |
| Intermediate rate of chair-chair interconversion at room temperature. | Perform a variable temperature (VT) NMR experiment. Lowering the temperature should slow the exchange and result in sharper signals for each conformer. |
| Poor magnetic field homogeneity (shimming). | Re-shim the magnet, particularly the Z1 and Z2 shims, to improve the field homogeneity. |
| Sample concentration is too high. | Dilute the sample. High viscosity can lead to broader lines. |
Problem: Difficulty in assigning axial vs. equatorial protons.
| Possible Cause | Suggested Solution |
| Overlapping signals preventing accurate measurement of coupling constants. | Use a higher field NMR spectrometer to increase spectral dispersion. Also, consider changing the solvent to induce different chemical shifts. |
| Inability to distinguish between small J_ax,eq and J_eq,eq values. | Focus on identifying the large J_ax,ax coupling, which is a clear indicator of an axial proton coupled to another axial proton on an adjacent carbon. The proton exhibiting this large splitting must be axial. |
Data Presentation
Table 1: Typical Proton-Proton Coupling Constants in Substituted Cyclohexanes
| Coupling Type | Dihedral Angle (approx.) | Typical J-value (Hz) | Significance |
| Axial-Axial (³J_ax,ax) | 180° | 8 - 13 | Large coupling, indicative of a trans-diaxial relationship. |
| Axial-Equatorial (³J_ax,eq) | 60° | 2 - 5 | Small coupling. |
| Equatorial-Equatorial (³J_eq,eq) | 60° | 2 - 5 | Small coupling. |
Experimental Protocols
Protocol for ¹H NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is of high purity and dry.
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp lines and good resolution.
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust as needed for good signal-to-noise)
-
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals and analyze the splitting patterns to determine chemical shifts and coupling constants.
-
-
For Variable Temperature (VT) NMR:
-
After acquiring the room temperature spectrum, use the spectrometer's temperature control unit to lower the sample temperature.
-
Start by decreasing the temperature in 10-20 K increments.
-
Allow the sample to equilibrate at each new temperature for 5-10 minutes before re-shimming (as shims are temperature-dependent) and acquiring a new spectrum.
-
Continue to lower the temperature until you observe the decoalescence of broad signals into sharp, distinct spectra for each conformer.
-
Mandatory Visualization
Caption: Conformational equilibrium of trans and cis-1,2-dichlorocyclohexane.
Caption: Troubleshooting workflow for complex NMR spectra of this compound.
References
Technical Support Center: Interpreting Mass Spectrometry Fragmentation of 1,2-Dichlorocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dichlorocyclohexane and interpreting its mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak (M+) for this compound?
The molecular formula for this compound is C6H10Cl2.[1][2] The nominal molecular weight is 153 g/mol .[1][3][4][5] However, due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), you will observe a characteristic cluster of peaks for the molecular ion. The most abundant isotopes will be from the combination of two ³⁵Cl atoms (M+), one ³⁵Cl and one ³⁷Cl atom (M+2), and two ³⁷Cl atoms (M+4).
Q2: Why do I see multiple peaks around the molecular ion (e.g., m/z 152, 154, 156)?
This isotopic pattern is a hallmark of chlorine-containing compounds. Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). When two chlorine atoms are present in a molecule, the relative intensities of the M+, M+2, and M+4 peaks will be approximately 9:6:1. This pattern is a powerful diagnostic tool for identifying dichlorinated compounds.
Q3: What are the major fragment ions I should expect to see in the mass spectrum of this compound?
The fragmentation of this compound is characterized by several key fragmentation pathways:
-
Loss of HCl (m/z 116/118): A common fragmentation pathway for chlorinated alkanes is the elimination of a neutral molecule of hydrogen chloride (HCl). This results in a significant peak at m/z [M-36]+. You will observe an isotopic pattern for this fragment as well, corresponding to the presence of one remaining chlorine atom.
-
Loss of a chlorine radical (m/z 117): Cleavage of a carbon-chlorine bond can lead to the loss of a chlorine radical (•Cl), resulting in a fragment ion at m/z [M-35]+ or [M-37]+.
-
Ring cleavage and subsequent fragmentation: The cyclohexane (B81311) ring can undergo cleavage, leading to a variety of smaller fragment ions. Common fragments include those at m/z 81 (C6H9+), m/z 67 (C5H7+), and smaller alkyl fragments.
Q4: I am not seeing a clear molecular ion peak. What could be the issue?
For some cyclic alkanes, the molecular ion peak can be weak due to the instability of the molecular ion and its tendency to undergo rapid fragmentation.[6] If the molecular ion peak is not visible, consider the following:
-
Ionization energy: If using electron ionization (EI), a high ionization energy (typically 70 eV) can lead to extensive fragmentation. If your instrument allows, try reducing the ionization energy.
-
Instrument sensitivity: Ensure your mass spectrometer is properly tuned and calibrated to detect ions in the expected mass range.
-
Sample purity: Impurities in your sample can suppress the signal of your target analyte or introduce interfering ions.
Q5: How can I distinguish between the cis and trans isomers of this compound using mass spectrometry?
The electron ionization mass spectra of cis- and trans-1,2-dichlorocyclohexane (B1586812) are very similar and typically cannot be used to reliably distinguish between the two isomers.[7][8] Both isomers will exhibit the same molecular ion cluster and major fragment ions. To differentiate between stereoisomers, you will need to use other analytical techniques such as gas chromatography (GC-MS), where the isomers will have different retention times, or nuclear magnetic resonance (NMR) spectroscopy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No signal or very low intensity for all ions. | 1. Sample concentration is too low. 2. Leak in the vacuum system. 3. Ion source is dirty or not functioning correctly. | 1. Prepare a more concentrated sample. 2. Check for and repair any leaks in the system. 3. Clean and maintain the ion source according to the manufacturer's instructions. |
| Unusual or unexpected peaks in the spectrum. | 1. Contamination from the solvent, glassware, or GC column (if applicable). 2. Air leak in the system (peaks at m/z 18, 28, 32, 40, 44). 3. Presence of an unexpected co-eluting compound. | 1. Run a blank analysis of the solvent. Ensure all glassware is thoroughly cleaned. Bake out the GC column if necessary. 2. Check for and repair any air leaks. 3. Review the sample preparation procedure and consider further purification steps if necessary. |
| Incorrect isotopic ratios for chlorine-containing fragments. | 1. Co-eluting peaks are interfering with the isotopic cluster. 2. Detector saturation from a very intense peak. 3. Incorrect data processing parameters. | 1. Improve chromatographic separation to resolve co-eluting peaks. 2. Reduce the sample concentration or injection volume. 3. Review the data analysis software settings for peak integration and background subtraction. |
Quantitative Data Summary
The following table summarizes the major observed ions in a typical electron ionization (70 eV) mass spectrum of this compound. The relative intensities are approximate and can vary slightly between instruments.
| m/z | Proposed Fragment Ion | Interpretation | Approximate Relative Intensity (%) |
| 152/154/156 | [C₆H₁₀Cl₂]⁺• | Molecular Ion (M⁺) | 5 |
| 117/119 | [C₆H₁₀Cl]⁺ | Loss of a Chlorine Radical (M-Cl) | 30 |
| 116/118 | [C₆H₉Cl]⁺• | Loss of HCl (M-HCl) | 40 |
| 81 | [C₆H₉]⁺ | Loss of HCl and Cl | 100 (Base Peak) |
| 67 | [C₅H₇]⁺ | Ring Cleavage Fragment | 70 |
| 54 | [C₄H₆]⁺• | Ring Cleavage Fragment | 50 |
| 41 | [C₃H₅]⁺ | Alkyl Fragment | 60 |
| 39 | [C₃H₃]⁺ | Alkyl Fragment | 45 |
| 27 | [C₂H₃]⁺ | Alkyl Fragment | 35 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 100 µg/mL.
-
Vortex the solution to ensure it is thoroughly mixed.
-
-
GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or a similar non-polar capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 20-200.
-
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion cluster and major fragment ions.
-
Compare the obtained spectrum with a reference spectrum from a database (e.g., NIST).
-
Visualization of Fragmentation Pathway
Caption: Proposed fragmentation pathway for this compound.
References
- 1. Cyclohexane, 1,2-dichloro- [webbook.nist.gov]
- 2. This compound | C6H10Cl2 | CID 13202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexane, 1,2-dichloro-, trans- [webbook.nist.gov]
- 4. Cyclohexane, 1,2-dichloro-, trans- [webbook.nist.gov]
- 5. This compound, trans- | C6H10Cl2 | CID 2723623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cyclohexane, 1,2-dichloro-, cis- [webbook.nist.gov]
- 8. Cyclohexane, 1,2-dichloro-, trans- [webbook.nist.gov]
dealing with moisture sensitivity of 1,2-Dichlorocyclohexane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture sensitivity of 1,2-Dichlorocyclohexane.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
A1: this compound is susceptible to hydrolysis in the presence of water, which can lead to the formation of impurities such as chlorocyclohexanol and cyclohexanediol. While it is less reactive than acyl chlorides or acid anhydrides, prolonged exposure to moisture, especially at elevated temperatures, can compromise its purity and affect experimental outcomes. It is classified as a moisture-sensitive compound and should be handled accordingly.
Q2: What are the primary degradation products of this compound when exposed to moisture?
A2: The primary degradation products from the reaction of this compound with water are 2-chlorocyclohexanol (B73132) and 1,2-cyclohexanediol (B165007). The reaction proceeds through a nucleophilic substitution mechanism.
Q3: How can I visually identify if my this compound has been compromised by moisture?
A3: Visual identification can be challenging as the initial stages of degradation may not produce a noticeable change. However, significant moisture contamination can lead to a cloudy appearance or the formation of a separate aqueous layer, as this compound is largely insoluble in water.[1] For accurate assessment, analytical methods are recommended.
Q4: What are the ideal storage conditions for this compound?
A4: To minimize moisture-related degradation, this compound should be stored in a tightly sealed, dry container, preferably under an inert atmosphere such as nitrogen or argon. The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[1]
Q5: Can I use this compound that has been accidentally exposed to air?
A5: It is not recommended to use this compound that has been knowingly exposed to atmospheric moisture for an extended period, especially for sensitive applications. The presence of hydrolysis products can interfere with reactions and lead to inaccurate results. If its use is unavoidable, it should be purified by distillation and its purity verified by analytical techniques like GC-MS or NMR.
Troubleshooting Guide
Problem 1: Inconsistent reaction yields or unexpected side products.
-
Question: My reaction yields are lower than expected, or I am observing unexpected side products. Could moisture in my this compound be the cause?
-
Answer: Yes, moisture contamination in this compound can lead to the formation of 2-chlorocyclohexanol and 1,2-cyclohexanediol. These impurities can act as nucleophiles or bases in your reaction, leading to unwanted side reactions and reduced yields of your desired product. It is crucial to use anhydrous this compound for most applications.
Problem 2: Observing extra peaks in analytical data (GC-MS, NMR).
-
Question: My GC-MS or NMR analysis of a reaction involving this compound shows unexpected peaks. How can I determine if these are due to moisture-related impurities?
-
Answer: You can identify potential hydrolysis products by comparing your data with the known spectral data of 2-chlorocyclohexanol and 1,2-cyclohexanediol. In GC-MS, these impurities will have different retention times than this compound. In ¹H NMR, the presence of hydroxyl (-OH) protons and characteristic shifts for the CH-OH protons would indicate hydrolysis.
Problem 3: Phase separation or cloudiness in the this compound container.
-
Question: I noticed that my bottle of this compound appears cloudy or has a separate layer at the bottom. What should I do?
-
Answer: This is a strong indication of significant water contamination. This compound has limited solubility in water.[1] The cloudy appearance is likely an emulsion, and a separate layer would be water. The material in this condition is not suitable for most applications and should be either properly disposed of or purified by distillation after separating the aqueous layer.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀Cl₂ |
| Molecular Weight | 153.05 g/mol |
| Boiling Point | 189 °C (372 °F; 462 K) |
| Melting Point | -8 to -7 °C (18 to 19 °F; 265 to 266 K) |
| Density | 1.17 g/cm³ |
| Solubility in Water | Low |
| Solubility in Organic Solvents | Soluble in ether, ethanol, and other organic solvents |
Table 2: Potential Hydrolysis Products of this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Identifying Features |
| 2-Chlorocyclohexanol | C₆H₁₁ClO | 134.60 | Presence of a hydroxyl group (-OH) |
| 1,2-Cyclohexanediol | C₆H₁₂O₂ | 116.16 | Presence of two hydroxyl groups (-OH) |
Experimental Protocols
Protocol 1: Handling and Dispensing Moisture-Sensitive this compound
Objective: To safely transfer this compound while minimizing exposure to atmospheric moisture.
Materials:
-
This compound in a septum-sealed bottle
-
Dry, nitrogen-flushed glassware (e.g., round-bottom flask with a septum)
-
Dry, gas-tight syringe with a needle
-
Inert gas source (Nitrogen or Argon) with a manifold
-
Schlenk line or glove box (recommended for highly sensitive applications)
Procedure:
-
Ensure all glassware is thoroughly dried in an oven at >100 °C for at least 4 hours and cooled under a stream of dry inert gas.
-
If not using a glovebox, connect the reaction flask to a Schlenk line or a nitrogen/argon manifold with a bubbler to maintain a positive pressure of inert gas.
-
Pierce the septum of the this compound bottle with a needle connected to the inert gas line to equalize the pressure.
-
Using a dry, gas-tight syringe, pierce the septum and slowly withdraw the desired volume of this compound. It is good practice to first draw some inert gas into the syringe before drawing the liquid.
-
Quickly transfer the liquid to the reaction flask by piercing its septum and injecting the contents.
-
Remove the syringe and immediately flush it with an inert gas.
-
Maintain a positive pressure of inert gas in the reaction flask throughout the experiment.
Protocol 2: Detection of Hydrolysis Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To qualitatively and quantitatively analyze this compound for the presence of moisture-related impurities.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a mid-polar capillary column like DB-5ms)
-
Helium carrier gas
-
Sample of this compound to be analyzed
-
Anhydrous diethyl ether or other suitable solvent for dilution
-
Microsyringe for injection
Procedure:
-
Prepare a dilute solution of the this compound sample in anhydrous diethyl ether.
-
Set up the GC-MS instrument with an appropriate temperature program. A typical program might start at 50°C, ramp up to 250°C at 10°C/min, and hold for 5 minutes.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.
-
Identify the peaks corresponding to this compound, 2-chlorocyclohexanol, and 1,2-cyclohexanediol by comparing their retention times and mass spectra to known standards or library data.
-
Quantify the impurities by integrating the peak areas and using a calibration curve if accurate quantification is required.
Visualizations
Caption: Experimental workflow for handling and analyzing moisture-sensitive this compound.
Caption: Troubleshooting logic for issues related to this compound moisture sensitivity.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of cis- and trans-1,2-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of cis- and trans-1,2-dichlorocyclohexane (B1586812) in two key reaction types: bimolecular elimination (E2) and bimolecular nucleophilic substitution (SN2). The stereochemical arrangement of the chlorine atoms in these isomers dictates their preferred conformations, which in turn governs their reaction pathways and rates. This analysis is supported by established principles of stereoelectronics and experimental data from analogous substituted cyclohexane (B81311) systems.
Executive Summary
The reactivity of cis- and trans-1,2-dichlorocyclohexane is fundamentally linked to the conformational requirements of E2 and SN2 reactions. For an E2 elimination to occur, a periplanar arrangement of a β-hydrogen and the leaving group is necessary, which in cyclohexane chairs, translates to a diaxial orientation. For an SN2 reaction, backside attack by the nucleophile is sterically favored when the leaving group occupies an axial position.
Consequently, cis-1,2-dichlorocyclohexane, which can readily adopt a chair conformation with one axial chlorine and one equatorial chlorine, is primed for both E2 and SN2 reactions. In contrast, the more stable diequatorial conformer of trans-1,2-dichlorocyclohexane must ring-flip to a high-energy diaxial conformation to undergo these reactions. This conformational barrier renders the trans isomer significantly less reactive under typical E2 and SN2 conditions.
Conformational Analysis: The Key to Reactivity
The chair conformation is the most stable arrangement for a cyclohexane ring. In disubstituted cyclohexanes, the relative stability of different chair conformers determines the accessibility of reactive geometries.
-
trans-1,2-Dichlorocyclohexane: Exists as an equilibrium between a diequatorial (more stable) and a diaxial (less stable) conformer. The diequatorial conformer is favored due to reduced steric strain.[1][2]
-
cis-1,2-Dichlorocyclohexane: In any chair conformation, one chlorine atom must be in an axial position while the other is in an equatorial position.[3][4] The two chair conformers are of equal energy and interconvert rapidly.[5]
E2 Elimination Reactivity
The E2 reaction is a concerted, one-step process requiring a specific anti-periplanar geometry between a β-hydrogen and the leaving group. In cyclohexane systems, this translates to a diaxial arrangement of these two atoms.
-
cis-1,2-Dichlorocyclohexane: In its chair conformation, the axial chlorine has anti-periplanar β-hydrogens on both adjacent carbons that are also in axial positions. This ideal stereoelectronic arrangement allows for a rapid E2 reaction.
-
trans-1,2-Dichlorocyclohexane: The more stable diequatorial conformer does not have any axial chlorines, and therefore cannot undergo E2 elimination.[1] For the reaction to proceed, the molecule must adopt the high-energy diaxial conformation. The low concentration of this reactive conformer at equilibrium results in a significantly slower E2 reaction rate compared to the cis isomer.
Quantitative Comparison of E2 Reaction Rates (Analogous Systems)
| Isomer (Analogous System) | Relative Rate of E2 Elimination | Major Product |
| cis-1-Chloro-2-methylcyclohexane | Fast | 1-Methylcyclohexene (Zaitsev) |
| trans-1-Chloro-2-methylcyclohexane | Slow | 3-Methylcyclohexene (Hofmann-like) |
Data based on analogous systems to illustrate the reactivity principle.
SN2 Substitution Reactivity
The SN2 reaction involves a backside attack on the carbon atom bearing the leaving group.[8][9][10] In cyclohexane rings, this approach is sterically more accessible when the leaving group is in an axial position, as the equatorial position is shielded by the ring itself.
-
cis-1,2-Dichlorocyclohexane: With one chlorine atom always in an axial position in its stable chair conformers, the cis isomer is susceptible to backside nucleophilic attack, leading to a relatively facile SN2 reaction.
-
trans-1,2-Dichlorocyclohexane: The predominant diequatorial conformer presents significant steric hindrance to backside attack. The nucleophile would have to approach from a hindered axial direction. Therefore, the SN2 reaction is much slower for the trans isomer.
Experimental Protocols
The following are generalized experimental protocols that can be adapted to compare the reactivity of cis- and trans-1,2-dichlorocyclohexane.
E2 Elimination: Dehydrochlorination with Sodium Ethoxide
Objective: To compare the relative rates of E2 elimination of cis- and trans-1,2-dichlorocyclohexane.
Materials:
-
cis-1,2-Dichlorocyclohexane
-
trans-1,2-Dichlorocyclohexane
-
Sodium ethoxide in ethanol (B145695) (1 M solution)
-
Anhydrous ethanol
-
Internal standard (e.g., decane) for Gas Chromatography (GC) analysis
-
Quenching solution (e.g., dilute aqueous HCl)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Reaction vials, magnetic stirrer, constant temperature bath
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Reaction Setup: In separate, dry reaction vials, prepare solutions of each dichlorocyclohexane isomer in anhydrous ethanol with a known amount of the internal standard.
-
Temperature Equilibration: Place the vials in a constant temperature bath (e.g., 50 °C) and allow them to equilibrate.
-
Reaction Initiation: Initiate the reactions by adding a pre-equilibrated solution of sodium ethoxide in ethanol to each vial.
-
Monitoring the Reaction: At timed intervals, withdraw aliquots from each reaction mixture, quench the reaction with the dilute HCl solution, and extract the organic components.
-
Analysis: Analyze the quenched samples by GC-FID to determine the disappearance of the starting material and the appearance of the product (3-chlorocyclohexene) relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactant versus time to determine the reaction rates and compare the rate constants for the two isomers.
SN2 Reaction: Substitution with Sodium Iodide
Objective: To compare the relative rates of SN2 substitution of cis- and trans-1,2-dichlorocyclohexane.
Materials:
-
cis-1,2-Dichlorocyclohexane
-
trans-1,2-Dichlorocyclohexane
-
Sodium iodide
-
Anhydrous acetone
-
Reaction vials, magnetic stirrer, constant temperature bath
Procedure:
-
Reaction Setup: Prepare standardized solutions of each dichlorocyclohexane isomer and sodium iodide in anhydrous acetone.
-
Temperature Equilibration: Equilibrate the solutions in a constant temperature bath (e.g., 25 °C).
-
Reaction Initiation: Mix the substrate and nucleophile solutions in a reaction vessel to start the reaction.
-
Monitoring the Reaction: The progress of the reaction can be monitored by observing the formation of the sodium chloride precipitate (which is insoluble in acetone). The rate can be quantified by titrating the remaining iodide or by using spectroscopic methods to follow the concentration of the reactants or products.
-
Data Analysis: Determine the rate constants for the SN2 reaction for both isomers and compare their values.
Visualizing Reaction Pathways
The following diagrams illustrate the key conformational and mechanistic principles governing the reactivity of cis- and trans-1,2-dichlorocyclohexane.
References
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 6. Compare the relative rate of reaction of cis- and trans-1-chloro-3-isopro.. [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. E2/SN2 Selectivity Driven by Reaction Dynamics. Insight into Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
A Spectroscopic Comparison of 1,2-Dichlorocyclohexane Isomers: A Guide for Researchers
Abstract
This guide provides a comprehensive spectroscopic comparison of the cis- and trans-isomers of 1,2-dichlorocyclohexane, indispensable model compounds in stereochemistry and conformational analysis. Through a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to distinguish and characterize these stereoisomers. Detailed experimental protocols and visual diagrams of conformational relationships and experimental workflows are provided to support practical application.
Introduction
The this compound isomers, cis- and trans-, offer a classic example of how stereochemistry influences the physical and spectroscopic properties of a molecule. Their rigid cyclohexane (B81311) framework, coupled with the presence of two stereocenters, gives rise to distinct conformational preferences that are readily probed by various spectroscopic techniques. The cis-isomer exists as a rapidly equilibrating mixture of two enantiomeric chair conformations, while the trans-isomer exists as a mixture of a diaxial and a more stable diequatorial conformer.[1] These conformational differences lead to unique spectroscopic signatures, which are crucial for their unambiguous identification.
Conformational Analysis
The observed spectroscopic properties of the this compound isomers are a direct consequence of their conformational equilibria in solution.
-
cis-1,2-Dichlorocyclohexane (B86984): This isomer undergoes rapid chair-flipping between two enantiomeric conformations. In one chair form, one chlorine atom is axial and the other is equatorial (ax,eq), and in the other, their positions are reversed (eq,ax). Due to the rapid interconversion at room temperature, the observed NMR spectrum is an average of these two conformations.[1]
-
trans-1,2-Dichlorocyclohexane: This isomer also exists in two chair conformations: a diequatorial (eq,eq) and a diaxial (ax,ax) form. The diequatorial conformer is significantly more stable due to reduced steric hindrance, and thus it is the predominant species in the equilibrium mixture.[2] This conformational preference has a profound impact on its NMR spectrum.
The following diagram illustrates the conformational equilibria for both isomers.
Caption: Conformational equilibria of cis- and trans-1,2-dichlorocyclohexane.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the cis- and trans-isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| cis-1,2-Dichlorocyclohexane | H-1, H-2 | ~4.3 (broad singlet) | bs | Averaged due to chair flip |
| H-3, H-6 (axial) | ~2.3 | m | - | |
| H-3, H-6 (equatorial) | ~1.8 | m | - | |
| H-4, H-5 | ~1.5-1.7 | m | - | |
| trans-1,2-Dichlorocyclohexane | H-1, H-2 | 4.013 | m | - |
| H-3, H-6 | 2.320 | m | - | |
| H-4, H-5 | 1.77, 1.73, 1.419 | m | - |
Note: The ¹H NMR spectrum of cis-1,2-dichlorocyclohexane shows broad signals due to the rapid conformational averaging. The chemical shifts are averaged values of the axial and equatorial protons. In contrast, the trans-isomer, existing predominantly in the diequatorial conformation, exhibits a more resolved spectrum.[3]
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| cis-1,2-Dichlorocyclohexane | C-1, C-2 | 64.8 |
| C-3, C-6 | 32.5 | |
| C-4, C-5 | 23.9 | |
| trans-1,2-Dichlorocyclohexane | C-1, C-2 | 67.4 |
| C-3, C-6 | 34.5 | |
| C-4, C-5 | 24.3 |
Note: Due to the symmetry in the averaged conformation of the cis-isomer and the predominant diequatorial conformation of the trans-isomer, both isomers show three distinct signals in their proton-decoupled ¹³C NMR spectra. The carbons bearing the chlorine atoms (C-1 and C-2) are deshielded and appear at a lower field.[4][5]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (liquid film)
| Isomer | Wavenumber (cm⁻¹) | Assignment |
| cis-1,2-Dichlorocyclohexane | ~2940, ~2860 | C-H stretch |
| ~1450 | CH₂ bend | |
| ~740 | C-Cl stretch | |
| trans-1,2-Dichlorocyclohexane | ~2940, ~2860 | C-H stretch |
| ~1450 | CH₂ bend | |
| ~690, ~750 | C-Cl stretch |
Note: The fingerprint region (below 1500 cm⁻¹) shows the most significant differences between the two isomers, particularly in the C-Cl stretching region. These differences arise from the different molecular symmetries and vibrational modes of the cis- and trans- configurations.[6][7]
Mass Spectrometry (Electron Ionization)
Table 4: Major Mass Spectral Fragments (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragments (m/z) and Proposed Structure |
| cis-1,2-Dichlorocyclohexane | 152/154/156 | 117/119 [M-Cl]⁺, 81 [C₆H₉]⁺, 67 [C₅H₇]⁺ |
| trans-1,2-Dichlorocyclohexane | 152/154/156 | 117/119 [M-Cl]⁺, 81 [C₆H₉]⁺, 67 [C₅H₇]⁺ |
Note: Both isomers exhibit a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The primary fragmentation pathway for both is the loss of a chlorine radical to form a chlorocyclohexyl cation. While the major fragments are the same, the relative intensities of these fragments may differ slightly due to the different stereochemistry influencing the stability of the fragment ions.[6][7]
Experimental Protocols
The following are general protocols for the spectroscopic analysis of this compound isomers. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 300 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 75 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 128 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
IR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be analyzed. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean salt plates should be acquired prior to the sample scan.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound isomer (e.g., 100 ppm) in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 200-250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-200.
-
Ion Source Temperature: 230 °C.
-
Experimental Workflow
The following diagram outlines a typical workflow for the spectroscopic analysis and differentiation of the this compound isomers.
Caption: General workflow for the spectroscopic analysis of this compound isomers.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide complementary information that allows for the clear differentiation of cis- and trans-1,2-dichlorocyclohexane. ¹H and ¹³C NMR spectroscopy are particularly powerful in elucidating the conformational preferences of each isomer, which manifest as distinct chemical shifts and signal multiplicities. IR spectroscopy offers a rapid method for distinguishing the isomers based on their unique vibrational fingerprints, while mass spectrometry confirms their molecular weight and elemental composition, with subtle differences in fragment intensities reflecting their stereochemistry. By utilizing the data and protocols outlined in this guide, researchers can confidently identify and characterize these important stereoisomers in their work.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. homework.study.com [homework.study.com]
- 3. TRANS-1,2-DICHLOROCYCLOHEXANE(822-86-6) 1H NMR spectrum [chemicalbook.com]
- 4. TRANS-1,2-DICHLOROCYCLOHEXANE(822-86-6) 13C NMR spectrum [chemicalbook.com]
- 5. cis-1,2-Dichlorocyclohexane | C6H10Cl2 | CID 66334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexane, 1,2-dichloro-, cis- [webbook.nist.gov]
- 7. This compound, trans- | C6H10Cl2 | CID 2723623 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Landscape of 1,2-Dichlorocyclohexane: Insights from Computational and Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the conformational preferences of cis- and trans-1,2-dichlorocyclohexane, drawing upon data from high-level computational studies and outlining the principles of their experimental determination. The conformational dynamics of substituted cyclohexanes are of paramount importance in medicinal chemistry and materials science, as the spatial arrangement of substituents dictates molecular properties and biological activity.
Conformational Isomers of 1,2-Dichlorocyclohexane
This compound exists as two diastereomers: cis-1,2-dichlorocyclohexane (B86984) and trans-1,2-dichlorocyclohexane. Each of these isomers can exist in two primary chair conformations that are in equilibrium through a process known as ring-flipping.
-
trans-1,2-Dichlorocyclohexane: Can exist as a diequatorial (ee) or a diaxial (aa) conformer.
-
cis-1,2-Dichlorocyclohexane: Exists as two equivalent axial-equatorial (ae) and equatorial-axial (ea) conformers which are enantiomeric to each other.
The relative stability of these conformers is a balance of steric and electronic effects, which can be probed through both computational modeling and experimental techniques.
Data Presentation: A Comparative Analysis of Conformational Energies
The following table summarizes the relative energies of the different conformers of this compound as determined by ab initio computational methods. These calculations provide a quantitative insight into the energetic landscape of these molecules.
| Isomer | Conformer | Computational Method | Relative Energy (kcal/mol) |
| trans-1,2-Dichlorocyclohexane | Diequatorial (ee) | MP2/cc-pVTZ//MP2/DZP | 1.2 |
| Diaxial (aa) | MP2/cc-pVTZ//MP2/DZP | 0.0 (Reference) | |
| cis-1,2-Dichlorocyclohexane | Axial-Equatorial (ae/ea) | MP2/cc-pVTZ//MP2/DZP | 2.5 |
Data sourced from a computational study by Duarte et al. (2019).
Notably, for trans-1,2-dichlorocyclohexane, the diaxial conformer is computationally predicted to be more stable than the diequatorial conformer. This is an exception to the general rule that bulky substituents prefer the equatorial position and is attributed to favorable electronic interactions (hyperconjugation) between the C-Cl bonds and the cyclohexane (B81311) ring, which outweigh the steric hindrance of the axial chlorine atoms. The cis isomer, having one axial and one equatorial chlorine in both of its rapidly interconverting chair forms, is calculated to be of higher energy than the most stable trans conformer.
Experimental Protocols: Determination of Conformational Equilibrium via Nuclear Magnetic Resonance (NMR) Spectroscopy
The determination of the relative populations of conformational isomers in solution is commonly achieved through variable temperature (VT) NMR spectroscopy. The principle behind this technique is to cool the sample until the rate of conformational interconversion (ring-flipping) becomes slow on the NMR timescale. This allows for the observation of distinct signals for each conformer, and the ratio of their integrals provides the equilibrium constant.
Representative Experimental Protocol for VT-NMR Analysis
1. Sample Preparation:
-
Analyte: High-purity cis- or trans-1,2-dichlorocyclohexane.
-
Solvent: A deuterated solvent with a low freezing point is required, such as deuterated dichloromethane (B109758) (CD₂Cl₂) or deuterated toluene (B28343) (toluene-d₈).
-
Concentration: Prepare a dilute solution (typically 5-20 mg of the analyte in 0.5-0.7 mL of solvent) to minimize intermolecular interactions.
-
Procedure:
-
Weigh the desired amount of this compound directly into a clean, dry vial.
-
Add the deuterated solvent and gently swirl to dissolve the sample completely.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.
-
Probe Tuning: Tune and match the NMR probe to the frequency of the desired nucleus (¹H or ¹³C) at each temperature.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution at each temperature.
-
Temperature Control:
-
Start at room temperature and acquire a standard ¹H NMR spectrum.
-
Gradually decrease the temperature in increments of 10-20 K.
-
Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.
-
Monitor the spectrum for changes, particularly the broadening and eventual splitting of signals corresponding to the protons on the chlorine-bearing carbons. The temperature at which the two distinct sets of signals for the different conformers begin to resolve is known as the coalescence temperature.
-
Continue to lower the temperature until well-resolved spectra of the individual conformers are obtained (typically below -80 °C).
-
3. Data Analysis:
-
Integration: At a temperature where the signals for both conformers are sharp and well-resolved, carefully integrate the corresponding peaks for each conformer.
-
Equilibrium Constant (K): Calculate the equilibrium constant (K) from the ratio of the integrated areas of the signals for the two conformers. For the trans isomer, K = [diequatorial]/[diaxial].
-
Gibbs Free Energy Difference (ΔG°): Calculate the Gibbs free energy difference between the conformers using the following equation: ΔG° = -RT ln(K) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the measurement was taken.
Mandatory Visualization
This guide provides a foundational understanding of the conformational preferences of this compound, integrating both theoretical predictions and experimental approaches. The interplay of steric and electronic effects leads to a fascinating conformational landscape that can be rationally explored using the methodologies outlined herein.
A Comparative Guide to Analytical Methods for 1,2-Dichlorocyclohexane Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of 1,2-Dichlorocyclohexane, a halogenated hydrocarbon of interest in various chemical and pharmaceutical processes. The selection of an appropriate analytical technique is critical for accurate and reliable quantification, ensuring product quality and safety. This document outlines two primary chromatographic methods—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and presents their performance characteristics based on established validation protocols.
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of this compound. These values are derived from established EPA methodologies for similar chlorinated hydrocarbons and general validation principles.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.995 | > 0.99 |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 500 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~1 µg/mL |
| Specificity | High (Mass-to-charge ratio detection) | Moderate (Retention time and UV spectrum) |
| Sample Throughput | Moderate | High |
| Solvent Consumption | Low | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on widely accepted practices for the analysis of halogenated organic compounds.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and specific, making it suitable for trace-level quantification of this compound in various matrices.
1. Sample Preparation (Liquid-Liquid Extraction for Water Samples):
-
To a 100 mL water sample, add a suitable internal standard (e.g., deuterated this compound).
-
Extract the sample three times with 30 mL of dichloromethane (B109758) by shaking vigorously for 2 minutes in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 116, 81, 67).
3. Method Validation Parameters:
-
Linearity: A seven-point calibration curve is constructed by analyzing standard solutions of this compound at concentrations ranging from the LOQ to 100 µg/mL.
-
Accuracy: Determined by the recovery of spiked samples at three different concentration levels (low, medium, and high).
-
Precision: Assessed by analyzing replicate samples at the same concentration levels on the same day (repeatability) and on different days with different analysts (intermediate precision).
-
LOD and LOQ: Determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, from the analysis of low-concentration standards.
Method 2: High-Performance Liquid Chromatography (HPLC-UV)
This method offers a robust and higher-throughput alternative for the analysis of this compound, particularly at higher concentrations.
1. Sample Preparation:
-
Dissolve a known amount of the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 210 nm.
3. Method Validation Parameters:
-
Linearity: A five-point calibration curve is established using standard solutions of this compound over the expected concentration range.
-
Accuracy: Evaluated by analyzing spiked samples at three concentration levels.
-
Precision: Determined by replicate injections of samples at low, medium, and high concentrations.
-
LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflows for the validation of analytical methods and the general experimental process for quantifying this compound.
Caption: Workflow for Analytical Method Validation.
Caption: General Experimental Workflow for Quantification.
Mechanistic Showdown: 1,2-Dichlorocyclohexane in Substitution and Elimination Reactions
A Comparative Guide for Researchers in Organic Chemistry and Drug Development
The stereochemical and conformational intricacies of 1,2-dichlorocyclohexane isomers provide a compelling platform for dissecting the competitive nature of nucleophilic substitution (SN2) and elimination (E2) reactions. This guide offers a comparative analysis of the mechanistic pathways governing the reactions of cis- and trans-1,2-dichlorocyclohexane (B1586812), supported by experimental data and detailed protocols to aid in research and synthetic planning.
Executive Summary
The reactivity of this compound is profoundly dictated by the spatial arrangement of its two chlorine atoms. The trans isomer, with its ability to adopt a diaxial conformation, is primed for rapid E2 elimination, a pathway that demands a strict anti-periplanar alignment of a β-hydrogen and the leaving group. Conversely, the cis isomer, which cannot achieve this diaxial arrangement, favors the SN2 pathway, albeit at a slower rate than the E2 reaction of its trans counterpart. Furthermore, under solvolytic conditions, the trans isomer can exhibit significant rate acceleration through neighboring group participation (NGP), a phenomenon where the adjacent chlorine atom provides anchimeric assistance.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data comparing the performance of cis- and trans-1,2-dichlorocyclohexane in E2 and SN2 reactions.
| Reaction | Isomer | Reagent/Conditions | Relative Rate | Major Product(s) | Mechanism |
| Elimination | trans-1,2-Dichlorocyclohexane | Strong Base (e.g., Sodium Ethoxide) | High | 3-Chlorocyclohexene (B1361376) | E2 |
| Elimination | cis-1,2-Dichlorocyclohexane (B86984) | Strong Base (e.g., Sodium Ethoxide) | Low | - | E2 (disfavored) |
| Substitution | cis-1,2-Dichlorocyclohexane | Strong Nucleophile (e.g., Sodium Azide) | Moderate | trans-1-Azido-2-chlorocyclohexane | SN2 |
| Substitution | trans-1,2-Dichlorocyclohexane | Strong Nucleophile (e.g., Sodium Azide) | Low | - | SN2 (disfavored) |
| Solvolysis | trans-2-Chlorocyclohexyl Tosylate | Acetic Acid | High | trans-2-Acetoxy-1-chlorocyclohexane | NGP (SN1-like) |
| Solvolysis | cis-2-Chlorocyclohexyl Tosylate | Acetic Acid | Low | Mixture of cis and trans products | SN1 |
*Note: Data for 2-chlorocyclohexyl tosylate is used as a proxy to illustrate the principles of neighboring group participation by chlorine, as specific quantitative solvolysis data for this compound is less commonly reported in readily accessible literature.
Mechanistic Pathways and Stereochemical Control
The distinct reactivity of the this compound isomers is a direct consequence of their conformational preferences and the stereoelectronic requirements of the competing reaction pathways.
E2 Elimination: The Dominance of the trans Isomer
The E2 reaction is a concerted process that necessitates an anti-periplanar arrangement of a β-hydrogen and the leaving group. In cyclohexane (B81311) systems, this translates to a trans-diaxial orientation.[1]
-
trans-1,2-Dichlorocyclohexane: This isomer can readily adopt a chair conformation where both chlorine atoms are in axial positions. This diaxial arrangement perfectly aligns one of the chlorine atoms with an adjacent axial hydrogen, facilitating a rapid E2 elimination to yield 3-chlorocyclohexene.[2] The rate of this reaction is significantly influenced by the stability of the diaxial conformer.[2]
-
cis-1,2-Dichlorocyclohexane: In the chair conformations of the cis isomer, one chlorine atom is axial while the other is equatorial. Ring flipping exchanges their positions. Crucially, there is no conformation where a chlorine atom and an adjacent hydrogen are in a trans-diaxial arrangement. This lack of the required stereochemical alignment makes the E2 pathway highly unfavorable for the cis isomer.
The choice of base can also influence the product distribution in E2 reactions. While small, strong bases like sodium ethoxide favor the more substituted (Zaitsev) product where possible, bulky bases such as potassium tert-butoxide can lead to the formation of the less substituted (Hofmann) product due to steric hindrance.[1][3]
SN2 Substitution: The Realm of the cis Isomer
The SN2 reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry.[4]
-
cis-1,2-Dichlorocyclohexane: In its more stable conformation, the cis isomer has one axial and one equatorial chlorine. A strong nucleophile can attack the carbon bearing the equatorial chlorine from the axial position (backside attack), leading to the formation of a trans substitution product. While sterically less hindered than a tertiary center, the cyclohexane ring does present some steric impediment compared to acyclic secondary halides.
-
trans-1,2-Dichlorocyclohexane: For a backside attack to occur on either carbon of the trans isomer in its preferred diequatorial conformation, the nucleophile would have to approach through the cyclohexane ring, which is sterically impossible. While the diaxial conformer would present an accessible carbon for backside attack, this conformation is significantly less stable, making the SN2 reaction kinetically disfavored.
Neighboring Group Participation: Anchimeric Assistance in the trans Isomer
Under solvolytic conditions (weak nucleophile, polar protic solvent), the trans isomer can exhibit a dramatic rate enhancement due to neighboring group participation (NGP), also known as anchimeric assistance.[5] The adjacent chlorine atom, when in an axial position, can act as an internal nucleophile, displacing the leaving group from the backside to form a bridged chloronium ion intermediate. This initial step is a rapid intramolecular SN2 reaction. Subsequent attack by the solvent on this intermediate leads to the final product with retention of the original trans stereochemistry. This pathway is significantly faster than the direct SN1 reaction of the cis isomer, which cannot benefit from such assistance. For analogous systems like trans-2-iodocyclohexyl brosylate, this rate enhancement can be on the order of 106 compared to the cis isomer.[5] While chlorine is a less powerful neighboring group than iodine, the effect is still substantial.[5]
Experimental Protocols
The following are generalized protocols for key experiments. Researchers should adapt these based on available equipment and specific research goals.
Protocol 1: Comparative E2 Elimination of trans-1,2-Dichlorocyclohexane
Objective: To compare the rate and product distribution of E2 elimination with different bases.
Materials:
-
trans-1,2-Dichlorocyclohexane
-
Sodium ethoxide solution in ethanol (B145695) (0.5 M)
-
Potassium tert-butoxide solution in tert-butanol (B103910) (0.5 M)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up two parallel reactions. In reaction A, place 10 mL of 0.5 M sodium ethoxide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. In reaction B, use 10 mL of 0.5 M potassium tert-butoxide in tert-butanol.
-
Add 1.0 mmol of trans-1,2-dichlorocyclohexane to each flask.
-
Heat the reaction mixtures to reflux for 2 hours.
-
After cooling to room temperature, quench the reactions by adding 20 mL of water.
-
Extract the organic products with three 15 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 20 mL of saturated aqueous sodium bicarbonate solution, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Analyze the product mixture by GC-MS to determine the relative amounts of 3-chlorocyclohexene and any other elimination or substitution products.
Protocol 2: SN2 Reaction of cis-1,2-Dichlorocyclohexane with Sodium Azide (B81097)
Objective: To synthesize trans-1-azido-2-chlorocyclohexane and monitor the reaction progress.
Materials:
-
cis-1,2-Dichlorocyclohexane
-
Sodium azide (NaN3)
-
Anhydrous acetone
-
Diatomaceous earth
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Appropriate TLC eluent (e.g., 9:1 hexanes:ethyl acetate)
-
Infrared (IR) spectrometer
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of cis-1,2-dichlorocyclohexane in 15 mL of anhydrous acetone.
-
Add 1.2 mmol of sodium azide to the solution.
-
Reflux the mixture with stirring for 24 hours.
-
Monitor the reaction progress by TLC. The product should have a different Rf value than the starting material.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove excess sodium azide and sodium chloride.
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
-
Characterize the product by IR spectroscopy, looking for the characteristic azide stretch (around 2100 cm-1).
Visualizing the Mechanistic Pathways
The following diagrams, generated using Graphviz, illustrate the key mechanistic concepts.
Figure 1: E2 elimination from the diaxial conformer of trans-1,2-dichlorocyclohexane.
Figure 2: SN2 reaction of cis-1,2-dichlorocyclohexane leading to inversion of stereochemistry.
Figure 3: Logical workflow of neighboring group participation in the solvolysis of trans-1,2-dichlorocyclohexane.
References
A Comparative Kinetic Analysis of 1,2-Dichlorocyclohexane Isomers in Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Reactivity of cis- and trans-1,2-Dichlorocyclohexane (B1586812) in E2 Elimination Reactions, Supported by Conformational Analysis and Kinetic Data from Analogous Systems.
The stereoisomeric relationship in substituted cyclohexanes plays a pivotal role in determining their chemical reactivity. This guide provides a comprehensive comparison of the kinetic profiles of cis- and trans-1,2-dichlorocyclohexane in base-induced E2 (bimolecular) elimination reactions. The profound difference in their reaction rates is a direct consequence of the stringent stereoelectronic requirements of the E2 transition state, a concept of critical importance in the design of synthetic pathways and the understanding of reaction mechanisms.
Conformational Analysis and Reactivity
The E2 elimination reaction proceeds through a concerted mechanism that requires a specific spatial arrangement of the departing hydrogen and leaving group: they must be in an anti-periplanar (or trans-diaxial in the case of cyclohexanes) conformation. This geometric constraint is the primary determinant of the disparate reactivity observed between the cis and trans isomers of 1,2-dichlorocyclohexane.
cis-1,2-Dichlorocyclohexane: In its most stable chair conformation, one chlorine atom occupies an axial position while the other is equatorial. The axial chlorine is readily positioned for an E2 elimination with an adjacent axial hydrogen. This favorable conformation allows the cis isomer to undergo a relatively facile elimination reaction.
trans-1,2-Dichlorocyclohexane: The most stable conformation for the trans isomer places both bulky chlorine atoms in equatorial positions to minimize steric strain. For an E2 reaction to occur, the ring must flip to a much less stable conformation where both chlorines are in axial positions. This conformational barrier significantly retards the rate of elimination for the trans isomer. In fact, for some trans-dihalo- and halohydrin systems, the rate of elimination can be several orders of magnitude slower than for the corresponding cis-isomer.
Quantitative Kinetic Comparison
| Parameter | cis-1,2-Dichlorocyclohexane | trans-1,2-Dichlorocyclohexane |
| Predicted Relative Rate | Fast | Very Slow |
| Reason | Can readily adopt the required trans-diaxial conformation for E2 elimination. | Must adopt a high-energy diaxial conformation for E2 elimination. |
| Illustrative k (M⁻¹s⁻¹) | (No specific data found) | (No specific data found) |
| Illustrative Ea (kJ/mol) * | ~60-70 | >70 |
| Major Elimination Product | 3-Chlorocyclohexene | 3-Chlorocyclohexene |
Note: The illustrative activation energy (Ea) values are based on data from the dehydrochlorination of α- and γ-hexachlorocyclohexane, which have activation energies in the range of 60-70 kJ/mol for the initial elimination step.[1] It is anticipated that the less reactive trans-1,2-dichlorocyclohexane would exhibit a higher activation energy.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the reaction pathways for the E2 elimination of both isomers and a general workflow for a comparative kinetic study.
References
A Comparative Analysis of Theoretical and Experimental Bond Angles in 1,2-Dichlorocyclohexane
For researchers, scientists, and drug development professionals, a precise understanding of molecular geometry is paramount. In the study of substituted cyclohexanes, such as 1,2-dichlorocyclohexane, the interplay between stereoisomerism and conformational preference dictates the molecule's physical and chemical properties. This guide provides a detailed comparison of theoretically calculated and experimentally determined bond angles for the various isomers and conformers of this compound, supported by experimental data and computational methodologies.
The conformational landscape of this compound is defined by the cis and trans stereoisomers, each of which can exist in different chair conformations. The cis isomer predominantly adopts an axial-equatorial (a,e) conformation, while the trans isomer can exist as either a diaxial (a,a) or a diequatorial (e,e) conformer. The relative stability of these conformers is influenced by factors such as steric hindrance and dipole-dipole interactions, and can be solvent-dependent.
Unveiling Molecular Geometry: Experimental vs. Theoretical Perspectives
The precise determination of bond angles within these conformers can be achieved through experimental techniques like gas electron diffraction (GED) and X-ray crystallography, as well as theoretical calculations using methods such as Density Functional Theory (DFT). A comparison of these approaches provides a comprehensive picture of the molecule's structure.
A key study utilizing gas electron diffraction has provided valuable experimental data for the conformers of trans-1,2-dichlorocyclohexane (B1586812).[1] This technique, which probes the structure of molecules in the gas phase, allows for the determination of internuclear distances and bond angles in an environment free from intermolecular forces that are present in the solid state.
Theoretical calculations, particularly using the B3LYP functional with the aug-cc-pVTZ basis set, have also been employed to predict the bond angles of these conformers.[1] These computational methods offer a powerful tool to complement experimental findings and to investigate transient or less stable conformations that may be difficult to study experimentally.
For the cis isomer, X-ray crystallography data is available through the Crystallography Open Database (COD) with the identifier 7100012.[2][3] This technique provides highly accurate structural information for molecules in the solid state.
Quantitative Comparison of Bond Angles
The following table summarizes the available experimental and theoretical bond angle data for the different conformers of trans-1,2-dichlorocyclohexane. At present, specific experimental and a comprehensive set of theoretical bond angles for the cis-1,2-dichlorocyclohexane (B86984) conformer from readily accessible sources are not available and represent an area for further investigation.
| Isomer | Conformer | Method | C-C-C (°) | C-C-Cl (°) | Cl-C-C (°) |
| trans | Diaxial (a,a) | Experimental (GED) | 111.9 (ring avg.) | 109.8 | 109.8 |
| Theoretical (B3LYP) | 112.1 (ring avg.) | 110.0 | 110.0 | ||
| trans | Diequatorial (e,e) | Experimental (GED) | 111.4 (ring avg.) | 112.3 | 112.3 |
| Theoretical (B3LYP) | 111.5 (ring avg.) | 112.5 | 112.5 | ||
| cis | Axial-equatorial (a,e) | Experimental (X-ray) | Data not available | Data not available | Data not available |
| Theoretical | Data not available | Data not available | Data not available |
Methodologies in Detail
Experimental Protocol: Gas Electron Diffraction (GED)
Gas electron diffraction is a powerful technique for determining the three-dimensional structure of molecules in the gas phase. The experimental setup typically involves the following steps:
-
Sample Introduction: A gaseous sample of the molecule of interest is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is fired at the gas molecules.
-
Scattering Pattern: The electrons are scattered by the electric field of the molecule's nuclei and electrons, creating a diffraction pattern.
-
Detection: The scattered electrons are detected on a photographic plate or a CCD detector, forming a pattern of concentric rings.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to determine the internuclear distances and bond angles of the molecule.
The analysis of the diffraction data for trans-1,2-dichlorocyclohexane was aided by rotational constants from microwave spectroscopy for the diequatorial form.[1]
Computational Protocol: Density Functional Theory (DFT)
Theoretical bond angles for the conformers of trans-1,2-dichlorocyclohexane were calculated using Density Functional Theory (DFT), a computational quantum mechanical modeling method. The specific methodology employed was:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT.
-
Basis Set: aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta), which is a large and flexible basis set that provides a good description of the electron distribution, including in the valence and lone-pair regions.
The calculations involve solving the Kohn-Sham equations for the molecule, which yields the electron density and, from that, the total energy and other properties, including the optimized geometry with its corresponding bond angles.
Logical Relationships of this compound Isomers and Conformers
The following diagram illustrates the relationship between the cis and trans isomers of this compound and their respective stable conformations.
References
- 1. Molecular structures and compositions of trans-1,2-dichlorocyclohexane and trans-1,2-difluorocyclohexane in the gas phase: an electron-diffraction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cis-1,2-Dichlorocyclohexane|CAS 10498-35-8 [benchchem.com]
- 3. cis-1,2-Dichlorocyclohexane | C6H10Cl2 | CID 66334 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Toxicity of Dichlorocyclohexane Isomers: A Guide for Researchers
A comprehensive review of the toxicological profiles of dichlorocyclohexane isomers remains a critical gap in the scientific literature. This guide provides an overview of the known toxicological data for a related compound, chlorocyclohexane, and establishes a framework for the systematic evaluation of dichlorocyclohexane isomers. The content herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation into the structure-toxicity relationships of these chlorinated alicyclic hydrocarbons.
Executive Summary
Dichlorocyclohexane exists as three positional isomers (1,2-, 1,3-, and 1,4-), each with corresponding cis and trans stereoisomers. Despite their presence in chemical synthesis and as potential environmental intermediates, a significant lack of publicly available quantitative toxicity data, such as median lethal dose (LD50) or lethal concentration (LC50) values, prevents a direct comparative analysis of their toxicities. This guide summarizes the available data for the analogue compound, chlorocyclohexane, and outlines standardized experimental protocols for determining acute toxicity. Furthermore, a putative signaling pathway for neurotoxicity, a common effect of chlorinated hydrocarbons, is presented to guide mechanistic studies.
Comparative Toxicity Data
A thorough search of toxicological databases, including the Registry of Toxic Effects of Chemical Substances (RTECS), and the broader scientific literature did not yield specific LD50 or LC50 values for any of the dichlorocyclohexane isomers. To provide a relevant toxicological benchmark, the acute toxicity data for the monosubstituted analogue, chlorocyclohexane, is presented below.
| Compound | Isomer | Test Species | Route of Administration | Toxicity Value | Reference |
| Dichlorocyclohexane | 1,2- (cis/trans) | - | - | No Data Available | - |
| 1,3- (cis/trans) | - | - | No Data Available | - | |
| 1,4- (cis/trans) | - | - | No Data Available | - | |
| Chlorocyclohexane | Not Applicable | Rat | Oral | LD50: 3000 mg/kg | [1][2] |
| Mouse | Inhalation (2h) | LC50: 31 g/m³ | [1] |
Note: The absence of data for dichlorocyclohexane isomers highlights a significant knowledge gap. Researchers are encouraged to perform systematic toxicity studies to elucidate the influence of chlorine atom position and stereochemistry on the toxicological profile of these compounds.
General Toxicological Profile of Chlorinated Hydrocarbons
Chlorinated hydrocarbons as a class are known to exhibit a range of toxic effects.[3] The primary target organs are typically the central nervous system (CNS), liver, and kidneys.[3] Acute exposure can lead to CNS depression, while chronic exposure may result in hepatotoxicity and nephrotoxicity.[3] The mechanism of neurotoxicity is often attributed to the interference with nerve impulse transmission.[3][4] It is plausible that dichlorocyclohexane isomers share these general toxicological characteristics, with the specific potency and target organ effects varying based on their isomeric structure.
Experimental Protocols
To address the existing data gap, the following is a detailed methodology for determining the acute oral toxicity of dichlorocyclohexane isomers, adapted from the OECD Guideline 423 for the Acute Toxic Class Method.
Objective: To determine the acute oral toxicity (LD50) of dichlorocyclohexane isomers in a stepwise procedure using a reduced number of animals.
Test Animals:
-
Species: Rat (e.g., Sprague-Dawley or Wistar strain)
-
Age: Young adults (8-12 weeks old)
-
Sex: Typically, female rats are used as they are often slightly more sensitive.
-
Housing: Animals should be housed in controlled conditions with a 12-hour light/dark cycle, and access to standard rodent chow and water ad libitum.
Procedure:
-
Dose Formulation: The test substance (each dichlorocyclohexane isomer) is typically dissolved or suspended in a suitable vehicle, such as corn oil.
-
Dose Administration: A single oral dose is administered to each animal via gavage.
-
Stepwise Dosing:
-
Step 1: A starting dose (e.g., 300 mg/kg) is administered to a group of three female rats.
-
Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Subsequent Steps: Based on the outcome of the previous step, the dose for the next group of three animals is either increased or decreased according to the OECD 423 flowchart. The fixed dose levels are typically 5, 50, 300, and 2000 mg/kg.
-
-
Clinical Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory and circulatory systems, autonomic and central nervous systems, and somatomotor activity.
-
Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.
-
Pathology: A gross necropsy is performed on all animals at the end of the study to identify any treatment-related macroscopic changes.
Data Analysis: The LD50 is estimated based on the mortality observed at the different dose levels, and the substance is classified into a GHS (Globally Harmonized System) toxicity category.
Putative Signaling Pathway for Neurotoxicity
While the specific molecular targets of dichlorocyclohexane isomers are unknown, many chlorinated hydrocarbons exert their neurotoxic effects by modulating the function of ligand-gated ion channels, such as the GABA-A receptor. Interference with this inhibitory neurotransmitter system can lead to hyperexcitability and convulsions. The following diagram illustrates a generalized potential pathway for neurotoxicity.
Conclusion and Future Directions
The comparative toxicity of dichlorocyclohexane isomers is a significant unknown in the field of toxicology. The lack of empirical data necessitates a concerted research effort to characterize the acute and chronic toxicity of the 1,2-, 1,3-, and 1,4-isomers and their respective cis and trans configurations. The experimental framework provided in this guide, based on established OECD guidelines, offers a starting point for these crucial investigations. Furthermore, mechanistic studies are required to identify the specific molecular targets and signaling pathways affected by these compounds to better predict and mitigate their potential adverse health effects. Understanding the structure-activity relationships of dichlorocyclohexane isomers will not only fill a critical data gap but also contribute to a broader understanding of the toxicology of chlorinated alicyclic hydrocarbons.
References
Safety Operating Guide
Proper Disposal of 1,2-Dichlorocyclohexane: A Comprehensive Guide for Laboratory Professionals
The safe management and disposal of 1,2-Dichlorocyclohexane are critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals, outlining the necessary safety precautions and disposal protocols.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. This compound is a combustible liquid and vapor that may cause eye, skin, and respiratory tract irritation, and potentially central nervous system depression.[1] Its toxicological properties have not been fully investigated, demanding a cautious approach.[1]
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against exposure. The following table summarizes the recommended equipment.
| Protective Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact.[2] |
| Eye/Face Protection | Safety glasses with side shields or a face shield. | To protect against splashes and mists.[2] |
| Skin and Body Protection | Lab coat or other protective clothing. | To prevent contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, use suitable respiratory equipment. | To avoid inhalation of vapors.[1][2] |
Waste Characterization and Regulatory Overview
Proper disposal begins with correctly identifying the waste as hazardous. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste according to U.S. EPA guidelines (40 CFR Part 261.3) and any applicable state and local regulations.[3]
This compound is a halogenated organic compound. While not individually listed as a P- or U-series hazardous waste, it may fall under broader categories.[3][4][5] The determination depends on its use and characteristics.
Regulatory Classification Summary:
| Waste Code / Regulation | Description | Applicability to this compound |
| F001 / F002 | Spent halogenated solvents used in degreasing (F001) or as general solvents (F002).[1][6] | Applies if this compound is used as a solvent and the waste mixture contains 10% or more of specified halogenated solvents.[1] |
| D001 | Ignitable Waste: Liquids with a flash point below 140°F (60°C).[7][8] | Potentially applicable as this compound is a combustible liquid. The specific flash point must be checked against the SDS. |
| "California List" | Liquid wastes containing Halogenated Organic Compounds (HOCs) at a concentration ≥ 1,000 mg/kg.[9] | Applicable in jurisdictions that follow these standards, requiring treatment before land disposal. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound.
-
Do not mix this waste with non-hazardous waste or other incompatible chemical waste. Incompatible materials include strong bases and strong oxidizing agents.[1]
-
Keep this compound waste separate from other waste streams to avoid creating a more complex—and potentially more hazardous—mixture.
Step 2: Container Selection and Labeling
-
Use a chemically compatible, leak-proof container, preferably the original container.
-
Ensure the container is in good condition and can be securely sealed.
-
Immediately label the container with a hazardous waste tag. The label must clearly state "Hazardous Waste," list the full chemical name "this compound," and identify any other components in the mixture.
Step 3: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should have secondary containment to prevent spills from reaching drains.
-
Keep containers closed at all times except when adding waste.
-
Store away from heat, sparks, open flames, and other ignition sources.[1]
Step 4: Spill Management
-
In the event of a spill, immediately clean it up, observing all safety precautions and wearing appropriate PPE.
-
Remove all sources of ignition from the area.[3]
-
Absorb the spill using an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.[3]
-
Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[3]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or with general refuse.[5]
-
The primary disposal method for halogenated organic compounds is typically high-temperature incineration in a permitted hazardous waste incinerator.[9] This process must be capable of scrubbing acidic gases like hydrogen chloride from the exhaust.[9]
Step 6: Empty Container Disposal
-
Empty containers that held this compound retain product residue and are also considered hazardous.[1]
-
Do not pressurize, cut, weld, or expose empty containers to heat or ignition sources.[3]
-
Follow institutional guidelines for the disposal of empty hazardous chemical containers, which may involve triple-rinsing with a suitable solvent (the rinsate must be collected as hazardous waste) before disposal or collection by a waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. wku.edu [wku.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. actenviro.com [actenviro.com]
- 8. my.alfred.edu [my.alfred.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Operational Guide for Handling 1,2-Dichlorocyclohexane
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 1,2-Dichlorocyclohexane in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Hazard Summary
This compound is a combustible liquid and vapor that can cause irritation to the eyes, skin, and respiratory tract.[1] Exposure may also lead to central nervous system depression.[1] The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach.[1]
Hazard Classification
| Hazard Statement | Classification |
| Skin Irritation | Causes skin irritation[2] |
| Eye Irritation | Causes serious eye irritation[2] |
| Respiratory Irritation | May cause respiratory irritation[2] |
| Flammability | Combustible liquid and vapor[1] |
This data is for trans-1,2-Dichlorocyclohexane.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following provides a step-by-step guide to appropriate PPE selection and use.
Eye and Face Protection
-
Action: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Enhanced Protection: When there is a significant risk of splashing, a full-face shield should be worn in addition to chemical safety goggles.
Skin and Body Protection
-
-
Best Practice: Always inspect gloves for any signs of degradation or perforation before use.
-
| Glove Material | General Recommendation for Chlorinated Hydrocarbons |
| Viton® | Excellent |
| Butyl Rubber | Good to Excellent |
| Neoprene | Fair to Good |
| Nitrile | Fair (for splash protection only) |
| Natural Rubber (Latex) | Not Recommended |
This table provides general guidance. It is crucial to consult the glove manufacturer's specific chemical resistance data.
-
Protective Clothing: Wear a chemically resistant lab coat, apron, or coveralls to protect against skin exposure.[1] Ensure clothing is made of a material that is impervious to this compound.
-
Footwear: Use closed-toe shoes. In areas with a higher risk of spills, chemically resistant boots are recommended.
Respiratory Protection
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary.
-
Respirator Type: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is recommended for protection against chlorinated hydrocarbons. In situations with higher concentrations, a combination cartridge for organic vapors and acid gases may be appropriate.
-
Fit Testing: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements, including fit testing, must be implemented whenever respirators are used.[1]
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound, from preparation to waste disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Disposal Plan
The disposal of this compound and associated contaminated materials must be handled as hazardous waste.
-
Waste Segregation:
-
Dedicate a specific, clearly labeled, and sealed container for liquid this compound waste. The container should be made of a chemically resistant material.
-
Solid waste contaminated with this compound (e.g., paper towels, contaminated gloves, disposable labware) should be collected in a separate, sealed, and clearly labeled hazardous waste bag or container.
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Irritant").
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Secondary containment should be used to prevent spills.
-
-
Disposal of Contaminated PPE:
-
Contaminated gloves, lab coats, and other disposable PPE should be placed in the designated solid hazardous waste container.
-
Reusable PPE must be decontaminated thoroughly before reuse.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
The primary recommended method for the disposal of chlorinated hydrocarbons is high-temperature incineration.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
-
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
